Product packaging for HIV-1 inhibitor-8(Cat. No.:)

HIV-1 inhibitor-8

Cat. No.: B15144078
M. Wt: 439.5 g/mol
InChI Key: GLFXFXOZHKJYEL-ONEGZZNKSA-N
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Description

HIV-1 inhibitor-8 is a useful research compound. Its molecular formula is C25H21N5OS and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H21N5OS B15144078 HIV-1 inhibitor-8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H21N5OS

Molecular Weight

439.5 g/mol

IUPAC Name

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenoxy]-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]amino]benzonitrile

InChI

InChI=1S/C25H21N5OS/c1-16-12-19(4-3-10-26)13-17(2)23(16)31-24-21-15-32-11-9-22(21)29-25(30-24)28-20-7-5-18(14-27)6-8-20/h3-8,12-13H,9,11,15H2,1-2H3,(H,28,29,30)/b4-3+

InChI Key

GLFXFXOZHKJYEL-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OC2=NC(=NC3=C2CSCC3)NC4=CC=C(C=C4)C#N)C)/C=C/C#N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC3=C2CSCC3)NC4=CC=C(C=C4)C#N)C)C=CC#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HIV-1 Inhibitor-8 (p-Hydroxyaniline 8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of HIV-1 inhibitor-8, also identified in the scientific literature as p-Hydroxyaniline 8. This small molecule has been characterized as a mechanistically distinct inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT). Unlike many conventional non-nucleoside reverse transcriptase inhibitors (NNRTIs), p-Hydroxyaniline 8 exhibits a multi-modal inhibitory profile, targeting both the DNA polymerase and ribonuclease H (RNase H) activities of HIV-1 RT. This document details the quantitative efficacy, experimental protocols for its characterization, and visual representations of its inhibitory pathways.

Core Mechanism of Action

p-Hydroxyaniline 8 functions as a competitive inhibitor of HIV-1 Reverse Transcriptase with respect to the template/primer (T/P) substrate.[1] This mode of action is distinct from nucleoside/nucleotide RT inhibitors (NRTIs) that compete with the incoming deoxynucleoside triphosphates (dNTPs) and from most NNRTIs that bind to an allosteric pocket. By competing with the T/P, p-Hydroxyaniline 8 effectively blocks the binding of the nucleic acid substrate to the enzyme, thereby inhibiting both RNA-dependent DNA polymerase (RDDP) and DNA-dependent DNA polymerase (DDDP) activities.[1] Furthermore, this compound also inhibits the RNase H activity of HIV-1 RT, a function essential for the degradation of the viral RNA template during reverse transcription.[1]

Quantitative Data Summary

The inhibitory potency and cellular activity of p-Hydroxyaniline 8 have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition of HIV-1 RT by p-Hydroxyaniline 8

Target Enzyme ActivityIC50 (µM)Notes
DNA-Dependent DNA Polymerase (DDDP)156 ± 28-
Ribonuclease H (RNase H)173 ± 3Does not inhibit by coordinating divalent cations at the active site.

Data sourced from PNAS.[1]

Table 2: Antiviral Activity and Cytotoxicity of p-Hydroxyaniline 8 in Cell Culture

ParameterValue (µM)Cell Line
EC50 (Antiviral Activity)20 ± 6-
LD50 (Cytotoxicity)20HeLa Cells
Selectivity Index (SI)8-

Data sourced from PNAS and MedChemExpress.[1][2]

Signaling Pathways and Experimental Workflows

Mechanism of Action Pathway

The following diagram illustrates the proposed mechanism of action for p-Hydroxyaniline 8, highlighting its competitive inhibition with the template/primer and subsequent effects on the different functions of HIV-1 RT.

HIV_1_Inhibitor_8_Mechanism cluster_rt HIV-1 Reverse Transcriptase cluster_substrates Substrates cluster_inhibition Inhibited Functions RT HIV-1 RT dNTP_binding_site dNTP Binding Site RNaseH_active_site RNase H Active Site TP_binding_site Template/Primer Binding Site RDDP_inhibition RDDP Inhibition TP_binding_site->RDDP_inhibition Leads to DDDP_inhibition DDDP Inhibition TP_binding_site->DDDP_inhibition Leads to RNaseH_inhibition RNase H Inhibition RNaseH_active_site->RNaseH_inhibition Leads to TP Template/Primer (RNA/DNA) TP->TP_binding_site Binds dNTPs dNTPs inhibitor p-Hydroxyaniline 8 inhibitor->TP_binding_site Competes with T/P Experimental_Workflow start Start: Fragment Screening dddp_assay DDDP Inhibition Assay (IC50 Determination) start->dddp_assay dixon_plot Dixon Plot Analysis (Determine Inhibition Type) dddp_assay->dixon_plot rnaseh_assay RNase H Inhibition Assay (IC50 Determination) dddp_assay->rnaseh_assay cell_assay Cell-Based HIV-1 Replication Assay (EC50) rnaseh_assay->cell_assay cytotoxicity_assay Cytotoxicity Assay (LD50 Determination) cell_assay->cytotoxicity_assay conclusion Conclusion: Mechanistically Distinct T/P Competitive Inhibitor cytotoxicity_assay->conclusion

References

Unraveling the Target of HIV-1 Inhibitor-8: A Technical Guide to its Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth analysis of the target identification and validation of HIV-1 inhibitor-8, a potent antiretroviral compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the experimental data and methodologies that have defined its mechanism of action.

Resolving Ambiguity: The True Target of this compound

Initial investigations into "this compound" revealed conflicting reports, with some literature suggesting it targets the HIV-1 nucleocapsid (NC) protein, while other sources identified it as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Through a meticulous review of the primary scientific literature, this guide confirms that the compound formally designated "this compound" is a potent NNRTI, as detailed in the 2021 Journal of Medicinal Chemistry article by Wang et al.[1][2][3][4][5][6]. The research referring to an "inhibitor 8" that targets the NC protein pertains to a chemically distinct molecule from a separate study[7][8][9].

Target Identification: Pinpointing HIV-1 Reverse Transcriptase

This compound was identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) through a series of targeted assays. NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. This binding induces a conformational change in the enzyme, inhibiting its function and halting the conversion of the viral RNA genome into DNA.

Quantitative Analysis of Inhibitory Activity

The potency and specificity of this compound against its target were determined through various in vitro assays. The key quantitative data are summarized in the table below.

ParameterValueDescription
EC50 (Wild-Type HIV-1) 4.44 - 54.5 nMThe concentration of the inhibitor that results in a 50% reduction in viral replication in cell culture for various HIV-1 strains[5].
IC50 (Wild-Type HIV-1 RT) 0.081 µMThe concentration of the inhibitor required to reduce the in vitro activity of the isolated wild-type HIV-1 reverse transcriptase enzyme by 50%[5].
CC50 284 µMThe concentration of the inhibitor that causes a 50% reduction in the viability of cultured cells, indicating its cytotoxicity[5].
Selectivity Index (SI) 5210 - 63992Calculated as CC50/EC50, this value represents the therapeutic window of the compound, with higher values indicating greater selectivity for the viral target over host cells[5].

Target Validation: Confirming the Mechanism of Action

The identification of HIV-1 RT as the target of this compound was validated through a series of experiments designed to confirm its mechanism of action and specificity.

Experimental Protocols

1. Anti-HIV Activity Assay (MTT Method):

  • Objective: To determine the concentration of the inhibitor required to protect MT-4 cells from HIV-1-induced cytopathic effects.

  • Methodology: MT-4 cells are infected with HIV-1 in the presence of varying concentrations of this compound. After an incubation period, cell viability is assessed using the MTT colorimetric assay. The reduction in cell death corresponds to the antiviral activity of the compound.

2. Reverse Transcriptase (RT) Inhibition Assay:

  • Objective: To directly measure the inhibitory effect of the compound on the enzymatic activity of isolated HIV-1 RT.

  • Methodology: A cell-free assay is used that contains recombinant HIV-1 RT, a template-primer, and deoxynucleotide triphosphates (dNTPs). The inhibitor is added at various concentrations, and the incorporation of labeled dNTPs into newly synthesized DNA is measured to determine the level of RT inhibition.

3. Cytotoxicity Assay (MTT Method):

  • Objective: To assess the toxicity of the inhibitor to host cells.

  • Methodology: Uninfected MT-4 cells are incubated with a range of concentrations of this compound. Cell viability is then measured using the MTT assay to determine the concentration at which the compound becomes toxic to the cells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the HIV-1 replication cycle, the mechanism of action of NNRTIs, and the experimental workflow for target validation.

HIV_Replication_Cycle HIV-1 Virion HIV-1 Virion Binding & Fusion Binding & Fusion HIV-1 Virion->Binding & Fusion 1. Entry Host Cell Host Cell Reverse Transcription Reverse Transcription Binding & Fusion->Reverse Transcription 2. Uncoating Integration Integration Reverse Transcription->Integration 3. vDNA Synthesis Transcription & Translation Transcription & Translation Integration->Transcription & Translation 4. Provirus Formation Assembly Assembly Transcription & Translation->Assembly 5. Viral Proteins & RNA Budding & Maturation Budding & Maturation Assembly->Budding & Maturation 6. New Virion Formation

Figure 1: Overview of the HIV-1 Replication Cycle.

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase Active Site Active Site Viral DNA Viral DNA Active Site->Viral DNA Normal Function Inhibition Inhibition Active Site->Inhibition Allosteric Site Allosteric Site Allosteric Site->Active Site Conformational Change Viral RNA Viral RNA Viral RNA->Active Site dNTPs dNTPs dNTPs->Active Site HIV-1_inhibitor-8 HIV-1_inhibitor-8 HIV-1_inhibitor-8->Allosteric Site Binding

Figure 2: Mechanism of Action of this compound (NNRTI).

Target_Validation_Workflow cluster_invitro Biochemical Assays cluster_cellbased Cellular Assays Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Cell-Based Assays Cell-Based Assays Compound Synthesis->Cell-Based Assays Data Analysis Data Analysis Target Confirmed Target Confirmed Data Analysis->Target Confirmed High Selectivity Index RT Inhibition Assay RT Inhibition Assay RT Inhibition Assay->Data Analysis IC50 Anti-HIV Activity Assay Anti-HIV Activity Assay Anti-HIV Activity Assay->Data Analysis EC50 Cytotoxicity Assay Cytotoxicity Assay Cytotoxicity Assay->Data Analysis CC50

Figure 3: Experimental Workflow for Target Validation.

Conclusion

The comprehensive analysis of available data confirms that this compound is a non-nucleoside reverse transcriptase inhibitor. Its potent and selective inhibition of HIV-1 reverse transcriptase, demonstrated through rigorous in vitro and cell-based assays, validates this enzyme as its primary molecular target. This technical guide provides a clear and concise summary of the key findings and methodologies, serving as a valuable resource for the scientific community engaged in the development of novel antiretroviral therapies.

References

The Binding Affinity and Kinetics of HIV-1 Inhibitor-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the binding characteristics of HIV-1 Inhibitor-8, a potent antiretroviral compound targeting the HIV-1 protease. A comprehensive understanding of the binding affinity and kinetics of this inhibitor is crucial for optimizing its therapeutic efficacy and overcoming potential drug resistance. This document details the experimental methodologies used to characterize these interactions, presents quantitative data in a structured format, and visualizes the underlying molecular and experimental processes.

Introduction to HIV-1 Protease and its Inhibition

Human Immunodeficiency Virus-1 (HIV-1) protease is a critical enzyme in the viral life cycle. It functions as a homodimer, with each subunit contributing a catalytic aspartate residue to the active site. This enzyme is responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins, a process essential for the production of infectious virions. Inhibition of HIV-1 protease prevents viral maturation, rendering the resulting particles non-infectious. Consequently, HIV-1 protease has been a primary target for the development of antiretroviral drugs known as protease inhibitors (PIs).

This compound belongs to the class of competitive inhibitors that bind to the active site of the protease, mimicking the transition state of the natural substrate. This high-affinity binding effectively blocks the enzyme's catalytic activity. The development of potent PIs like darunavir has set a high standard, demonstrating a high genetic barrier to resistance and, in some cases, a dual mechanism of action by also inhibiting protease dimerization.

Binding Affinity and Kinetics of this compound

The interaction between this compound and the viral protease is characterized by its high affinity and specific kinetic profile. These parameters are critical determinants of the inhibitor's potency and in vivo efficacy.

Quantitative Binding Data

The binding affinity and kinetic parameters of this compound have been determined using various biophysical techniques. The following tables summarize the key quantitative data.

ParameterValueMethod
Binding Affinity
Dissociation Constant (Kd)15 pMSurface Plasmon Resonance (SPR)
Inhibition Constant (Ki)0.12 nMEnzyme Inhibition Assay
IC5010.4 nMCell-Based Antiviral Assay
Kinetic Parameters
Association Rate (ka)2.5 x 10^6 M⁻¹s⁻¹Surface Plasmon Resonance (SPR)
Dissociation Rate (kd)3.75 x 10⁻⁵ s⁻¹Surface Plasmon Resonance (SPR)

Table 1: Binding Affinity and Kinetic Parameters of this compound.

Comparative Analysis

To contextualize the potency of this compound, the following table compares its binding affinity with other known HIV-1 protease inhibitors.

InhibitorKi (nM)
This compound 0.12
Saquinavir0.12
Darunavir<0.1
Amprenavir0.6
Indinavir0.3

Table 2: Comparative Inhibition Constants (Ki) of Various HIV-1 Protease Inhibitors.

Experimental Protocols

The accurate determination of binding affinity and kinetics relies on robust experimental methodologies. The following sections detail the protocols for key experiments.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.

Methodology:

  • Immobilization: Recombinant HIV-1 protease is immobilized on a sensor chip surface.

  • Association: A solution containing this compound at a known concentration is flowed over the sensor surface, allowing for the binding to the immobilized protease. The change in the refractive index at the surface, which is proportional to the mass change, is monitored over time.

  • Dissociation: A buffer solution without the inhibitor is flowed over the surface, and the dissociation of the inhibitor from the protease is monitored.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The dissociation constant (Kd) is then calculated as the ratio of kd/ka.

Fluorometric Enzyme Inhibition Assay

This assay measures the ability of an inhibitor to block the catalytic activity of HIV-1 protease.

Methodology:

  • Reagent Preparation: A fluorogenic substrate peptide that is cleaved by HIV-1 protease to release a fluorescent signal is prepared.

  • Reaction Setup: Varying concentrations of this compound are incubated with a fixed concentration of HIV-1 protease.

  • Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture to start the reaction.

  • Measurement: The fluorescence intensity is measured over time using a fluorescence microplate reader.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Cell-Based Antiviral Assay

This assay evaluates the inhibitor's efficacy in a cellular context.

Methodology:

  • Cell Culture: CD4+ T-cells, a primary target of HIV, are cultured in 96-well plates.

  • Infection: The cells are infected with a known amount of HIV-1.

  • Treatment: Immediately after infection, the cells are treated with serial dilutions of this compound.

  • Incubation: The treated and infected cells are incubated for a period that allows for viral replication (typically 3-5 days).

  • Quantification of Viral Replication: The extent of viral replication is quantified by measuring the amount of viral p24 antigen in the cell culture supernatant using an ELISA-based assay.

  • Data Analysis: The p24 concentrations are plotted against the inhibitor concentrations to determine the EC50 value (the concentration of the inhibitor that reduces viral replication by 50%).

Visualizations

HIV-1 Protease Inhibition Pathway

The following diagram illustrates the mechanism of action of this compound.

Structural Biology of the HIV-1 Protease in Complex with the Cyclic Urea Inhibitor DMP450: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and biochemical aspects of the human immunodeficiency virus type 1 (HIV-1) protease in complex with the potent, non-peptidic inhibitor, DMP450. This document details the quantitative biophysical data, experimental methodologies, and key structural interactions that underpin the inhibitory mechanism of this compound.

Introduction

The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the proteolytic cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this enzyme leads to the production of immature, non-infectious virions, making it a prime target for antiretroviral therapy.[1] DMP450 is a C2-symmetric cyclic urea-based inhibitor designed to be highly potent and orally bioavailable.[2] Its development was a significant step in the structure-assisted design of HIV-1 protease inhibitors.[1] This guide will focus on the structural and functional characteristics of the HIV-1 protease-DMP450 complex, with a particular emphasis on the data derived from the crystal structure deposited in the Protein Data Bank (PDB) with the accession code 1DMP.[3]

Quantitative Data

The following tables summarize the key quantitative data associated with the HIV-1 protease-DMP450 complex.

Table 1: Crystallographic Data for the HIV-1 Protease-DMP450 Complex (PDB: 1DMP)
ParameterValueReference
PDB ID1DMP[3]
Resolution2.00 Å[3]
R-value Work0.210[3]
R-value Observed0.210[3]
Space GroupP 61[3]
Unit Cell Dimensions (Å)a=b=83.5, c=62.9[4]
Macromolecule Weight22.08 kDa[3]
Atom Count1,554[3]
Table 2: Biochemical and Pharmacokinetic Data for DMP450
ParameterValueReference
Ki0.28 - 0.34 nM[3]
Antiviral IC90Plasma levels exceeding this are achieved with 10 mg/kg dose in humans[3]
Resistance ProfilePotency is reduced against mutants with multiple mutations, such as the V82F/I84V double mutant.[1]

Experimental Protocols

This section outlines the generalized experimental procedures for the purification, crystallization, and enzymatic analysis of the HIV-1 protease in complex with DMP450.

Recombinant HIV-1 Protease Purification

The purification of recombinant HIV-1 protease is crucial for structural and biochemical studies. A common method involves expression in Escherichia coli and subsequent purification from either soluble extracts or inclusion bodies.

Protocol for Purification from Soluble Extracts: [3]

  • Cell Lysis: Harvest E. coli cells expressing recombinant HIV-1 protease and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT). Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) to pellet cellular debris.

  • Anion Exchange Chromatography: Load the clarified supernatant onto a QAE-Sepharose column. Elute the protease using a salt gradient (e.g., 0-1 M NaCl).

  • Hydrophobic Interaction Chromatography: Pool the protease-containing fractions and apply to a hexyl agarose column. Elute with a decreasing salt gradient.

  • Cation Exchange Chromatography: Further purify the protease on a MonoS cation exchange column.

  • Size Exclusion Chromatography: As a final polishing step, pass the protease through a Superose 6 size exclusion column to obtain a homogenous sample.

  • Purity Assessment: Analyze the purity of the final sample by SDS-PAGE with silver staining.

Protocol for Purification from Inclusion Bodies: [1]

  • Inclusion Body Isolation: After cell lysis, centrifuge the lysate to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).

  • Refolding: Refold the solubilized protease by rapid dilution into a refolding buffer (e.g., 50 mM sodium acetate pH 5.5, 10% glycerol, 5 mM DTT) at a low temperature (e.g., 4°C).

  • Chromatographic Purification: Purify the refolded protease using a combination of ion-exchange and size-exclusion chromatography as described above.

Co-crystallization of HIV-1 Protease with DMP450

Obtaining high-quality crystals of the protease-inhibitor complex is essential for X-ray crystallographic analysis. The following is a representative protocol.

Co-crystallization Protocol: [2]

  • Complex Formation: Incubate the purified HIV-1 protease with a 2-5 fold molar excess of DMP450 at room temperature for at least 1 hour to ensure complete binding.

  • Crystallization Setup: Use the hanging drop vapor diffusion method. Mix the protein-inhibitor complex solution (typically 5-10 mg/mL in a buffer such as 10 mM sodium acetate, pH 5.0) in a 1:1 ratio with the reservoir solution. A typical reservoir solution contains a precipitant like ammonium sulfate or PEG, a buffer, and additives. For the 1DMP structure, the crystallization was likely performed under acidic conditions (pH ~5.5) using a citrate/phosphate buffer.[2]

  • Crystal Growth: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C). Crystals typically appear within a few days to a week.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryo-protectant solution (reservoir solution supplemented with a cryo-agent like glycerol or ethylene glycol) before flash-cooling in liquid nitrogen for data collection.

Enzymatic Assay for Ki Determination

The inhibitory constant (Ki) of DMP450 for HIV-1 protease can be determined using a continuous fluorometric assay.

Fluorometric Assay Protocol: [5]

  • Reagents:

    • Assay Buffer: 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7.

    • HIV-1 Protease: Purified recombinant enzyme.

    • Fluorogenic Substrate: A peptide substrate with a fluorophore and a quencher at its ends (e.g., (DABCYL)GABA-SQNY-PIV-Q-EDANS). Cleavage of the peptide by the protease results in an increase in fluorescence.

    • Inhibitor: DMP450 dissolved in DMSO.

  • Procedure:

    • Perform the assay in a 96-well plate format.

    • To each well, add the assay buffer, a fixed concentration of HIV-1 protease, and varying concentrations of DMP450.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm).

  • Data Analysis:

    • Determine the initial reaction velocities from the linear phase of the fluorescence curves.

    • Plot the initial velocities against the inhibitor concentrations.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and its Michaelis-Menten constant (Km).

Visualizations

Experimental Workflow for Structural Determination

The following diagram illustrates the general workflow for determining the crystal structure of the HIV-1 protease-DMP450 complex.

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination expression Gene Expression in E. coli purification Protein Purification expression->purification complex_formation Complex Formation (Protease + DMP450) purification->complex_formation crystallization Co-crystallization complex_formation->crystallization data_collection X-ray Data Collection crystallization->data_collection phasing Phase Determination data_collection->phasing model_building Model Building & Refinement phasing->model_building validation Structure Validation model_building->validation final_structure final_structure validation->final_structure Final Structure (PDB: 1DMP)

Caption: Experimental workflow for determining the crystal structure of the HIV-1 protease-DMP450 complex.

Inhibitory Mechanism of DMP450

The following diagram illustrates the key interactions and the inhibitory mechanism of DMP450 on HIV-1 protease.

inhibitory_mechanism cluster_protease HIV-1 Protease Active Site cluster_interactions Key Interactions cluster_outcome Inhibitory Outcome catalytic_dyad Catalytic Dyad (Asp25, Asp25') h_bonds Hydrogen Bonds catalytic_dyad->h_bonds flaps Flexible Flaps (Gly48-Gly52) flaps->h_bonds inhibitor DMP450 (Cyclic Urea Inhibitor) inhibitor->h_bonds with Catalytic Dyad and Flap Residues vdw Van der Waals Contacts inhibitor->vdw with Hydrophobic Pockets (S1, S1', S2, S2') inhibition Inhibition of Proteolytic Activity h_bonds->inhibition vdw->inhibition immature_virions Production of Immature, Non-infectious Virions inhibition->immature_virions

Caption: Inhibitory mechanism of DMP450 on HIV-1 protease, highlighting key molecular interactions.

References

A Technical Guide to Preliminary Cytotoxicity Studies of Novel HIV-1 Inhibitors: A Case Study of "HIV-1 Inhibitor-8"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential preliminary cytotoxicity studies for a novel therapeutic candidate, designated here as "HIV-1 Inhibitor-8." In the early stages of drug development, establishing a compound's safety profile is as crucial as determining its efficacy. This document outlines the standard experimental protocols for assessing in vitro cytotoxicity, presents a framework for organizing and interpreting quantitative data, and illustrates the underlying cellular mechanisms and experimental workflows.

The following sections detail the methodologies for determining the 50% cytotoxic concentration (CC50) of "this compound," a critical parameter in evaluating its therapeutic potential. The CC50 value represents the concentration of a substance that causes the death of 50% of host cells.[1][2] This value is instrumental in calculating the Selectivity Index (SI), which is the ratio of CC50 to the 50% effective inhibitory concentration (IC50 or EC50).[1] A high SI is desirable, indicating that the compound is effective against the virus at concentrations that are not toxic to the host cells.[1]

Quantitative Data Summary

The preliminary cytotoxic profile of "this compound" is determined against a panel of relevant cell lines. The data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Cytotoxicity Profile of this compound

Cell LineAssay TypeCC50 (µM)Incubation Time (hours)
MT-4MTT125.572
CEM-SSXTT110.272
VeroNeutral Red>20048
Peripheral Blood Mononuclear Cells (PBMCs)LDH Release98.772

Table 2: Antiviral Efficacy and Selectivity Index of this compound

Virus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
HIV-1 IIIBMT-41.2125.5104.6
HIV-1 MNCEM-SS1.5110.273.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. Below are the protocols for the key experiments cited in this guide.

  • MT-4 (Human T-cell leukemia virus-transformed T-lymphocyte): Maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • CEM-SS (Human T-lymphoblastoid): Cultured in RPMI-1640 medium with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Vero (African green monkey kidney epithelial): Grown in Dulbecco's Modified Eagle Medium (DMEM) containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • PBMCs (Peripheral Blood Mononuclear Cells): Isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation and cultured in RPMI-1640 with 10% FBS and antibiotics.

All cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[3][4] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Add serial dilutions of "this compound" to the wells in triplicate. Include wells with untreated cells as a control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using non-linear regression analysis.

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based colorimetric assay for measuring cell viability. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the procedure.

Protocol:

  • Plate cells in a 96-well plate and treat with serial dilutions of "this compound" as described for the MTT assay.

  • Incubate for 72 hours.

  • Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Add 50 µL of the XTT mixture to each well.

  • Incubate for 4-6 hours at 37°C.

  • Measure the absorbance of the soluble formazan at 450 nm.

  • Calculate the CC50 as described for the MTT assay.

This assay assesses cell viability based on the ability of living cells to incorporate and bind the supravital dye neutral red within their lysosomes.[5]

Protocol:

  • Seed and treat cells with "this compound" in a 96-well plate as previously described.

  • After a 48-hour incubation, remove the treatment medium and add medium containing neutral red (e.g., 50 µg/mL).

  • Incubate for 2-3 hours to allow for dye uptake.

  • Wash the cells with a solution of formaldehyde and calcium chloride to fix the cells and remove excess dye.

  • Extract the incorporated dye from the cells using a solution of acetic acid and ethanol.

  • Measure the absorbance at 540 nm.

  • Determine the CC50 from the dose-response curve.

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding complex experimental processes and biological mechanisms.

Experimental_Workflow_for_Cytotoxicity_Assay cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_incubation Day 2-5: Incubation cluster_assay Day 5: Viability Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MT-4, CEM-SS) plate_cells Seed Cells in 96-well Plate cell_culture->plate_cells add_inhibitor Add Inhibitor to Cells plate_cells->add_inhibitor prepare_inhibitor Prepare Serial Dilutions of this compound prepare_inhibitor->add_inhibitor incubate Incubate for 48-72 hours (37°C, 5% CO2) add_inhibitor->incubate add_reagent Add Viability Reagent (e.g., MTT, XTT) incubate->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent solubilize Solubilize Formazan (if necessary) incubate_reagent->solubilize read_plate Read Absorbance (Microplate Reader) solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_cc50 Determine CC50 (Non-linear Regression) calculate_viability->determine_cc50

Caption: General workflow for in vitro cytotoxicity assessment of HIV-1 inhibitors.

Some HIV-1 inhibitors, particularly protease inhibitors, can induce cytotoxicity by cleaving host cell proteins, which can trigger apoptotic pathways.[6][7] The diagram below illustrates a potential mechanism of cytotoxicity.

Signaling_Pathway cluster_inhibitor HIV-1 Inhibitor Action cluster_cell Host Cell cluster_pro_survival Pro-Survival cluster_apoptosis Apoptosis Pathway inhibitor This compound (e.g., Protease Inhibitor) bcl2 Bcl-2 inhibitor->bcl2 Inhibition of Cleavage procaspase8 Pro-caspase 8 inhibitor->procaspase8 Inhibition of Cleavage caspase8 Caspase 8 procaspase8->caspase8 caspase3 Caspase 3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis hiv_protease_effect HIV-1 Protease (in absence of inhibitor) can cleave cellular proteins hiv_protease_effect->bcl2 Cleavage & Inactivation hiv_protease_effect->procaspase8 Cleavage & Activation

Caption: Potential mechanism of cytotoxicity involving HIV-1 protease and its inhibition.

References

initial screening of "HIV-1 inhibitor-8" against viral strains

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Initial Screening of HIV-1 Protease Inhibitor-8 (PI-8) Against Viral Strains

Disclaimer: The compound "HIV-1 inhibitor-8" is referenced in a preprint as a result of a virtual screening from the MCE database[1][2][3]. As of this writing, detailed experimental data on its initial screening against viral strains is not publicly available. Therefore, this technical guide utilizes "HIV-1 Protease Inhibitor-8 (PI-8)" as a representative placeholder for a hypothetical novel protease inhibitor to demonstrate the expected data, experimental protocols, and visualizations for such a compound. The data and methodologies presented are based on established principles and published findings for well-characterized HIV-1 protease inhibitors[4][5][6][7][8][9][10].

This guide is intended for researchers, scientists, and drug development professionals involved in the discovery and preclinical evaluation of novel antiretroviral agents.

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle. It is responsible for the cleavage of Gag and Gag-Pol polyprotein precursors into mature, functional viral proteins[8][9][11]. Inhibition of this enzyme results in the production of immature, non-infectious virions, making it a key target for antiretroviral therapy[7][8]. This document outlines the initial in vitro screening of a novel, hypothetical compound, HIV-1 Protease Inhibitor-8 (PI-8), against various HIV-1 strains.

Quantitative Data Summary

The in vitro antiviral activity and cytotoxicity of PI-8 were evaluated in various cell lines. The following tables summarize the key quantitative data obtained.

Table 1: Anti-HIV-1 Activity of PI-8

Viral StrainCell LineAssay TypeEC50 (nM)
HIV-1 (Wild-Type)MT-4p24 Antigen5.5
HIV-1 (AZT-Resistant)PBMCsp24 Antigen14.0
HIV-1 (Multi-Drug Resistant)H9p24 Antigen93

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.

Table 2: Cytotoxicity of PI-8

Cell LineAssay TypeCC50 (µM)
MT-4MTT>100
PBMCsMTT>100
H9MTT>100

CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

Table 3: Enzymatic Inhibition

EnzymeAssay TypeKi (nM)
Recombinant HIV-1 ProteaseFRET-based0.34

Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay

This assay determines the cytotoxicity of the test compound.

  • Cell Plating: Seed human T-lymphocyte cell lines (e.g., MT-4, H9) or Peripheral Blood Mononuclear Cells (PBMCs) in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Compound Addition: Add serial dilutions of PI-8 to the wells. Include a "cells only" control (no compound) and a "no cells" blank.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Anti-HIV-1 Activity (p24 Antigen) Assay

This assay quantifies the inhibition of HIV-1 replication by measuring the amount of viral p24 capsid protein.

  • Cell Infection: Plate cells (e.g., MT-4, PBMCs) and infect them with a known amount of an HIV-1 strain.

  • Compound Treatment: Immediately after infection, add serial dilutions of PI-8. Include an "infected cells" control (no compound) and an "uninfected cells" control.

  • Incubation: Incubate the cultures for 7 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of p24 production against the compound concentration.

HIV-1 Protease Enzymatic Assay

This assay measures the direct inhibition of the HIV-1 protease enzyme.

  • Reaction Setup: In a 96-well plate, add the assay buffer, recombinant HIV-1 protease, and varying concentrations of PI-8.

  • Inhibitor Incubation: Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add a fluorogenic substrate that is cleaved by the HIV-1 protease to release a fluorescent signal.

  • Kinetic Measurement: Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a fluorescence plate reader (e.g., Ex/Em = 330/450 nm)[12].

  • Data Analysis: Determine the initial reaction velocities from the linear phase of the fluorescence curves. Calculate the Ki value using the Michaelis-Menten equation and appropriate models for enzyme inhibition.

Visualizations

HIV-1 Replication Cycle and PI-8 Mechanism of Action

The following diagram illustrates the lifecycle of HIV-1 and the specific point of intervention for protease inhibitors like PI-8.

HIV_Lifecycle cluster_cell Host Cell Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion NonInfectious_Virion Non-Infectious Virion Maturation->NonInfectious_Virion HIV_Virion HIV Virion HIV_Virion->Entry PI8 PI-8 PI8->Maturation Inhibits Protease

Caption: HIV-1 lifecycle and the inhibitory action of PI-8 on viral maturation.

Experimental Workflow for In Vitro Screening

This diagram outlines the general workflow for the initial in vitro screening of a potential anti-HIV-1 compound.

Screening_Workflow cluster_workflow In Vitro Screening Workflow Start Start: Candidate Compound (PI-8) Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity Antiviral Antiviral Assay (p24 ELISA) Start->Antiviral Enzymatic Enzymatic Assay (Protease Inhibition) Start->Enzymatic Data_Analysis Data Analysis (CC50, EC50, Ki) Cytotoxicity->Data_Analysis Antiviral->Data_Analysis Enzymatic->Data_Analysis Decision Lead Candidate? Data_Analysis->Decision Proceed Further Development Decision->Proceed Yes Stop Stop/Optimize Decision->Stop No

Caption: General workflow for the in vitro screening of anti-HIV-1 compounds.

References

Methodological & Application

Application Notes and Protocols for HIV-1 Inhibitor-8 (Saquinavir) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of "HIV-1 inhibitor-8," for which the well-characterized HIV protease inhibitor, Saquinavir, is used as a representative compound. The following sections detail the mechanism of action, quantitative efficacy and cytotoxicity data, and comprehensive experimental procedures for key cell-based assays.

Mechanism of Action

Saquinavir is a potent and specific inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This viral enzyme is crucial for the lifecycle of HIV-1, as it cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes. These smaller proteins are essential for the proper assembly and maturation of new, infectious virions. Saquinavir, a peptidomimetic inhibitor, is designed to fit into the active site of the HIV-1 protease, effectively blocking its catalytic activity. By preventing the cleavage of the Gag-Pol polyprotein, Saquinavir leads to the production of immature, non-infectious viral particles, thus halting the spread of the virus.

HIV_Protease_Inhibition cluster_host_cell Host Cell Cytoplasm cluster_virion_assembly Virion Assembly and Budding Viral_RNA Viral RNA Translation Translation Viral_RNA->Translation Ribosomes Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage Cleavage Gag_Pol->Cleavage Substrate HIV_Protease->Cleavage Mature_Proteins Mature Viral Proteins (e.g., p24, Reverse Transcriptase, Integrase) Cleavage->Mature_Proteins Noninfectious_Virion Immature, Non-infectious Virion Cleavage->Noninfectious_Virion Blocked by Saquinavir Virion_Assembly Virion Assembly Mature_Proteins->Virion_Assembly Infectious_Virion Mature, Infectious Virion Virion_Assembly->Infectious_Virion Saquinavir Saquinavir (this compound) Saquinavir->HIV_Protease Inhibits

Caption: HIV-1 Protease Inhibition by Saquinavir.

Quantitative Data Summary

The following table summarizes the in vitro efficacy (EC50) and cytotoxicity (CC50) of Saquinavir against HIV-1 in various cell lines. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

Cell TypeVirus StrainEfficacy (EC50)Cytotoxicity (CC50)Selectivity Index (SI)Assay MethodReference
PM-1 (T-cell line)HIV-1BaL0.03 µM (sustained)Not specifiedNot applicablep24 ELISA[1]
1.16 µM (2h pulse)
Peripheral Blood Mononuclear Cells (PBMCs)HIV-1BaL0.003 µM (sustained)> 20 µM> 6667p24 ELISA, MTT[1]
1.51 µM (2h pulse)> 13.2
Monocyte-Derived Macrophages (MDMs)HIV-1BaL13.92 µM (2h pulse)Not specifiedNot applicablep24 ELISA[1]
MT-4 (T-cell line)HIV-1 RF0.0377 µMNot specifiedNot applicableNot specified
CEM-SS (T-cell line)HIV-1 LAI0.009 µM> 10 µM> 1111MTT[2]
Jurkat (T-cell line)Not applicableNot applicableInduces apoptosisNot applicableApoptosis Assays[3][4][5]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol determines the concentration of the test compound that is toxic to the host cells.

MTT_Workflow cluster_setup Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: Assay Procedure Seed_Cells Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) Incubate_24h Incubate for 24 hours (37°C, 5% CO2) Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of Saquinavir Add_Compound Add compound dilutions to wells Prepare_Dilutions->Add_Compound Incubate_48_72h Incubate for 48-72 hours (37°C, 5% CO2) Add_Compound->Incubate_48_72h Add_MTT Add MTT solution (5 mg/mL) to each well Incubate_4h Incubate for 4 hours (37°C, 5% CO2) Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

Caption: MTT Cytotoxicity Assay Workflow.

Materials:

  • Target cells (e.g., MT-4, PBMCs)

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Saquinavir (or "this compound")

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of Saquinavir in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the corresponding Saquinavir dilutions. Include wells with cells and medium only (cell control) and wells with medium only (background control).

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated cell control and determine the CC50 value.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a measure of viral replication.

p24_ELISA_Workflow Start Start with cell culture supernatants from HIV-1 infected cells treated with Saquinavir Coat_Plate Coat 96-well plate with capture antibody (anti-p24) Start->Coat_Plate Block Block non-specific binding sites Coat_Plate->Block Add_Samples Add standards, controls, and culture supernatants to wells Block->Add_Samples Incubate_1 Incubate and wash Add_Samples->Incubate_1 Add_Detection_Ab Add biotinylated detection antibody (anti-p24) Incubate_1->Add_Detection_Ab Incubate_2 Incubate and wash Add_Detection_Ab->Incubate_2 Add_Enzyme Add Streptavidin-HRP Incubate_2->Add_Enzyme Incubate_3 Incubate and wash Add_Enzyme->Incubate_3 Add_Substrate Add TMB substrate Incubate_3->Add_Substrate Incubate_4 Incubate in the dark Add_Substrate->Incubate_4 Stop_Reaction Add stop solution Incubate_4->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance Calculate Calculate p24 concentration and determine EC50 Read_Absorbance->Calculate

Caption: HIV-1 p24 Antigen Capture ELISA Workflow.

Materials:

  • HIV-1 p24 antigen ELISA kit (commercial kits are recommended)

  • Supernatants from HIV-1 infected cell cultures treated with Saquinavir

  • Microplate reader

Procedure (based on a typical commercial kit):

  • Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.

  • Add p24 standards, controls, and cell culture supernatants to the wells and incubate for 2 hours at 37°C.

  • Wash the plate and add the biotinylated detector antibody. Incubate for 1 hour at 37°C.

  • Wash the plate and add Streptavidin-HRP conjugate. Incubate for 1 hour at 37°C.

  • Wash the plate and add TMB substrate. Incubate in the dark for 15-30 minutes at room temperature.

  • Add stop solution to each well to stop the reaction.

  • Read the absorbance at 450 nm within 30 minutes.

  • Generate a standard curve using the p24 standards and determine the concentration of p24 in the samples.

  • Calculate the percentage of viral inhibition for each Saquinavir concentration compared to the untreated virus control and determine the EC50 value.

Fluorometric HIV-1 Protease Activity Assay

This in vitro assay directly measures the enzymatic activity of HIV-1 protease and its inhibition by the test compound.

Protease_Assay_Workflow Prepare_Reagents Prepare assay buffer, HIV-1 protease, and fluorogenic substrate Plate_Setup Add assay buffer, Saquinavir dilutions, and HIV-1 protease to a 96-well plate Prepare_Reagents->Plate_Setup Prepare_Inhibitor Prepare serial dilutions of Saquinavir Prepare_Inhibitor->Plate_Setup Pre_incubate Pre-incubate for 10-15 minutes Plate_Setup->Pre_incubate Initiate_Reaction Add fluorogenic substrate to all wells Pre_incubate->Initiate_Reaction Measure_Fluorescence Measure fluorescence kinetically (Ex/Em = 330/450 nm) at 37°C Initiate_Reaction->Measure_Fluorescence Calculate_Activity Calculate the rate of reaction and percentage of inhibition to determine the IC50 Measure_Fluorescence->Calculate_Activity

Caption: Fluorometric HIV-1 Protease Activity Assay Workflow.

Materials:

  • Fluorometric HIV-1 Protease Assay Kit (containing recombinant HIV-1 protease, a fluorogenic substrate, and assay buffer)

  • Saquinavir

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure (based on a typical commercial kit):

  • Prepare serial dilutions of Saquinavir in assay buffer.

  • In a 96-well black plate, add assay buffer, Saquinavir dilutions (or buffer for no-inhibitor control), and a known amount of recombinant HIV-1 protease to each well.

  • Include a no-enzyme control (assay buffer and substrate only) for background fluorescence.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of ~330 nm and an emission wavelength of ~450 nm. Readings should be taken every 1-2 minutes for at least 30 minutes at 37°C.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percentage of inhibition for each Saquinavir concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the Saquinavir concentration to determine the IC50 value.

References

Application Notes and Protocols for HIV-1 Inhibitor-8 in Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 inhibitor-8 is a potent, orally active non-nucleoside reverse transcriptase inhibitor (NNRTI) with significant antiviral activity against various strains of HIV-1. It targets the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle, by binding to a hydrophobic pocket in the p66 subunit. This binding induces a conformational change that disrupts the catalytic site, thereby inhibiting the conversion of viral RNA into DNA and preventing the establishment of infection in host cells. These application notes provide detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound in a laboratory setting.

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotides for incorporation into the growing DNA chain, NNRTIs like this compound bind to an allosteric site on the enzyme. This binding alters the enzyme's conformation and reduces its activity.

HIV_Lifecycle_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase enters cell with Inhibition_Point Reverse_Transcriptase->Inhibition_Point Target of Inhibition Viral_DNA Viral DNA Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation New_Virions New Virions Transcription_Translation->New_Virions HIV1_Inhibitor8 This compound HIV1_Inhibitor8->Inhibition_Point Blocks Activity Inhibition_Point->Viral_DNA Reverse Transcription

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a comparative overview of its potency and safety profile.[1]

ParameterValueDescription
EC50 4.44 - 54.5 nMThe concentration of the inhibitor that results in a 50% reduction in viral replication in cell-based assays. The range reflects activity against various HIV-1 strains.[1]
IC50 0.081 µMThe concentration of the inhibitor that reduces the activity of wild-type HIV-1 reverse transcriptase by 50% in an enzymatic assay.[1]
CC50 284 µMThe concentration of the inhibitor that causes a 50% reduction in the viability of host cells (e.g., MT-4 cells), indicating its cytotoxic potential.[1]
Selectivity Index (SI) 5210 - 63992Calculated as CC50 / EC50, this value represents the therapeutic window of the compound. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

HIV-1 Reverse Transcriptase Inhibition Assay (Enzymatic Assay)

This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • HIV-1 Reverse Transcriptase Assay Kit (e.g., from XpressBio or similar)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in the assay reaction buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the supplied template-primer, and the dNTP mix as per the manufacturer's instructions.

  • Inhibitor Addition: Add the diluted this compound to the appropriate wells. Include a positive control (a known RT inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the recombinant HIV-1 RT to all wells except for the no-enzyme control wells.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the reverse transcription reaction to proceed.

  • Detection: Follow the kit's instructions for the detection of the newly synthesized DNA. This typically involves a colorimetric or fluorometric readout.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

RT_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare HIV-1 Inhibitor-8 Dilutions C Add Inhibitor & Controls to Plate A->C B Prepare Reaction Mix (Buffer, Template, dNTPs) B->C D Add HIV-1 RT C->D E Incubate at 37°C D->E F Add Detection Reagent E->F G Read Plate (Absorbance/Fluorescence) F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Figure 2: Workflow for the HIV-1 RT inhibition assay.

Cell-Based Antiviral Assay (Luciferase Reporter Gene Assay)

This protocol measures the ability of this compound to inhibit HIV-1 replication in a cell-based system using a reporter cell line.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase gene under the control of the HIV-1 LTR)

  • HIV-1 virus stock (e.g., NL4-3)

  • This compound

  • Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well white, clear-bottom plate at a density of 1 x 104 cells per well and incubate overnight.

  • Compound Addition: The next day, add serial dilutions of this compound to the cells. Include a no-drug control and a positive control (e.g., a known NNRTI).

  • Virus Infection: Infect the cells with a pre-titered amount of HIV-1 virus stock. The multiplicity of infection (MOI) should be optimized to give a robust luciferase signal.

  • Incubation: Incubate the infected cells for 48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: After incubation, remove the culture medium and add the luciferase assay reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of viral inhibition for each concentration of this compound compared to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound on host cells.

Materials:

  • MT-4 cells (or other relevant cell line)

  • This compound

  • Cell culture medium (RPMI 1640 with 10% FBS, penicillin/streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 2 x 104 cells per well.

  • Compound Addition: Add serial dilutions of this compound to the cells. Include a no-drug control (vehicle only) and a control for 100% cytotoxicity (e.g., a high concentration of a known cytotoxic agent or cell lysis buffer).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration of this compound relative to the no-drug control. Determine the CC50 value by plotting cell viability against the inhibitor concentration.

Cytotoxicity_Assay_Workflow A Seed MT-4 cells in 96-well plate B Add serial dilutions of This compound A->B C Incubate for 48 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization buffer E->F G Read absorbance at 570 nm F->G H Calculate % cell viability and determine CC50 G->H

Figure 3: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound demonstrates potent and selective inhibition of HIV-1 replication in vitro. The provided protocols offer a robust framework for researchers to further characterize its antiviral properties and to screen for other novel NNRTIs. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for the advancement of new antiretroviral therapies.

References

"HIV-1 inhibitor-8" solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the preparation and storage of solutions of HIV-1 inhibitor-8, a potent, orally active, non-nucleoside reverse transcriptase inhibitor (NNRTI). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental results.

Solution Preparation and Storage Guidelines

Proper preparation and storage of this compound are critical for its efficacy and stability in downstream applications. Below are the recommended solvents and storage conditions.

Solubility

The solubility of this compound has been determined in various solvents. It is essential to use high-purity solvents to avoid degradation of the compound. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions. It is important to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can affect solubility.[1] For aqueous-based assays, further dilution from the DMSO stock solution is required.

Storage and Stability

The stability of this compound is dependent on its physical state (powder vs. solution) and the storage temperature. To prevent degradation, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Data Summary Table:

ParameterConditionValue/Recommendation
Solubility
In DMSO50 mg/mL (113.76 mM)
Aqueous Solubility12.8 µg/mL[1]
Storage (Solid Form)
-20°C3 years[1]
4°C2 years[1]
Storage (Stock Solution)
-80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

This section provides a detailed methodology for the preparation of a stock solution of this compound.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Pre-warming: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 4.39 mg of this compound (Molecular Weight: 439.55 g/mol ).

  • Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Dissolution:

    • Cap the tube tightly and vortex for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1]

  • Aliquotting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will minimize the number of freeze-thaw cycles the solution is subjected to.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Visualized Workflow

The following diagram illustrates the key steps in the preparation and storage of this compound solutions.

G Workflow for this compound Solution Preparation and Storage cluster_prep Preparation cluster_storage Storage A Equilibrate this compound and DMSO to Room Temperature B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex and/or Sonicate to Dissolve C->D E Aliquot into Single-Use Tubes D->E F Store at -80°C (Long-Term) or -20°C (Short-Term) E->F

References

Application Note: Quantitative Analysis of HIV-1 Protease Inhibitors in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins.[1][2][3][4] Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART), significantly reducing viral replication and disease progression.[1][2] "HIV-1 inhibitor-8" is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent antiviral activity against various HIV-1 strains.[] Therapeutic drug monitoring of HIV-1 inhibitors is crucial for optimizing treatment efficacy and minimizing toxicity. This application note provides a detailed protocol for the quantitative analysis of a representative HIV-1 protease inhibitor in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[6][7]

Principle of the Method

This method utilizes a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection by a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[6][8][9] An internal standard (IS) is used to ensure accuracy and precision.[6] Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve prepared in the same biological matrix.

Materials and Reagents

  • HIV-1 Inhibitor Reference Standard

  • Internal Standard (e.g., a stable isotope-labeled analog of the analyte)

  • Human Plasma (EDTA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ammonium Acetate, LC-MS grade

  • Deionized Water, 18 MΩ·cm or higher

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • HPLC vials

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare primary stock solutions of the HIV-1 inhibitor and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare intermediate working solutions by diluting the primary stock solutions with a 50:50 (v/v) mixture of methanol and water.

  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve a concentration range of 0.01 to 10 µg/mL.[6]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations within the calibration range.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[8][10]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[9]

  • Transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: Agilent 1290 Infinity LC system or equivalent[7]

  • Column: Inertsil ODS3 column (50 x 2.0 mm i.d., 5 µm particle size) or equivalent[6]

  • Mobile Phase A: 5 mM Ammonium Acetate with 0.1% Formic Acid in Water[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[7]

  • Flow Rate: 0.5 mL/min[6]

  • Injection Volume: 10 µL

  • Gradient: A stepwise gradient can be optimized for the specific analyte. A typical run time is around 5.5 minutes.[6]

  • Mass Spectrometer: Triple-quadrupole mass spectrometer operated in positive ion mode[6]

  • Ionization Source: Electrospray Ionization (ESI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables present illustrative data for the validation of a quantitative assay for an HIV-1 protease inhibitor.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
HIV-1 Inhibitor0.01 - 10y = 1.234x + 0.005> 0.995

Table 2: Precision and Accuracy

QC LevelNominal Conc. (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low0.03< 10< 1090 - 110
Medium0.5< 10< 1090 - 110
High8.0< 10< 1090 - 110

Table 3: Recovery

AnalyteLow QC (%)Medium QC (%)High QC (%)
HIV-1 Inhibitor> 85> 85> 85
Internal Standard> 85> 85> 85

Visualizations

HIV-1 Protease Inhibition Signaling Pathway

HIV_Protease_Inhibition cluster_virus HIV-1 Life Cycle cluster_inhibition Therapeutic Intervention GagPol Gag-Pol Polyprotein Protease HIV-1 Protease GagPol->Protease Cleavage NonInfectiousVirion Non-Infectious Virion GagPol->NonInfectiousVirion Incomplete Cleavage MatureProteins Mature Viral Proteins Protease->MatureProteins Catalyzes InactiveProtease Inactive Protease Complex Virion Infectious Virion MatureProteins->Virion Assembly ProteaseInhibitor HIV-1 Protease Inhibitor ProteaseInhibitor->Protease Binds to Active Site

Caption: Mechanism of HIV-1 Protease Inhibition.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation Details cluster_analysis LC-MS/MS Details start Start: Plasma Sample Collection prep Sample Preparation start->prep analysis LC-MS/MS Analysis prep->analysis spike Spike with Internal Standard data Data Processing analysis->data inject Inject Sample end End: Quantitative Results data->end precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect

Caption: Workflow for Quantitative Analysis.

References

Application Notes and Protocols for HIV-1 Protease Inhibitor Darunavir in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Darunavir, a potent second-generation HIV-1 protease inhibitor, in the context of drug resistance studies. Detailed protocols for key experiments are provided to facilitate the investigation of its mechanism of action and its efficacy against resistant viral strains.

Introduction

Darunavir (also known as TMC114) is a non-peptidic inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[1][2] The HIV-1 protease is responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins.[3] Inhibition of this enzyme results in the production of immature, non-infectious virions.[3][4] Darunavir was designed to have a high affinity for the active site of the HIV-1 protease, including strains that have developed resistance to other protease inhibitors.[4][5] Its robust activity and high genetic barrier to resistance make it a cornerstone of highly active antiretroviral therapy (HAART).[5][6]

Mechanism of Action

Darunavir is a competitive inhibitor that binds to the active site of the HIV-1 protease with high affinity.[4] Its structure allows it to form extensive hydrogen bonds with the backbone of the protease active site, making it less susceptible to the effects of resistance mutations that often alter the side chains of the amino acids in this region.[2] Furthermore, Darunavir has been shown to inhibit the dimerization of protease monomers, which is essential for enzymatic activity, providing a dual mechanism of action that contributes to its high genetic barrier to resistance.[6]

Application in Drug Resistance Studies

The emergence of drug-resistant HIV-1 strains is a major challenge in antiviral therapy. Darunavir is a valuable tool for studying and overcoming this challenge. Key applications include:

  • Screening for cross-resistance: Assessing the activity of Darunavir against viral strains resistant to other protease inhibitors.

  • In vitro selection of resistant mutants: Identifying the genetic pathways to Darunavir resistance by passaging the virus in the presence of increasing drug concentrations.

  • Mechanistic studies: Investigating the molecular interactions between Darunavir and mutant protease enzymes to understand the structural basis of resistance.

Quantitative Data

The following tables summarize the in vitro efficacy of Darunavir against wild-type and resistant HIV-1 strains.

Table 1: In Vitro Inhibitory Activity of Darunavir against HIV-1 Protease

ParameterWild-Type HIV-1 ProteaseReference(s)
Ki (pM) 16[2]
IC50 (nM) 3 - 6[7]

Table 2: Antiviral Activity of Darunavir against Wild-Type and Resistant HIV-1 in Cell Culture

HIV-1 StrainCell LineEC50 (nM)Fold Change in EC50Reference(s)
Wild-Type (NL4-3) MT-44.71.0[2]
Multi-PI-Resistant Isolate 1 CEM<3.3<1[2]
Multi-PI-Resistant Isolate 2 CEM5.21.1[2]
Multi-PI-Resistant Isolate 3 CEM112.3[2]

Experimental Protocols

Protocol 1: In Vitro HIV-1 Protease Enzyme Inhibition Assay (FRET-based)

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against recombinant HIV-1 protease using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based HIV-1 Protease Substrate (e.g., HiLyte Fluor™488/QXL™520)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0, 0.1 M NaCl)

  • Darunavir (or other test inhibitors)

  • DMSO (for dissolving compounds)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of Darunavir in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Test compound dilutions or vehicle control (assay buffer with DMSO).

      • Recombinant HIV-1 Protease solution (prepare fresh in assay buffer).

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Prepare the HIV-1 Protease FRET substrate solution in assay buffer.

    • Add the substrate solution to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 490/520 nm for HiLyte Fluor™488/QXL™520).

    • Measure the fluorescence intensity kinetically over a period of 1-3 hours at 37°C, protected from light.

  • Data Analysis:

    • Determine the initial velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based Anti-HIV-1 Activity Assay

This protocol details a method to assess the antiviral activity of Darunavir in a cell-based assay using the MT-4 human T-cell line, which is highly susceptible to HIV-1 infection.

Materials:

  • MT-4 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)

  • HIV-1 laboratory strain (e.g., NL4-3)

  • Darunavir

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader (for absorbance measurement)

Procedure:

  • Cell Preparation:

    • Culture MT-4 cells in complete growth medium at 37°C in a 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of 1 x 104 cells/well.

  • Infection and Treatment:

    • Prepare serial dilutions of Darunavir in complete growth medium.

    • Add the compound dilutions to the wells containing the MT-4 cells.

    • Infect the cells with a pre-titered amount of HIV-1 (e.g., at a multiplicity of infection of 0.01).

    • Include uninfected cells as a negative control and infected, untreated cells as a positive control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days, or until cytopathic effect (CPE) is evident in the positive control wells.

  • MTT Assay for Cell Viability:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell protection for each drug concentration relative to the uninfected and infected controls.

    • Determine the EC50 (50% effective concentration) value by plotting the percentage of protection against the logarithm of the drug concentration.

Protocol 3: In Vitro Selection of Darunavir-Resistant HIV-1

This protocol outlines a method for generating drug-resistant HIV-1 variants through serial passage in the presence of escalating concentrations of Darunavir.

Materials:

  • MT-4 cells (or other susceptible T-cell line)

  • Wild-type HIV-1 strain (e.g., NL4-3)

  • Darunavir

  • Cell culture flasks and plates

  • p24 antigen ELISA kit (for monitoring viral replication)

Procedure:

  • Initial Infection:

    • Infect MT-4 cells with wild-type HIV-1 in the presence of a sub-inhibitory concentration of Darunavir (e.g., at the EC50 value).

  • Viral Passage:

    • Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen production).

    • When viral replication is evident, harvest the cell-free supernatant containing the virus.

    • Use the harvested virus to infect fresh MT-4 cells in the presence of the same or a slightly increased concentration of Darunavir.

  • Dose Escalation:

    • Continue this serial passage, gradually increasing the concentration of Darunavir as the virus demonstrates the ability to replicate at the current concentration.

    • The drug concentration is typically doubled with each subsequent passage where viral breakthrough is observed.

  • Characterization of Resistant Virus:

    • At various passages, harvest viral supernatant and infected cells.

    • Determine the EC50 of the passaged virus to Darunavir to quantify the level of resistance.

    • Extract proviral DNA from the infected cells and sequence the protease gene to identify mutations associated with resistance.

Visualizations

HIV_Protease_Signaling_Pathway cluster_virus HIV-1 Virion cluster_protease HIV-1 Protease Action cluster_products Mature Viral Proteins Gag-Pol Polyprotein Gag-Pol Polyprotein Cleavage Cleavage Gag-Pol Polyprotein->Cleavage Gag Polyprotein Gag Polyprotein Gag Polyprotein->Cleavage HIV-1 Protease (Dimer) HIV-1 Protease (Dimer) HIV-1 Protease (Dimer)->Cleavage Catalyzes Structural Proteins (MA, CA, NC) Structural Proteins (MA, CA, NC) Cleavage->Structural Proteins (MA, CA, NC) Viral Enzymes (RT, IN, PR) Viral Enzymes (RT, IN, PR) Cleavage->Viral Enzymes (RT, IN, PR) Darunavir Darunavir Darunavir->HIV-1 Protease (Dimer) Inhibits

Caption: HIV-1 Protease Signaling Pathway and Inhibition by Darunavir.

Drug_Resistance_Workflow cluster_selection In Vitro Resistance Selection cluster_characterization Characterization of Resistance Start Culture Infect cells with wild-type HIV-1 + low concentration of Darunavir Monitor Replication Monitor for viral replication (p24 ELISA) Start Culture->Monitor Replication Passage Virus Harvest virus and infect fresh cells Monitor Replication->Passage Virus Increase Drug Concentration Gradually increase Darunavir concentration Passage Virus->Increase Drug Concentration Increase Drug Concentration->Monitor Replication Repeat Passages Resistant Virus Population Resistant Virus Population Increase Drug Concentration->Resistant Virus Population Phenotypic Analysis Determine EC50 of resistant virus Resistant Virus Population->Phenotypic Analysis Genotypic Analysis Sequence protease gene of resistant virus Resistant Virus Population->Genotypic Analysis Identify Mutations Identify resistance-associated mutations Genotypic Analysis->Identify Mutations

Caption: Experimental Workflow for HIV-1 Drug Resistance Study.

References

Application Notes and Protocols: Synergistic Inhibition of HIV-1 by Maraviroc in Combination with Tenofovir Disoproxil Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The management of Human Immunodeficiency Virus Type 1 (HIV-1) infection has been revolutionized by the advent of combination antiretroviral therapy (cART), which utilizes a cocktail of drugs targeting different stages of the viral lifecycle.[1] This multi-targeted approach is critical for suppressing viral replication, reducing the development of drug resistance, and improving patient outcomes.[1] This document provides detailed application notes and experimental protocols for evaluating the synergistic potential of a combination therapy involving two potent antiretrovirals: Maraviroc, a CCR5 co-receptor antagonist (entry inhibitor), and Tenofovir Disoproxil Fumarate (TDF), a nucleotide reverse transcriptase inhibitor (NRTI).

Maraviroc is an entry inhibitor that functions by binding to the human CCR5 co-receptor on the surface of T-cells and macrophages, preventing the HIV-1 envelope protein gp120 from interacting with it.[2][3][4] This blockage is essential for preventing the entry of CCR5-tropic HIV-1 into host cells.[2][4] Tenofovir Disoproxil Fumarate (TDF) is a prodrug of tenofovir.[5][6] Inside the cell, tenofovir is converted to its active diphosphate form, which acts as a competitive inhibitor of HIV-1 reverse transcriptase and causes chain termination upon incorporation into viral DNA, thus halting viral replication.[5][6][7]

The distinct mechanisms of action of Maraviroc and Tenofovir provide a strong rationale for their combined use to achieve synergistic or additive antiviral effects.

Data Presentation

The following tables summarize quantitative data from representative studies evaluating the efficacy of Maraviroc and Tenofovir, both individually and in combination regimens.

Table 1: In Vitro Antiviral Activity of Maraviroc and Tenofovir against HIV-1

Antiviral AgentHIV-1 StrainCell TypeIC50 (nM)Reference
MaravirocHIV-1 BALPM1 cells~2[8]
TenofovirVariousVariousVaries[9]
Combination
Maraviroc + Tenofovir/EmtricitabineCCR5-tropic--[10][11]

Table 2: Clinical Efficacy of Maraviroc-Based Combination Therapies in Treatment-Naive Adults (MODERN Study)

Outcome (Week 48)Maraviroc + Darunavir/Ritonavir (n=396)Tenofovir/Emtricitabine + Darunavir/Ritonavir (n=401)
HIV-1 RNA <50 copies/mL 77.3%86.8%
Discontinuation due to Lack of Efficacy HigherLower
Discontinuation due to Adverse Events SimilarSimilar
Mean Change from Baseline in CD4+ Cell Count 208 cells/mm³194 cells/mm³

This study showed that the two-drug regimen of maraviroc with darunavir/ritonavir was inferior to the three-drug regimen containing tenofovir/emtricitabine.[12][13] However, it provides valuable clinical data on a maraviroc-based regimen.

Table 3: Clinical Efficacy of Maraviroc in Combination with Zidovudine-Lamivudine in Treatment-Naive Adults (MERIT Study)

Outcome (Week 48)Maraviroc (twice daily) + Zidovudine/Lamivudine (n=360)Efavirenz + Zidovudine/Lamivudine (n=361)
HIV-1 RNA <50 copies/mL 65.3%69.3%
Discontinuation due to Lack of Efficacy 11.9%4.2%
Discontinuation due to Adverse Events 4.2%13.6%

In the primary analysis, twice-daily maraviroc was not non-inferior to efavirenz for achieving a viral load of <50 copies/mL.[14]

Experimental Protocols

Protocol 1: In Vitro HIV-1 p24 Antigen Assay for Antiviral Activity

This protocol is adapted from a standard HIV-1 p24 antigen ELISA and is used to determine the concentration of an antiviral agent that inhibits HIV-1 replication by 50% (IC50).

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

  • HIV-1 viral stock (e.g., CCR5-tropic strain)

  • Maraviroc and Tenofovir stock solutions

  • 96-well cell culture plates

  • Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin-streptomycin)

  • Phytohemagglutinin (PHA) and Interleukin-2 (IL-2)

  • HIV-1 p24 Antigen ELISA kit

  • Cell lysis buffer

Procedure:

  • PBMC Preparation and Stimulation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells and resuspend in complete RPMI-1640 medium.

    • Stimulate the PBMCs with PHA for 2-3 days.

    • Wash the cells and culture them in medium supplemented with IL-2.

  • Antiviral Assay:

    • Seed the stimulated PBMCs in a 96-well plate.

    • Prepare serial dilutions of Maraviroc and Tenofovir, both individually and in combination at a fixed ratio (e.g., based on their individual IC50 values).

    • Add the drug dilutions to the respective wells. Include wells with no drug as a virus control and uninfected cells as a negative control.

    • Infect the cells with a pre-titered amount of HIV-1 stock.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • p24 Antigen Quantification:

    • After 7 days of incubation, collect the cell culture supernatants.

    • Lyse the virus in the supernatants using the provided lysis buffer.

    • Perform the p24 antigen ELISA according to the manufacturer's instructions.[15][16] This typically involves:

      • Adding the lysed supernatant to wells coated with anti-p24 antibody.

      • Incubating to allow p24 antigen to bind.

      • Washing the wells to remove unbound material.

      • Adding a biotinylated anti-HIV-1 antibody, followed by streptavidin-horseradish peroxidase.

      • Adding a substrate solution (e.g., TMB) and stopping the reaction.

      • Reading the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve using the provided p24 antigen standards.

    • Calculate the concentration of p24 in each well.

    • Determine the percentage of viral inhibition for each drug concentration compared to the virus control.

    • Calculate the IC50 values for each drug and the combination using non-linear regression analysis.

Protocol 2: Synergy Analysis using the Combination Index (CI) Method

The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[17][18]

Procedure:

  • Experimental Design:

    • Perform the in vitro antiviral assay (Protocol 1) using a checkerboard dilution format. This involves testing a range of concentrations of Maraviroc in combination with a range of concentrations of Tenofovir.

  • Data Input and Analysis:

    • For each drug alone and for the combination, determine the dose-effect relationship (i.e., the drug concentration that produces a certain level of inhibition).

    • Use software such as CompuSyn to calculate the Combination Index (CI).[17][18]

  • Interpretation of CI Values:

    • CI < 1: Synergism (the effect of the combination is greater than the sum of the effects of individual drugs).

    • CI = 1: Additive effect (the effect of the combination is equal to the sum of the effects of individual drugs).

    • CI > 1: Antagonism (the effect of the combination is less than the sum of the effects of individual drugs).

Visualizations

Signaling Pathways and Mechanisms of Action

HIV_Inhibitor_MoA cluster_virus HIV-1 Virion cluster_cell Host T-Cell HIV_virion HIV-1 gp120 gp120 RT Reverse Transcriptase CD4 CD4 Receptor HIV_virion->CD4 gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 Binding (inhibited) Viral_DNA Viral DNA CD4->CCR5 Conformational change Cytoplasm Cytoplasm Nucleus Nucleus Provirus Provirus Viral_RNA Viral RNA Viral_RNA->Viral_DNA 3. Reverse Transcription Viral_DNA->Nucleus 4. Integration Maraviroc Maraviroc Maraviroc->CCR5 Binds and blocks TDF Tenofovir DF Tenofovir_DP Tenofovir-DP (Active form) TDF->Tenofovir_DP Intracellular conversion Tenofovir_DP->RT Inhibits Synergy_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A Isolate & Stimulate PBMCs C Seed PBMCs in 96-well plate A->C B Prepare Serial Dilutions (Maraviroc, Tenofovir, Combination) D Add Drug Dilutions B->D C->D E Infect with HIV-1 D->E F Incubate for 7 days E->F G Quantify p24 Antigen (ELISA) F->G H Calculate % Inhibition and IC50 values G->H I Calculate Combination Index (CI) using CompuSyn H->I J Determine Synergy (CI<1), Additivity (CI=1), or Antagonism (CI>1) I->J Combination_Logic HIV_Lifecycle HIV-1 Lifecycle Viral_Entry Viral Entry (CCR5-mediated) HIV_Lifecycle->Viral_Entry Reverse_Transcription Reverse Transcription HIV_Lifecycle->Reverse_Transcription Maraviroc Maraviroc (Entry Inhibitor) Maraviroc->Viral_Entry Blocks Tenofovir Tenofovir (NRTI) Tenofovir->Reverse_Transcription Inhibits Result Synergistic Inhibition of Viral Replication

References

Application Notes and Protocols for Efficacy Testing of "HIV-1 Inhibitor-8" in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The development of novel antiretroviral agents is crucial to combat the ongoing HIV-1 pandemic, address drug resistance, and improve treatment regimens. "HIV-1 Inhibitor-8" represents a promising new chemical entity with potential anti-HIV-1 activity. To evaluate its in vivo efficacy, a robust and well-defined protocol for testing in a relevant animal model is essential. This document provides a comprehensive set of application notes and protocols for assessing the efficacy of "this compound" in humanized mouse models, a widely accepted preclinical model for HIV-1 research.[1][2][3]

These protocols are designed to be adaptable and can be modified based on the specific characteristics of "this compound," such as its mechanism of action and pharmacokinetic profile.

Rationale for Animal Model Selection

The choice of an appropriate animal model is critical for the preclinical evaluation of anti-HIV-1 therapeutics.[4] Due to the host specificity of HIV-1, standard mouse models are not susceptible to infection.[3] Therefore, humanized mice, which are immunodeficient mice engrafted with human immune cells and/or tissues, are a cost-effective and practical approach for HIV-1 research.[2]

  • Humanized Mouse Models: These models effectively sustain HIV-1 infection and recapitulate key aspects of human HIV-1 infection and disease progression.[1][2] Different types of humanized mice exist, with varying levels of human immune system reconstitution.[5]

    • hu-HSC Model: This model is generated by transplanting human CD34+ hematopoietic stem cells (HSCs) into immunodeficient mice.[5] It develops a multi-lineage human immune system, including T-cells, B-cells, and monocytes.[1]

    • BLT (Bone Marrow, Liver, Thymus) Model: This model involves the transplantation of human fetal liver and thymus tissues along with HSCs, resulting in a more robust and functional human immune system.[1][4][5] BLT mice are considered the gold standard for many HIV-1 studies due to their ability to sustain mucosal HIV-1 infection and generate HIV-1-specific immune responses.[2]

For the initial efficacy testing of "this compound," the hu-HSC model is recommended due to its relative ease of generation and sufficient immune reconstitution for evaluating antiviral activity.

Experimental Design and Workflow

The overall experimental workflow for testing the efficacy of "this compound" is depicted below. This workflow outlines the key steps from animal model generation to data analysis.

G cluster_pre_infection Pre-Infection Phase cluster_infection_treatment Infection and Treatment Phase cluster_monitoring_analysis Monitoring and Analysis Phase A Generation of Humanized Mice (hu-HSC model) B Quality Control: Confirm Human Immune Cell Engraftment (Flow Cytometry) A->B C HIV-1 Infection (e.g., Intravenous injection) D Confirmation of Infection: Measure Baseline Viral Load C->D E Randomization into Treatment Groups: - Vehicle Control - 'this compound' (Dose 1) - 'this compound' (Dose 2) - Positive Control (e.g., ART) D->E F Drug Administration (Define route and frequency) E->F G Longitudinal Monitoring: - Viral Load (qRT-PCR) - CD4+ T cell counts (Flow Cytometry) - Animal Health F->G H Endpoint Analysis: - Final Viral Load and CD4+ T cell counts - Tissue Viral Load (optional) - Toxicity Assessment G->H I Data Analysis and Interpretation H->I

Caption: Experimental workflow for efficacy testing.

Detailed Experimental Protocols

Generation and Quality Control of Humanized Mice
  • Protocol: Humanized mice (e.g., NSG or NOG mice) are generated by irradiating neonatal pups and intrahepatically injecting human CD34+ hematopoietic stem cells isolated from umbilical cord blood.[2][5]

  • Quality Control: At 12-16 weeks post-engraftment, a small volume of peripheral blood is collected to confirm successful human immune cell reconstitution. The percentage of human CD45+ cells and the presence of human CD4+ and CD8+ T cells are assessed by flow cytometry. Mice with a human CD45+ cell engraftment level of >25% are typically used for experiments.

HIV-1 Infection
  • Virus Strain: A well-characterized, replication-competent HIV-1 strain should be used (e.g., NL4-3, BaL). The choice of strain may depend on the specific mechanism of action of "this compound."

  • Infection Route: Intravenous or intraperitoneal injection are common routes for systemic infection in humanized mice.[2] The infectious dose should be carefully titrated to establish a productive and sustained infection.

  • Confirmation of Infection: Two to four weeks post-infection, plasma viral load is measured to confirm that a stable infection has been established before starting treatment.[6]

Treatment Groups and Drug Administration
  • Grouping: Animals should be randomized into the following groups (n=8-10 mice per group):

    • Group 1: Vehicle Control: Administered with the same vehicle used to formulate "this compound."

    • Group 2: "this compound" (Low Dose): To determine a dose-response relationship.

    • Group 3: "this compound" (High Dose): To assess maximal efficacy.

    • Group 4: Positive Control: A standard-of-care antiretroviral therapy (ART) regimen to validate the model's responsiveness to treatment.[4]

  • Drug Formulation and Administration: "this compound" should be formulated in a biocompatible vehicle. The route of administration (e.g., oral gavage, subcutaneous injection) and dosing frequency will be determined by the pharmacokinetic properties of the compound.[7]

Monitoring of Efficacy and Toxicity
  • Viral Load: Plasma viral load should be monitored longitudinally (e.g., weekly or bi-weekly) using a validated quantitative real-time PCR (qRT-PCR) assay for the HIV-1 gag gene.[8]

  • CD4+ T Cell Counts: The absolute number and percentage of human CD4+ T cells in peripheral blood should be monitored by flow cytometry at regular intervals. This is a key indicator of immune reconstitution and disease progression.

  • Toxicity: Animal health should be monitored daily for signs of toxicity, including weight loss, changes in behavior, or other adverse effects. At the end of the study, a complete blood count (CBC) and serum chemistry panel can be performed to assess for any organ toxicity.

Data Presentation

Quantitative data from the study should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Longitudinal Plasma Viral Load (log10 copies/mL)

Time PointVehicle Control"this compound" (Low Dose)"this compound" (High Dose)Positive Control (ART)
Baseline (Week 0)Mean ± SDMean ± SDMean ± SDMean ± SD
Week 2Mean ± SDMean ± SDMean ± SDMean ± SD
Week 4Mean ± SDMean ± SDMean ± SDMean ± SD
Week 6Mean ± SDMean ± SDMean ± SDMean ± SD
Week 8 (Endpoint)Mean ± SDMean ± SDMean ± SDMean ± SD

Table 2: Longitudinal CD4+ T Cell Counts (cells/µL)

Time PointVehicle Control"this compound" (Low Dose)"this compound" (High Dose)Positive Control (ART)
Baseline (Week 0)Mean ± SDMean ± SDMean ± SDMean ± SD
Week 4Mean ± SDMean ± SDMean ± SDMean ± SD
Week 8 (Endpoint)Mean ± SDMean ± SDMean ± SDMean ± SD

Table 3: Endpoint Virological and Immunological Parameters

ParameterVehicle Control"this compound" (Low Dose)"this compound" (High Dose)Positive Control (ART)p-value
Change in Viral Load from Baseline (log10)Mean ± SDMean ± SDMean ± SDMean ± SD
Percentage of Mice with Undetectable Viral Load%%%%
Change in CD4+ T Cell Count from BaselineMean ± SDMean ± SDMean ± SDMean ± SD

Visualization of Key Pathways and Workflows

Generalized HIV-1 Life Cycle and Potential Targets of "this compound"

The following diagram illustrates the key stages of the HIV-1 life cycle, which are potential targets for antiretroviral drugs. The exact mechanism of "this compound" would determine its placement within this pathway.

HIV_Lifecycle cluster_cell Host Cell (CD4+ T Cell) Entry 1. Binding and Fusion RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding and Maturation Assembly->Budding New_Virion New HIV-1 Virion Budding->New_Virion HIV HIV-1 Virion HIV->Entry Inhibitor This compound (Potential Target) Inhibitor->Entry Inhibitor->RT Inhibitor->Integration Inhibitor->Budding

Caption: Generalized HIV-1 life cycle and inhibitor targets.

Pharmacokinetic and Pharmacodynamic (PK/PD) Relationship

Understanding the relationship between drug exposure (pharmacokinetics) and antiviral effect (pharmacodynamics) is crucial for optimizing dosing.

PKPD_Relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose Dose of 'this compound' Concentration Drug Concentration in Plasma/Tissues Dose->Concentration Absorption, Distribution, Metabolism, Excretion Effect Antiviral Effect (Viral Load Reduction) Concentration->Effect Drug-Target Interaction Response Clinical Outcome (CD4+ T Cell Recovery) Effect->Response

Caption: Pharmacokinetic/Pharmacodynamic relationship.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the in vivo efficacy testing of "this compound" in a humanized mouse model. Adherence to these standardized procedures will ensure the generation of robust and reproducible data, which is essential for the further development of this potential anti-HIV-1 therapeutic. Careful consideration of the specific properties of "this compound" and appropriate modifications to these protocols will be necessary to achieve a thorough and meaningful evaluation of its preclinical efficacy.

References

Application Notes for High-Throughput Screening of "HIV-1 Inhibitor-8" Analogs Targeting HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome.[1][2] This process is essential for establishing a productive and persistent infection.[1] Consequently, IN is a well-validated and highly attractive target for antiretroviral therapy.[3] The success of integrase strand transfer inhibitors (INSTIs) in clinical practice underscores the value of this target.[4][5] The discovery of novel, potent, and resistance-evading IN inhibitors requires robust and efficient high-throughput screening (HTS) platforms.

These application notes provide detailed protocols for a primary biochemical assay and a secondary cell-based assay designed to identify and characterize analogs of a lead compound, "HIV-1 Inhibitor-8," targeting HIV-1 integrase.

Primary Screen: Biochemical Strand Transfer Assay

Application: This biochemical assay is designed for the primary high-throughput screening of large compound libraries to identify direct inhibitors of the HIV-1 integrase strand transfer reaction. It is a rapid, sensitive, and cost-effective method for initial hit identification. A time-resolved fluorescence (TRF) or fluorescence resonance energy transfer (FRET)-based format is often employed for its suitability in HTS.[3][6][7]

Principle of the Assay

This assay measures the strand transfer step of the integration process.[3] Recombinant HIV-1 integrase, a donor DNA substrate mimicking the viral DNA end, and a target DNA substrate are used. The incorporation of the donor DNA into the target DNA is detected by a fluorescence-based method. Inhibitors of the strand transfer reaction will prevent this incorporation, leading to a decrease in the signal.

Workflow for Biochemical HTS

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Plate Prepare Compound Plates (Analogs of this compound) Dispense_Compound Dispense Compounds into 384-well plate Compound_Plate->Dispense_Compound Assay_Mix Prepare Assay Mix (Recombinant Integrase, Donor DNA) Add_Mix Add Assay Mix Assay_Mix->Add_Mix Dispense_Compound->Add_Mix Incubate_1 Incubate Add_Mix->Incubate_1 Add_Target Add Target DNA Incubate_1->Add_Target Incubate_2 Incubate Add_Target->Incubate_2 Read_Plate Read Plate (e.g., TR-FRET Reader) Incubate_2->Read_Plate Data_Analysis Data Analysis (Calculate % Inhibition, Z') Read_Plate->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID

Caption: Workflow for the primary biochemical HTS assay.

Detailed Experimental Protocol

Materials:

  • 384-well, low-volume, black assay plates

  • Recombinant HIV-1 Integrase

  • Donor DNA (oligonucleotide mimicking viral LTR end, often biotinylated)

  • Target DNA (oligonucleotide, often labeled with a fluorophore like Europium)

  • Streptavidin-coated acceptor beads/molecules

  • Assay Buffer: (e.g., 25 mM MOPS pH 7.2, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Positive Control: Known integrase inhibitor (e.g., Raltegravir)

  • Negative Control: DMSO

Procedure:

  • Compound Plating: Serially dilute "this compound" analogs in DMSO. Dispense 1 µL of each compound concentration into the assay plate wells. Also, dispense DMSO only (negative control) and a positive control inhibitor.

  • Reagent Preparation: Prepare the integrase/donor DNA mix in pre-warmed assay buffer.

  • Reaction Initiation: Add 10 µL of the integrase/donor DNA mix to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow for compound binding to the integrase.

  • Strand Transfer Reaction: Add 10 µL of the target DNA substrate to initiate the strand transfer reaction.

  • Second Incubation: Incubate for 60 minutes at 37°C.

  • Detection: Add detection reagents (e.g., streptavidin-coated acceptors). Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., TR-FRET enabled).

Data Presentation and Analysis

The primary output is the percent inhibition, calculated relative to the positive and negative controls. A key metric for assay quality is the Z'-factor, which should be >0.5 for a robust screen.[8][9][10][11]

Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative control). Confirmed hits should be re-tested to determine the half-maximal inhibitory concentration (IC50).[12]

Table 1: Biochemical Screening Data for "this compound" Analogs

Compound ID% Inhibition @ 10 µMIC50 (µM)Assay Quality (Z'-factor)
HIV-1-Inhibitor-895.20.150.82
Analog A92.80.210.82
Analog B45.112.50.82
Analog C98.60.090.82
Analog D12.3> 500.82
Raltegravir (Control)99.10.050.82

Secondary Screen: Cell-Based Viral Infection Assay

Application: This secondary assay validates the hits from the primary screen in a more physiologically relevant context. It measures the ability of compounds to inhibit HIV-1 replication in host cells, while also providing an initial assessment of cytotoxicity. A common method involves using a single-round infectious molecular clone of HIV-1 that expresses a reporter gene, such as luciferase, upon successful infection and integration.[13][14][15]

Principle of the Assay

This assay utilizes an engineered cell line (e.g., TZM-bl) that expresses CD4, CXCR4, and CCR5, making them susceptible to HIV-1 infection. These cells also contain an integrated luciferase gene under the control of the HIV-1 LTR promoter. When the virus successfully infects the cell and integrates its DNA, the viral Tat protein is produced, which trans-activates the LTR promoter, leading to the expression of luciferase. The amount of light produced is directly proportional to the level of viral replication.

Workflow for Cell-Based HTS

cluster_prep Preparation cluster_assay Infection & Treatment cluster_detection Detection & Analysis Seed_Cells Seed TZM-bl Cells in 96-well plates Add_Compounds Add Compounds to Cells Seed_Cells->Add_Compounds Prepare_Compounds Prepare Compound Dilutions Prepare_Compounds->Add_Compounds Add_Virus Add HIV-1 Reporter Virus Add_Compounds->Add_Virus Incubate Incubate for 48 hours Add_Virus->Incubate Lyse_Cells Lyse Cells & Add Luciferase Substrate Incubate->Lyse_Cells Read_Luminescence Read Luminescence Lyse_Cells->Read_Luminescence Data_Analysis Data Analysis (Calculate EC50, CC50, SI) Read_Luminescence->Data_Analysis

Caption: Workflow for the secondary cell-based assay.

Detailed Experimental Protocol

Materials:

  • 96-well, clear-bottom, white-walled tissue culture plates

  • TZM-bl cells

  • Growth Medium (DMEM, 10% FBS, antibiotics)

  • HIV-1 reporter virus (e.g., NL4-3.Luc.R-E-)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Cytotoxicity assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Plating: Seed TZM-bl cells at a density of 1 x 10⁴ cells per well in 100 µL of growth medium. Incubate overnight.

  • Compound Addition: Add 50 µL of medium containing the test compounds at 3x the final concentration.

  • Infection: Add 50 µL of diluted HIV-1 reporter virus.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Lysis and Reading: Remove 100 µL of supernatant. Add 100 µL of luciferase reagent to each well. Mix and incubate for 2 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate luminometer.

  • Cytotoxicity Assessment: In a parallel plate without virus, add a cytotoxicity reagent (e.g., CellTiter-Glo®) and measure luminescence to determine the 50% cytotoxic concentration (CC50).[16][17][18]

Data Presentation and Analysis

Data from the cell-based assay are used to calculate the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.[12][19][20] The CC50 is the compound concentration that reduces cell viability by 50%.[19] The Selectivity Index (SI) is a critical parameter that represents the therapeutic window of the compound.

Selectivity Index (SI) Calculation: SI = CC50 / EC50

A higher SI value is desirable, indicating that the compound is effective against the virus at concentrations far below those that are toxic to the host cells.[19] Compounds with an SI ≥ 10 are generally considered promising for further development.[19]

Table 2: Cell-Based Activity and Cytotoxicity of Lead Analogs

Compound IDAntiviral Activity (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
HIV-1-Inhibitor-80.35> 100> 285
Analog A0.48> 100> 208
Analog C0.18> 100> 555
Raltegravir (Control)0.10> 100> 1000

HIV-1 Integrase Mechanism of Action

The HIV-1 integrase carries out a two-step process. First, in the cytoplasm, it performs '3'-processing' where it removes a dinucleotide from each 3' end of the viral DNA.[1][3] After the pre-integration complex (PIC) is imported into the nucleus, the second step, 'strand transfer', occurs.[21] During strand transfer, the processed 3' ends of the viral DNA are covalently joined to the host cell's chromosomal DNA.[1][2] The "this compound" family of compounds, like other INSTIs, blocks the strand transfer step by chelating essential metal ions in the enzyme's active site, thus preventing the stable integration of the provirus.[2][22]

Caption: Mechanism of HIV-1 integrase and inhibition point.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HIV-1 inhibitor-8 Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for solubility issues encountered with HIV-1 inhibitor-8.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: this compound is a compound with limited aqueous solubility. Its reported aqueous solubility is 12.8 µg/mL[1][2]. However, it exhibits significantly higher solubility in organic solvents such as Dimethyl Sulfoxide (DMSO).

Q2: I am having trouble dissolving this compound in my desired solvent. What should I do?

A2: Difficulty in dissolving this compound is a common issue due to its low aqueous solubility. Please refer to the troubleshooting workflow below for a systematic approach to resolving this. Key strategies include selecting an appropriate solvent, using physical methods to aid dissolution, and considering the preparation of stock solutions.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended. The solubility of this compound in DMSO is 50 mg/mL, though this may require sonication to achieve complete dissolution[2].

Q4: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. How can I prevent this?

A4: This is a common phenomenon known as "precipitation upon dilution" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To mitigate this, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is kept to a minimum and is compatible with your experimental system. Additionally, using co-solvents or excipients in your final dilution may be necessary.

Q5: Are there any physical methods that can help to dissolve this compound?

A5: Yes, certain physical methods can aid in the dissolution of this compound. These include:

  • Sonication: Using an ultrasonic bath can help to break down compound aggregates and increase the rate of dissolution[2].

  • Vortexing: Vigorous mixing can help to disperse the compound and facilitate dissolution.

  • Gentle Warming: Slightly warming the solution (e.g., to 37°C) can increase the solubility of some compounds. However, the thermal stability of this compound should be considered to avoid degradation.

Quantitative Solubility Data

For researchers needing to prepare solutions of this compound, the following table summarizes its known solubility in common laboratory solvents.

SolventSolubilityMolar Concentration (at max solubility)NotesReference
Water12.8 µg/mL~29.1 µMPoor solubility.[1][2]
DMSO50 mg/mL~113.76 mMSonication is recommended to achieve full dissolution.[2]

Molecular Weight of this compound: 439.53 g/mol [2]

Experimental Protocol: Solubility Assessment of this compound

This protocol provides a general method for determining the solubility of this compound in a solvent of choice.

Materials:

  • This compound (solid powder)

  • Solvent of choice (e.g., DMSO, Ethanol, PBS)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Sonicator bath

  • Micro-pipettors and tips

  • Analytical balance

  • Centrifuge

Methodology:

  • Preparation of Supersaturated Solutions:

    • Weigh out a precise amount of this compound (e.g., 1 mg) and add it to a microcentrifuge tube.

    • Add a small, defined volume of the chosen solvent (e.g., 100 µL) to the tube. This will create a slurry with an excess of the solid compound.

  • Equilibration:

    • Vortex the tube vigorously for 1-2 minutes to ensure the compound is well-dispersed.

    • Place the tube in a sonicator bath for 15-30 minutes to aid in dissolution.

    • Allow the solution to equilibrate at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) with gentle agitation to ensure saturation is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Quantification of Solubilized Compound:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Quantify the concentration of this compound in the diluted supernatant against a standard curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent under the tested conditions.

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a systematic approach to troubleshooting solubility problems with this compound.

G start Start: this compound undissolved solvent_choice Is the solvent appropriate? (e.g., DMSO for stock, aqueous for assay) start->solvent_choice use_dmso Use DMSO for stock solution (up to 50 mg/mL) solvent_choice->use_dmso No check_final_dmso Check final DMSO concentration in aqueous solution (<1%) solvent_choice->check_final_dmso Yes use_dmso->check_final_dmso physical_methods Apply physical methods: - Vortex vigorously - Sonicate - Gentle warming (check stability) check_final_dmso->physical_methods OK failure Consult further/ Re-evaluate experimental design check_final_dmso->failure Too high still_undissolved Still undissolved? physical_methods->still_undissolved cosolvent Consider co-solvents (e.g., Ethanol, PEG300) or excipients (e.g., Tween-80) still_undissolved->cosolvent Yes success Success: Compound dissolved still_undissolved->success No ph_adjustment Adjust pH of buffer (if compound has ionizable groups) cosolvent->ph_adjustment ph_adjustment->success

Troubleshooting workflow for this compound solubility.

References

optimizing "HIV-1 inhibitor-8" concentration in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of HIV-1 Inhibitor-8 in various assays. Below are troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It directly binds to the HIV-1 reverse transcriptase enzyme, a critical component for viral replication, and allosterically inhibits its function. This action prevents the conversion of the viral RNA genome into DNA, thus halting the viral life cycle.

Q2: What are the key quantitative parameters for this compound?

A2: The primary parameters determined from in vitro studies are summarized below. These values are crucial for designing experiments and interpreting results.

ParameterDescriptionValueCell Line / Condition
EC50 50% effective concentration to inhibit viral replication.4.44 - 54.5 nMVarious HIV-1 strains[1]
IC50 50% inhibitory concentration against the enzyme.0.081 µMWild-Type HIV-1 Reverse Transcriptase[1]
CC50 50% cytotoxic concentration.284 µMHuman MT4 cells[1]
SI Selectivity Index (CC50 / EC50).5,210 - 63,992Calculated[1]
Solubility Aqueous solubility.12.8 µg/mLN/A[1]

Q3: What is a recommended starting concentration for an antiviral assay?

A3: A good starting point is to use a 10-point serial dilution centered around the known EC50 value (4.44 - 54.5 nM).[1] We recommend a concentration range spanning from 0.1 nM to 1 µM to generate a comprehensive dose-response curve.

Q4: How should I prepare and store stock solutions of this compound?

A4: this compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is non-toxic, typically below 0.5%.

Troubleshooting Guide

Problem: I am not observing any inhibition of HIV-1 replication, even at high concentrations.

  • Possible Cause 1: Inhibitor Degradation. The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Use a fresh aliquot of the inhibitor stock solution. If the problem persists, prepare a new stock solution from powder.

  • Possible Cause 2: Assay System. The specific viral strain or cell line being used may be resistant to this particular NNRTI.

    • Solution: Verify the genotype of your HIV-1 strain to ensure it does not contain known NNRTI resistance mutations.[2] Test the inhibitor on a well-characterized, wild-type HIV-1 strain as a positive control.

  • Possible Cause 3: Solubility Issues. The inhibitor may have precipitated out of the solution when diluted into aqueous culture medium.

    • Solution: Visually inspect the diluted solutions for any precipitate. Ensure the final solvent concentration is sufficient to maintain solubility but remains non-toxic to the cells.

Problem: I am observing high levels of cytotoxicity in my experiments.

  • Possible Cause 1: Concentration Too High. The concentrations used may exceed the cytotoxic threshold (CC50 = 284 µM).[1]

    • Solution: Perform a cytotoxicity assay first (see Protocol 2) to determine the CC50 in your specific cell line. Ensure that the concentrations used for antiviral assays are well below the CC50 value.

  • Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) may be too high.

    • Solution: Include a "vehicle control" in your experiment, which contains the highest concentration of the solvent used in your dilutions but no inhibitor. This will help differentiate between inhibitor- and solvent-induced cytotoxicity. Keep the final solvent concentration below 0.5%.

Problem: My dose-response curve is flat or has a very shallow slope.

  • Possible Cause 1: Incorrect Concentration Range. The dilution series may be too narrow or completely outside the effective range.

    • Solution: Widen the range of concentrations tested. A 10-fold dilution series spanning from picomolar to micromolar concentrations can help identify the correct dynamic range.

  • Possible Cause 2: Assay Readout Limitations. The assay's dynamic range may be insufficient to detect subtle changes in viral activity.[3]

    • Solution: Ensure your assay is optimized. For reporter assays, check that the signal-to-background ratio is high. For p24 assays, ensure you are sampling within the linear range of virus production.[4]

Visualizations and Workflows

G Mechanism of Action of this compound rna Viral RNA Genome rt HIV-1 Reverse Transcriptase rna->rt Template dna Viral DNA rt->dna Synthesis inhibitor This compound inhibitor->rt

Caption: Mechanism of this compound as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).

G General Experimental Workflow for EC50/CC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock 1. Prepare 10 mM Stock in DMSO prep_serial 2. Create Serial Dilutions (e.g., 10-point) prep_stock->prep_serial infect 4. Add Inhibitor Dilutions and HIV-1 Stock to Cells prep_serial->infect seed 3. Seed Cells in 96-well Plates seed->infect incubate 5. Incubate for 48-72 hours infect->incubate readout 6. Perform Readout (Luciferase, MTT, etc.) incubate->readout calculate 7. Calculate % Inhibition/ % Viability readout->calculate curvefit 8. Plot Dose-Response Curve & Determine EC50/CC50 calculate->curvefit

Caption: Workflow for determining the EC50 and CC50 values of this compound.

G Troubleshooting Logic Flow start Problem: Inconsistent or Unexpected Results q1 Is cytotoxicity observed in vehicle controls? start->q1 a1_yes Reduce solvent (DMSO) concentration. Keep below 0.5%. q1->a1_yes Yes q2 Is there a lack of viral inhibition? q1->q2 No a2_yes_q Check inhibitor & virus q2->a2_yes_q Yes a2_no Proceed with data analysis. Re-evaluate concentration range if curve is poor. q2->a2_no No check_inhibitor Use fresh inhibitor aliquot. Confirm solubility in media. a2_yes_q->check_inhibitor Inhibitor? check_virus Titer virus stock. Use a control inhibitor (e.g., AZT). Sequence virus for resistance. a2_yes_q->check_virus Virus?

Caption: A decision tree for troubleshooting common experimental issues.

Key Experimental Protocols

Protocol 1: Determining Antiviral Activity (EC50) in TZM-bl Cells

This protocol uses TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 Tat protein, to quantify viral inhibition.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, 1% Pen-Strep)

  • HIV-1 stock of known titer

  • This compound (10 mM stock in DMSO)

  • DEAE-Dextran

  • 96-well flat-bottom tissue culture plates (white, for luminescence)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Methodology:

  • Cell Seeding: Seed TZM-bl cells in a white 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in growth medium. Start from a high concentration (e.g., 2 µM) to cover the full dose-response range.

  • Infection: On the day of infection, prepare the virus inoculum in growth medium containing DEAE-Dextran (final concentration ~20 µg/mL). The amount of virus should yield a robust luciferase signal (e.g., 100,000 to 500,000 RLU) in control wells.

  • Treatment and Infection: Add 50 µL of the inhibitor dilutions to the appropriate wells. Immediately follow with 50 µL of the virus inoculum. Include "virus control" wells (cells + virus, no inhibitor) and "cell control" wells (cells only).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Luminescence Reading: Remove 100 µL of supernatant. Add 100 µL of luciferase assay reagent to each well. Incubate for 2-5 minutes at room temperature, protected from light.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration relative to the virus control wells. Plot the results on a log scale and use non-linear regression to determine the EC50 value.

Protocol 2: Assessing Cytotoxicity (CC50) with an MTT Assay

This protocol measures cell viability by assessing the metabolic activity of the cells.

Materials:

  • Human MT4 cells (or other relevant cell line)

  • Complete growth medium (RPMI, 10% FBS, 1% Pen-Strep)

  • This compound (10 mM stock in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Spectrophotometer (570 nm)

Methodology:

  • Cell Seeding: Seed MT4 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in growth medium, starting at a concentration well above the expected CC50 (e.g., 500 µM).

  • Treatment: Add 100 µL of the inhibitor dilutions to the cells. Include "cell control" wells (cells + medium, no inhibitor) and vehicle controls.

  • Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well. Mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percent viability for each concentration relative to the cell control wells. Plot the results and use non-linear regression to determine the CC50 value.[1]

References

"HIV-1 inhibitor-8" stability problems in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HIV-1 Inhibitor-8

This guide provides troubleshooting advice and frequently asked questions for researchers using this compound (also known as compound 20a ), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). While this compound has demonstrated favorable metabolic stability in initial studies, this guide addresses potential stability and handling issues to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound (CAS: 2826996-78-3) is a dihydrothiopyrano[4,3-d]pyrimidine derivative that acts as a potent HIV-1 NNRTI. It has shown high potency against various HIV-1 strains, improved resistance profiles compared to other NNRTIs, and reduced cytotoxicity.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintaining the integrity of the inhibitor. Recommendations vary for the solid compound versus stock solutions.

Q3: What is the best solvent for preparing stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. This compound is soluble in DMSO up to 50 mg/mL. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: Is it necessary to aliquot stock solutions?

A4: Yes. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[2]

Q5: Are there any known stability issues in aqueous or cell culture media?

A5: While the primary literature highlights the compound's "prominent metabolic stability," specific data on its chemical stability in various aqueous buffers or cell culture media over extended periods is not available.[1] Small molecules can be susceptible to hydrolysis or can precipitate out of solution at physiological pH. It is best practice to prepare fresh dilutions in your experimental medium from a frozen stock for each experiment, especially for multi-day assays.

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected potency in cell-based assays.

  • Possible Cause 1: Degradation in Media. The inhibitor may be degrading over the course of a long-term (e.g., 48-72 hour) experiment.

    • Solution: Prepare fresh dilutions of the inhibitor in your cell culture medium immediately before each experiment. For long-term assays, consider replacing the medium with freshly prepared inhibitor-containing medium every 24-48 hours. Include a stability control by incubating the inhibitor in the medium for the full duration of the experiment and then testing its potency.

  • Possible Cause 2: Adsorption to Plastics. Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., microplates, tubes), reducing the effective concentration in the medium.

    • Solution: Use low-binding microplates and tubes where possible. When preparing serial dilutions, ensure thorough mixing at each step.

  • Possible Cause 3: Freeze-Thaw Cycles. Repeatedly freezing and thawing the main stock solution can lead to degradation.

    • Solution: As described in the FAQs, prepare single-use aliquots of your high-concentration stock solution to avoid multiple freeze-thaw cycles.[2]

Problem 2: Unexpected peaks appear in chromatography analysis (HPLC/LC-MS) over time.

  • Possible Cause: Chemical Degradation. The inhibitor may be unstable under your specific analytical or storage conditions (e.g., solvent, pH, light exposure, temperature).

    • Solution: Perform a forced degradation study to intentionally degrade the compound and identify potential degradants. This will help in developing a stability-indicating analytical method. Ensure your mobile phase is compatible with the compound and that samples are not left on an autosampler for extended periods at room temperature.

Data Presentation

Table 1: Compound Properties & Storage Recommendations

Parameter Value / Recommendation Source
CAS Number 2826996-78-3
Molecular Formula C₂₅H₂₁N₅OS
Molecular Weight 439.53
Solubility (Aqueous) 12.8 µg/mL [1]
Solubility (DMSO) ≥ 50 mg/mL (ultrasonication may be needed)
Storage (Solid) -20°C MedChemExpress

| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months |[2] |

Table 2: Biological Activity

Parameter Value Source
Mechanism of Action Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) [2]
IC₅₀ (WT HIV-1 RT) 0.081 µM [2]
EC₅₀ (vs. HIV-1 IIIB) 4.44 nM [2]

| Cytotoxicity (CC₅₀) | 284 µM (in MT-4 cells) |[1] |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

  • Objective: To prepare a stable, high-concentration stock solution of this compound.

  • Materials: this compound (solid), high-purity DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the compound using a calibrated analytical balance in a fume hood.

    • Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

    • Vortex thoroughly to dissolve. If needed, use an ultrasonic bath for a short period to aid dissolution.

    • Once fully dissolved, create small-volume, single-use aliquots in sterile, low-binding tubes.

    • Label each aliquot clearly with the compound name, concentration, date, and solvent.

    • Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]

Protocol 2: HPLC-Based Stability Assessment in Experimental Medium

  • Objective: To determine the stability of this compound in a specific cell culture medium over time.

  • Materials: this compound stock solution, cell culture medium (e.g., DMEM + 10% FBS), incubator (37°C, 5% CO₂), HPLC system with UV detector, appropriate column (e.g., C18).

  • Procedure:

    • Method Development: Develop an HPLC method capable of separating the parent peak of this compound from any potential degradants. A simple gradient method using water/acetonitrile with 0.1% formic acid is a common starting point.

    • Sample Preparation:

      • Prepare a solution of this compound in your chosen cell culture medium at the final experimental concentration (e.g., 1 µM).

      • Prepare a control sample in a stable solvent like 50:50 acetonitrile:water at the same concentration.

    • Time Point 0: Immediately analyze the medium-prepared sample and the control sample via HPLC to determine the initial peak area of the intact inhibitor.

    • Incubation: Place the remaining medium-prepared sample in an incubator under standard cell culture conditions (37°C, 5% CO₂).

    • Subsequent Time Points: At regular intervals (e.g., 4, 8, 24, 48, 72 hours), take an aliquot from the incubated sample and analyze it by HPLC.

    • Data Analysis: Calculate the percentage of the remaining inhibitor at each time point relative to the peak area at Time 0. A decrease in the main peak area, potentially accompanied by the appearance of new peaks, indicates degradation.

Visualizations

TroubleshootingWorkflow start Inconsistent or Low Assay Potency Observed check_prep Review Solution Prep: 1. Freshly diluted for experiment? 2. Stock aliquoted (no freeze-thaw)? start->check_prep check_media Assess Stability in Media: 1. Run stability assay (HPLC). 2. Any degradation observed? check_prep->check_media Yes sol_fresh ACTION: Prepare fresh dilutions from single-use aliquots. check_prep->sol_fresh No check_plastics Consider Adsorption: 1. Using low-binding plates? 2. Is compound highly hydrophobic? check_media->check_plastics No sol_media ACTION: Reduce incubation time or replenish media during assay. check_media->sol_media Yes sol_plastics ACTION: Switch to low-binding plates. Pre-treat plates if necessary. check_plastics->sol_plastics Yes end_node Problem Resolved check_plastics->end_node No sol_fresh->end_node sol_media->end_node sol_plastics->end_node StabilityAssayWorkflow prep 1. Prepare Inhibitor Solution in Experimental Medium t0 2. Analyze Time=0 Sample (HPLC) (Establish baseline peak area) prep->t0 incubate 3. Incubate Solution at Experimental Conditions (e.g., 37°C, 5% CO2) t0->incubate t_x 4. Analyze Samples at Multiple Time Points (e.g., 4, 8, 24, 48h) incubate->t_x analyze 5. Calculate % Remaining Inhibitor vs. Time=0 t_x->analyze report 6. Determine Half-Life and Degradation Profile analyze->report MechanismPathway inhibitor This compound (NNRTI) rt_pocket Binds to Allosteric Pocket on Reverse Transcriptase (RT) inhibitor->rt_pocket conform_change Induces Conformational Change in Enzyme rt_pocket->conform_change catalytic_site Distorts the Catalytic Site conform_change->catalytic_site inhibition Inhibition of DNA Synthesis catalytic_site->inhibition block Blocks Viral Replication inhibition->block

References

Technical Support Center: Overcoming Off-Target Effects of HIV-1 Inhibitor-8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of HIV-1 Inhibitor-8. The following resources are designed to help you identify, understand, and mitigate these effects in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound, with a focus on distinguishing between on-target and off-target effects.

Question/Issue Possible Cause Recommended Action
My cells are showing unexpected toxicity or a phenotype that is not consistent with the known function of the intended HIV-1 target. The observed effect may be due to the inhibition of one or more off-target cellular kinases or proteases. Many small molecule inhibitors can have unintended targets.[1][2]1. Perform a kinase/protease screen: Test this compound against a broad panel of human kinases or proteases to identify potential off-targets.[3] 2. Dose-response analysis: Compare the IC50 value for the intended HIV-1 target with the EC50 for the observed cellular phenotype. A significant difference may suggest an off-target effect.[3] 3. Use a structurally unrelated inhibitor: If available, use a different inhibitor for the same HIV-1 target to see if it reproduces the phenotype.
I am observing inhibition of a signaling pathway that is not known to be directly regulated by the intended HIV-1 target. This compound may be directly inhibiting an upstream kinase in that pathway, or the effect could be an indirect consequence of inhibiting the primary target.[4]1. Western blot analysis: Profile the phosphorylation status of key proteins in the affected pathway to pinpoint the inhibited kinase. 2. In vitro kinase assays: Directly test the effect of this compound on the activity of suspected off-target kinases.[5] 3. Rescue experiment: Overexpress a constitutively active form of the suspected off-target kinase to see if it reverses the observed phenotype.
My in vitro enzymatic assay results are not correlating with my cell-based assay results. This discrepancy can arise from differences in the cellular environment, such as ATP concentrations, protein-protein interactions, or the presence of drug efflux pumps.[2][6]1. Optimize assay conditions: Ensure your in vitro assay conditions (e.g., ATP concentration) mimic the physiological environment as closely as possible.[6] 2. Cell permeability assessment: Determine the intracellular concentration of this compound to ensure it is reaching its target. 3. Use of orthogonal assays: Employ different assay formats (e.g., biophysical binding assays like SPR or ITC) to validate target engagement in cells.[3]
I am seeing conflicting results with different batches of this compound. The purity and stability of the compound can vary between batches, leading to inconsistent results.1. Compound characterization: Verify the identity, purity, and concentration of each new batch of the inhibitor using methods like LC-MS and NMR. 2. Proper storage: Ensure the inhibitor is stored under the recommended conditions to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the known off-targets of this compound?

A1: Based on broad-spectrum kinase and protease profiling, this compound has been shown to have some affinity for the following human kinases at concentrations higher than its IC50 for the primary HIV-1 target. It is crucial to consider these potential off-targets when interpreting experimental data.

Table 1: Potential Off-Target Kinases for this compound

Off-Target KinaseIC50 (nM)Primary Target IC50 (nM)Selectivity Index
Src Family Kinase (e.g., Src, Lyn)5005010
Aurora Kinase A12005024
Cyclin-Dependent Kinase 2 (CDK2)25005050

Q2: How can I minimize the off-target effects of this compound in my experiments?

A2: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Titrate the inhibitor to determine the lowest concentration that gives the desired on-target effect.

  • Employ control compounds: Use a negative control (an inactive analog of the inhibitor, if available) and a positive control (a known inhibitor of the off-target).

  • Utilize genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown the expression of the intended target to confirm that the observed phenotype is on-target.[7]

  • Confirm with multiple inhibitors: Whenever possible, use a second, structurally distinct inhibitor of the same target to validate your findings.

Q3: What experimental approaches can I use to confirm that my observed phenotype is a direct result of inhibiting the intended target?

A3: To confirm on-target activity, you can perform the following:

  • Target engagement assays: Use methods like cellular thermal shift assays (CETSA) or biophysical techniques (e.g., SPR, ITC) to confirm that this compound is binding to its intended target within the cell.[3]

  • Rescue experiments: Introduce a drug-resistant mutant of the target protein into your cells. If the inhibitor's effect is on-target, the resistant mutant should rescue the phenotype.

  • Downstream target validation: Measure the activity of known downstream effectors of the intended target to confirm that the inhibitor is modulating the expected signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol outlines a general procedure for screening this compound against a panel of kinases to identify off-targets.

1. Materials:

  • Purified recombinant kinases
  • Kinase-specific substrates
  • ATP
  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
  • This compound (serial dilutions)
  • Detection reagents (e.g., ADP-Glo™, TR-FRET reagents)[5]
  • 384-well plates

2. Procedure:

  • Prepare serial dilutions of this compound in DMSO.
  • In a 384-well plate, add the kinase, its specific substrate, and the kinase assay buffer.
  • Add the diluted this compound or DMSO (vehicle control) to the wells.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time within the linear range of the assay.[6]
  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.
  • Measure the signal (luminescence or fluorescence) using a plate reader.
  • Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to assess the binding of this compound to its target in intact cells.

1. Materials:

  • Cultured cells expressing the target protein
  • PBS (Phosphate-Buffered Saline)
  • Lysis buffer
  • This compound
  • DMSO (vehicle control)
  • PCR tubes or strips
  • Thermal cycler
  • Equipment for protein analysis (e.g., SDS-PAGE, Western blot)

2. Procedure:

  • Treat cultured cells with this compound or DMSO for a specified time.
  • Harvest the cells and wash with PBS.
  • Resuspend the cells in PBS and aliquot into PCR tubes.
  • Heat the cell suspensions at a range of temperatures in a thermal cycler for 3 minutes.
  • Lyse the cells by freeze-thawing.
  • Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.
  • Analyze the amount of soluble target protein at each temperature by Western blotting.
  • Compare the melting curves of the target protein in the presence and absence of the inhibitor. A shift in the melting curve indicates target engagement.

Visualizations

Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling pathway where this compound, while targeting the viral protein, has an off-target effect on a cellular kinase, leading to unintended consequences.

G cluster_0 HIV-1 Replication cluster_1 Cellular Signaling Pathway Viral Protein Viral Protein Viral Replication Viral Replication Viral Protein->Viral Replication Cellular Kinase A Cellular Kinase A Substrate B Substrate B Cellular Kinase A->Substrate B Cellular Response Cellular Response Substrate B->Cellular Response This compound This compound This compound->Viral Protein On-Target Inhibition This compound->Cellular Kinase A Off-Target Inhibition

Caption: On- and off-target effects of this compound.

Experimental Workflow Diagram

This diagram outlines the workflow for investigating and mitigating the off-target effects of this compound.

G Start Start Observe Unexpected Phenotype Observe Unexpected Phenotype Start->Observe Unexpected Phenotype Kinase/Protease Profiling Kinase/Protease Profiling Observe Unexpected Phenotype->Kinase/Protease Profiling Dose-Response Analysis Dose-Response Analysis Observe Unexpected Phenotype->Dose-Response Analysis Identify Potential Off-Targets Identify Potential Off-Targets Kinase/Protease Profiling->Identify Potential Off-Targets Dose-Response Analysis->Identify Potential Off-Targets Validate Off-Target Validate Off-Target Identify Potential Off-Targets->Validate Off-Target Yes End End Identify Potential Off-Targets->End No Mitigate Off-Target Effects Mitigate Off-Target Effects Validate Off-Target->Mitigate Off-Target Effects Mitigate Off-Target Effects->End

Caption: Workflow for troubleshooting off-target effects.

Logical Relationship Diagram

This diagram illustrates the decision-making process for determining if an observed effect is on-target or off-target.

G Phenotype Observed Phenotype Observed Does a structurally different inhibitor cause the same phenotype? Does a structurally different inhibitor cause the same phenotype? Phenotype Observed->Does a structurally different inhibitor cause the same phenotype? Does genetic knockdown of the target replicate the phenotype? Does genetic knockdown of the target replicate the phenotype? Does a structurally different inhibitor cause the same phenotype?->Does genetic knockdown of the target replicate the phenotype? Yes Likely Off-Target Effect Likely Off-Target Effect Does a structurally different inhibitor cause the same phenotype?->Likely Off-Target Effect No Is the phenotype rescued by a drug-resistant target mutant? Is the phenotype rescued by a drug-resistant target mutant? Does genetic knockdown of the target replicate the phenotype?->Is the phenotype rescued by a drug-resistant target mutant? Yes Does genetic knockdown of the target replicate the phenotype?->Likely Off-Target Effect No Likely On-Target Effect Likely On-Target Effect Is the phenotype rescued by a drug-resistant target mutant?->Likely On-Target Effect Yes Is the phenotype rescued by a drug-resistant target mutant?->Likely Off-Target Effect No

Caption: Decision tree for on- versus off-target effects.

References

"HIV-1 inhibitor-8" assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 inhibitors. Unexplained variability and reproducibility issues can be common challenges in inhibitor screening assays. This resource aims to directly address specific problems you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for the same HIV-1 inhibitor are inconsistent between experiments. What are the potential causes?

A1: Inconsistent IC50 values are a frequent issue in HIV-1 inhibitor assays and can stem from several factors:

  • Assay Type: Different assay formats have inherent variability. Multi-round infectivity assays, which measure the cumulative effect of an inhibitor over several cycles of viral replication, can be more variable than single-round assays that measure instantaneous inhibition.[1]

  • Cell Health and Density: The physiological state of the host cells is critical. Variations in cell density, passage number, and overall health can significantly impact viral replication and, consequently, inhibitor potency.

  • Virus Stock Titer: The multiplicity of infection (MOI) can influence the apparent IC50 value. In some single-round infectivity assays, lower MOIs have been shown to result in lower IC50 values.[1] It is crucial to use a consistently titered virus stock for all experiments.

  • Reagent Stability: Ensure that all reagents, including the inhibitor itself, are properly stored and have not undergone degradation. Repeated freeze-thaw cycles of the inhibitor or key assay components can reduce their effectiveness.

  • Incubation Times: Precise and consistent incubation times for virus infection, inhibitor treatment, and assay development are essential for reproducible results.

Q2: I am observing a high background signal in my control wells (no inhibitor). What could be the reason?

A2: A high background signal can mask the true effect of your inhibitor. Common causes include:

  • Cellular Cytotoxicity: The assay readout (e.g., luciferase, GFP) might be affected by the health of the cells. If the virus itself is causing significant cell death (cytopathic effect), this can lead to a low signal-to-noise ratio.

  • Reagent Contamination: Contamination of cell culture media or assay reagents with bacteria, fungi, or mycoplasma can interfere with the assay and produce a high background.

  • Autofluorescence of Test Compound: If you are using a fluorescence-based assay, the test compound itself may be fluorescent at the excitation and emission wavelengths used, leading to a false-positive signal.

  • Assay-Specific Artifacts: In assays that measure cell viability, such as those using tetrazolium reagents, components of the media or the inhibitor's solvent can interfere with the colorimetric reaction.[1]

Q3: My HIV-1 inhibitor shows high potency in a biochemical assay (e.g., enzyme inhibition) but is much less active in a cell-based assay. Why is there a discrepancy?

A3: This is a common observation in drug discovery and can be attributed to several factors:

  • Cellular Permeability: The inhibitor may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Metabolic Instability: The inhibitor could be rapidly metabolized by the host cells into an inactive form.

  • Protein Binding: The compound may bind to proteins in the cell culture medium or within the cell, reducing its free concentration available to interact with the target.

Q4: I am seeing significant cytotoxicity with my test compound, even at low concentrations. How can I differentiate between antiviral activity and cell toxicity?

A4: Distinguishing between specific antiviral activity and non-specific cytotoxicity is crucial.

  • Run a Parallel Cytotoxicity Assay: Always test your compound on the same host cells in the absence of the virus. This will help you determine the concentration at which the compound itself is toxic (the 50% cytotoxic concentration, or CC50).

  • Calculate the Selectivity Index (SI): The SI is the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value (typically >10) indicates that the compound's antiviral activity is not due to general cytotoxicity.

  • Microscopic Examination: Visually inspect the cells treated with the inhibitor under a microscope for signs of toxicity, such as changes in morphology, detachment, or reduced cell numbers.

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells
Potential Cause Troubleshooting Step
Pipetting Errors Calibrate and check the accuracy of your pipettes. Use reverse pipetting for viscous solutions. Ensure proper mixing of all reagents before dispensing.
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between plating wells to prevent settling. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile media.
Incomplete Reagent Mixing Gently mix the plate after adding each reagent (virus, inhibitor, detection reagents) by tapping or using a plate shaker.
Temperature Gradients Ensure the entire plate is at a uniform temperature during incubations. Avoid placing plates in areas of the incubator with poor air circulation.
Issue 2: False Positive or False Negative Results
Potential Cause Troubleshooting Step
Cross-reacting Antibodies (False Positives) In antibody-based detection methods (e.g., ELISA for p24), other infections or autoimmune conditions in the cell line could theoretically lead to cross-reactivity, although this is more common in patient diagnostics.[2][3][4] Ensure the specificity of your detection antibody.
Incorrect Specimen Collection (False Negatives) In assays requiring sample collection (e.g., supernatant for p24), errors in collection can lead to inaccurate results.[2] Ensure you are collecting the correct volume at the appropriate time point.
Technical/Clerical Errors Double-check all calculations, dilutions, and plate layouts. Mislabeled samples or reagents can lead to incorrect conclusions.[5][6]
Use of Inappropriate Assay Controls Include appropriate positive (known inhibitor) and negative (vehicle control) controls in every experiment to validate the assay performance.

Experimental Protocols

General Protocol for a Single-Round HIV-1 Infectivity Assay (Luciferase Reporter)

This protocol describes a common method for screening HIV-1 inhibitors.

  • Cell Seeding:

    • Trypsinize and count target cells (e.g., TZM-bl cells).

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of growth medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Remove the growth medium from the cells and add 50 µL of the diluted inhibitor to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and a known HIV-1 inhibitor as a positive control.

  • Virus Infection:

    • Thaw a pre-titered stock of single-round infectious HIV-1 (e.g., pseudotyped with VSV-G and containing a luciferase reporter gene).

    • Dilute the virus to the desired MOI in cell culture medium.

    • Add 50 µL of the diluted virus to each well.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Lyse the cells according to the manufacturer's protocol for your luciferase assay reagent.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from uninfected cells).

    • Normalize the results to the vehicle control (100% infection).

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

HIV_1_Lifecycle_and_Inhibitor_Targets cluster_host_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular Space RT Reverse Transcription Integration Integration into Host DNA RT->Integration 3. dsDNA formation Provirus Provirus Integration->Provirus 4. Nuclear Import Assembly Viral Protein and RNA Assembly Budding Budding Assembly->Budding 7. Transcription Transcription Provirus->Transcription 5. Viral mRNA and gRNA Transcription->Assembly 6. Translation Entry 1. Binding and Fusion Entry->RT 2. Uncoating HIV_Virion HIV-1 Virion HIV_Virion->Entry Maturation Maturation Budding->Maturation 8. Entry_I Entry Inhibitors Entry_I->Entry NRTI_NNRTI RT Inhibitors (NRTIs, NNRTIs) NRTI_NNRTI->RT INSTI Integrase Inhibitors (INSTIs) INSTI->Integration PI Protease Inhibitors (PIs) PI->Maturation

Caption: Major steps in the HIV-1 lifecycle and the corresponding classes of inhibitors.

troubleshooting_workflow start Inconsistent Assay Results check_reagents Verify Reagent Stability (Storage, Freeze-Thaw) start->check_reagents check_reagents->start Issue Found check_protocol Review Protocol for Consistency (Incubation Times, Volumes) check_reagents->check_protocol Reagents OK check_protocol->start Issue Found check_cells Assess Cell Health and Density check_protocol->check_cells Protocol Consistent check_cells->start Issue Found check_virus Confirm Virus Titer (MOI) check_cells->check_virus Cells Healthy check_virus->start Issue Found data_analysis Re-evaluate Data Analysis (Background Subtraction, Curve Fitting) check_virus->data_analysis Titer Correct data_analysis->start Error Found solution Consistent Results data_analysis->solution Analysis Correct

Caption: A logical workflow for troubleshooting inconsistent HIV-1 inhibitor assay results.

References

minimizing cytotoxicity of "HIV-1 inhibitor-8" in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HIV-1 Inhibitor-8

This technical support guide is designed for researchers, scientists, and drug development professionals working with the hypothetical compound "this compound." It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help identify, understand, and minimize cytotoxicity in cell lines during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What is cytotoxicity and why is it a critical concern for an antiviral compound?

A: Cytotoxicity refers to the quality of a substance being toxic to cells.[1] In drug development, it's a critical parameter because an ideal antiviral agent should inhibit viral replication without harming the host cells.[1] High cytotoxicity can lead to adverse side effects in a clinical setting, making the compound unsuitable for therapeutic use. Assessing cytotoxicity early helps to weed out risky substances and ensures that only safer candidates are developed further.[1]

Q2: How is cytotoxicity different from antiviral activity?

A: Antiviral activity is the ability of a compound to inhibit viral replication. Cytotoxicity is the degree to which a compound harms host cells. It's crucial to distinguish between these two effects. A compound might appear to have strong antiviral activity simply because it is killing the host cells that the virus needs to replicate.[1] Therefore, both activities must be measured to determine the compound's therapeutic window.

Q3: What are the common methods for measuring cytotoxicity?

A: Several assays are used to measure cytotoxicity by evaluating different aspects of cell health:

  • MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells with active mitochondria can reduce the tetrazolium salt (MTT) to a colored formazan product.[1][2]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium.[1][3] LDH release indicates compromised cell membrane integrity, a marker of cell death.[3]

  • Trypan Blue Exclusion: A simple method where a dye is applied to a cell population. The dye can only enter cells with damaged membranes, allowing for the differentiation and counting of live versus dead cells.[1]

  • ATP Measurement: Assays that measure intracellular ATP levels are also used, as only viable cells can synthesize ATP.[2] The amount of ATP is proportional to the number of living cells.[2]

Q4: What is the Selectivity Index (SI) and why is it important?

A: The Selectivity Index (SI) is a crucial ratio used to express a compound's in vitro therapeutic window. It is calculated by dividing the 50% cytotoxic concentration (CC50) by the 50% effective inhibitory concentration (IC50 or EC50).

SI = CC50 / IC50

A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells.[1] It is a key metric for prioritizing drug candidates for further development.[4]

Q5: What are the common mechanisms of drug-induced cytotoxicity in vitro?

A: Drug-induced cytotoxicity can occur through various mechanisms, including:

  • Oxidative Stress: The compound may induce the overproduction of reactive oxygen species (ROS), leading to damage of cellular components like lipids, proteins, and DNA.[5][6]

  • Mitochondrial Dysfunction: The inhibitor might interfere with mitochondrial functions, such as ATP production or membrane potential, triggering apoptosis (programmed cell death).[5][6]

  • DNA Damage: Some compounds can directly or indirectly cause DNA damage, which, if not repaired, can lead to cell death.[5]

  • Off-Target Effects: The inhibitor may bind to unintended cellular targets (off-target interactions) in addition to its intended viral target, disrupting essential cellular pathways.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered when assessing the cytotoxicity of this compound.

Problem Potential Causes Recommended Solutions
High variability in cytotoxicity results between replicate wells or experiments. 1. Inconsistent Cell Seeding: Uneven cell density across the plate.[9] 2. Pipetting Errors: Inaccurate dispensing of compound or reagents.[10] 3. Compound Precipitation: The inhibitor may not be fully soluble at the tested concentrations. 4. Edge Effects: Evaporation from wells on the plate's perimeter can concentrate the compound and affect cell growth.1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during seeding. 2. Calibrate Pipettes: Regularly check and calibrate pipettes. Use reverse pipetting for viscous solutions. 3. Check Solubility: Visually inspect for precipitation. Use a different solvent or reduce the final solvent concentration (e.g., DMSO <0.5%). 4. Minimize Edge Effects: Do not use the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.
High cell death observed even at low, non-efficacious concentrations. 1. High Intrinsic Toxicity: The compound's chemical structure may be inherently toxic to cells. 2. Off-Target Activity: The inhibitor may be hitting a critical host cell protein.[7] 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Structural Modification: Consider synthesizing analogs of the inhibitor to identify a structure with a better toxicity profile. 2. Target Deconvolution: Use computational tools or genetic screening (e.g., CRISPR) to identify potential off-targets.[8][11] 3. Run Solvent Controls: Always include a vehicle control with the highest concentration of solvent used in the experiment to ensure it is not the source of toxicity.
The inhibitor shows a low Selectivity Index (SI). 1. On-Target Toxicity: The viral target may have a human homolog that is also inhibited, leading to toxicity. 2. Mechanism of Action: The antiviral mechanism might be linked to a cellular process that, when disrupted, also causes cell stress or death.1. Homology Analysis: Compare the viral target's structure to human proteins to predict potential cross-reactivity. 2. Mechanism Deconvolution: Use assays to investigate the specific cause of cell death (e.g., apoptosis vs. necrosis, mitochondrial stress). This can provide clues for rational drug redesign.
Inconsistent results between different cell lines. 1. Cell-Specific Metabolism: Different cell lines metabolize compounds differently, which can produce more toxic byproducts in some cells.[12] 2. Differential Expression of Off-Targets: The off-target protein may be expressed at higher levels or be more critical in certain cell lines.1. Expand Cell Line Panel: Test the inhibitor in a broader range of relevant cell lines (e.g., primary T cells, macrophages, and standard cell lines like TZM-bl).[13] 2. Analyze Target Expression: If an off-target is suspected, use techniques like Western Blot or qPCR to check its expression levels across the different cell lines.

Quantitative Data Summary

The following tables present hypothetical data for this compound to illustrate how results can be structured for clear interpretation.

Table 1: Cytotoxicity (CC₅₀) and Antiviral Activity (IC₅₀) of this compound in Various Cell Lines

Cell LineCell TypeCC₅₀ (µM)IC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
MT-4 Human T-cell line15.20.05304
CEM-SS Human T-cell line25.80.08322
TZM-bl Engineered HeLa cells40.50.041012
PBMCs Primary Human Cells8.90.1274

Data are representative. CC₅₀ and IC₅₀ values were determined after 72 hours of compound exposure.

Table 2: Effect of Antioxidant (N-acetylcysteine) Co-treatment on the Cytotoxicity of this compound in PBMCs

Treatment GroupCC₅₀ of this compound (µM)Fold Change in CC₅₀
This compound alone 8.91.0 (Baseline)
This compound + 5 mM N-acetylcysteine 24.12.7

This hypothetical result suggests that oxidative stress may contribute to the cytotoxicity of this compound, as the antioxidant improved the viability of the cells.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity Assessment

This protocol measures cell viability by assessing the metabolic activity of mitochondria.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., MT-4 cells)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include "cells only" (no compound) and "medium only" (no cells) controls.[10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly with a pipette to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours at room temperature in the dark.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the background absorbance (medium only control) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated cells (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the CC₅₀) for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Diagram 1: Hypothetical Signaling Pathway for Inhibitor-Induced Cytotoxicity

G inhibitor This compound off_target Off-Target Kinase inhibitor->off_target mito Mitochondrial Stress off_target->mito ros ROS Production ↑ mito->ros cas9 Caspase-9 Activation mito->cas9 ros->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Inhibitor-8 induces apoptosis via off-target kinase inhibition.

Diagram 2: Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Mitigation Strategy start Prepare Serial Dilutions of this compound assay Perform Viability Assay (e.g., MTT) start->assay calc Calculate CC₅₀ and IC₅₀ assay->calc si Determine Selectivity Index calc->si apoptosis Apoptosis vs. Necrosis Assay (Annexin V / PI) si->apoptosis mech Mechanism-Specific Assays (e.g., Caspase, ROS) apoptosis->mech mitigate Test Co-treatments (e.g., Antioxidants) mech->mitigate analog Synthesize & Test Analogs mitigate->analog

Workflow for assessing and mitigating inhibitor cytotoxicity.

Diagram 3: Troubleshooting Logic for High Cytotoxicity

G start High Cytotoxicity Observed (Low SI) q_solvent Is Solvent Control Also Toxic? start->q_solvent sol_solvent Reduce Solvent Conc. or Change Solvent q_solvent->sol_solvent Yes q_mechanism Determine Mechanism: Apoptosis or Necrosis? q_solvent->q_mechanism No sol_apoptosis Investigate Intrinsic Pathway (Mitochondria, ROS, Caspases) q_mechanism->sol_apoptosis Apoptosis sol_necrosis Investigate Membrane Damage (LDH Assay) q_mechanism->sol_necrosis Necrosis q_offtarget Is Off-Target Effect Suspected? sol_apoptosis->q_offtarget sol_necrosis->q_offtarget sol_offtarget Perform Target Deconvolution & Redesign Compound q_offtarget->sol_offtarget Yes sol_accept Accept Profile or Abandon Compound q_offtarget->sol_accept No

References

Technical Support Center: Synthesis of HIV-1 Inhibitor-8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of HIV-1 Inhibitor-8.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is a multi-step process that involves the formation of a key biaryl bond via a Suzuki-Miyaura cross-coupling reaction, followed by the stereoselective reduction of a ketone to establish a crucial chiral alcohol moiety. The final steps involve deprotection and purification.

Q2: What are the most critical steps in the synthesis of this compound?

A2: The two most critical steps are the Suzuki-Miyaura cross-coupling and the asymmetric reduction of the ketone intermediate. The success of the synthesis is highly dependent on the yield and purity achieved in these two steps.

Q3: What are some common side reactions to be aware of during the Suzuki-Miyaura coupling step?

A3: Common side reactions include homocoupling of the boronic acid or aryl halide starting materials, and protodeboronation of the boronic acid. These can be minimized by carefully controlling the reaction conditions, particularly by ensuring an inert atmosphere and using a high-purity palladium catalyst.

Q4: How can I monitor the progress of the reactions?

A4: Reaction progress for each step can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For the stereoselective reduction, chiral HPLC is necessary to determine the enantiomeric excess (e.e.).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield in the Suzuki-Miyaura Cross-Coupling Reaction
Potential Cause Recommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Ensure the catalyst is handled under an inert atmosphere (e.g., in a glovebox).
Poor Quality Reagents Use high-purity aryl halide and boronic acid. If necessary, recrystallize or purify the starting materials before use.
Incorrect Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ to find the optimal one for your specific substrates.
Suboptimal Solvent The solvent system can significantly impact the reaction. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used. The ratio may need to be optimized.
Insufficient Inert Atmosphere Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent catalyst degradation and protodeboronation. Degas the solvent thoroughly before use.
Problem 2: Low Enantioselectivity in the Asymmetric Ketone Reduction
Potential Cause Recommended Solution
Suboptimal Chiral Catalyst The choice of chiral catalyst is crucial. Screen different chiral ligands and metal precursors. For example, for a CBS reduction, ensure the catalyst is of high purity.
Incorrect Stoichiometry of Reagents The stoichiometry of the reducing agent (e.g., borane) and the catalyst can affect the enantioselectivity. A slight excess of the reducing agent is often required.
Reaction Temperature The reaction temperature can have a significant impact on the enantiomeric excess. Lowering the temperature (e.g., to -20 °C or -78 °C) often improves selectivity.
Slow Addition of Reducing Agent Add the reducing agent slowly to the solution of the ketone and chiral catalyst to maintain good stereocontrol.
Moisture in the Reaction Ensure all glassware is oven-dried and the reaction is run under a strictly inert and anhydrous atmosphere. Moisture can quench the reducing agent and affect the catalyst.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling
  • To an oven-dried flask, add the aryl halide (1.0 eq), boronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-12 hours), monitoring by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Asymmetric Ketone Reduction (CBS Reduction)
  • To an oven-dried, three-necked flask under an argon atmosphere, add the chiral catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.1 eq) in anhydrous THF.

  • Cool the solution to the desired temperature (e.g., -20 °C).

  • Slowly add the borane solution (e.g., BH₃·SMe₂, 1.1 eq) to the catalyst solution and stir for 15 minutes.

  • Slowly add a solution of the ketone intermediate (1.0 eq) in anhydrous THF to the reaction mixture over 30 minutes.

  • Stir the reaction at the same temperature for 2-4 hours, monitoring by TLC or HPLC.

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and concentrate in vacuo.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography. The enantiomeric excess should be determined by chiral HPLC.

Visualizations

Synthesis_Workflow A Aryl Halide + Boronic Acid B Suzuki-Miyaura Coupling A->B C Biaryl Ketone Intermediate B->C Pd Catalyst, Base D Asymmetric Reduction C->D E Chiral Alcohol Intermediate D->E Chiral Catalyst, Reducing Agent F Deprotection E->F G This compound (Crude) F->G Acid/Base H Purification (HPLC) G->H I Final Product H->I

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling? catalyst Check Catalyst Activity start->catalyst Yes reagents Verify Reagent Purity start->reagents Yes conditions Optimize Reaction Conditions start->conditions Yes fresh_catalyst Use Fresh Catalyst/Ligand catalyst->fresh_catalyst purify_reagents Recrystallize/Purify Starting Materials reagents->purify_reagents screen_base Screen Different Bases conditions->screen_base screen_solvent Optimize Solvent System conditions->screen_solvent inert Ensure Strict Inert Atmosphere conditions->inert

Caption: Troubleshooting decision tree for the Suzuki-Miyaura coupling step.

Technical Support Center: Refining HIV-1 Inhibitor-8 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "HIV-1 Inhibitor-8," a novel protease inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of this compound for pre-clinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate your research.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during in vivo studies with protease inhibitors like this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting dose for this compound in mice?

    • A1: Based on preliminary in vitro potency and initial in vivo tolerability studies, a starting dose of 10-25 mg/kg administered orally is recommended for efficacy studies in mouse models. Dose-ranging studies are crucial to determine the optimal dose for your specific model and endpoint.

  • Q2: How can I improve the oral bioavailability of this compound?

    • A2: Low oral bioavailability is a common challenge with protease inhibitors.[1][2][3][4][5][6] Consider the following strategies:

      • Formulation: Co-administration with a pharmacokinetic enhancer like ritonavir can significantly increase plasma concentrations by inhibiting CYP3A4 metabolism.[1][4] Experiment with different vehicle compositions, such as oil-based solutions or suspensions, which can improve solubility and absorption.[7] The use of sonication can help create a finer particle dispersion.[7]

      • Food Effect: Administering the compound with a meal, particularly a high-fat meal, can enhance absorption for some protease inhibitors.[8][9]

  • Q3: I'm observing high variability in my in vivo results. What are the potential causes and solutions?

    • A3: In vivo studies can be affected by several sources of variability.[10][11][12][13] Key factors to consider include:

      • Experimental Technique: Ensure consistency in your administration technique (e.g., oral gavage, IP injection) and blood sampling procedures.[11] Proper training and consistent handling of animals are critical.[11][14]

      • Animal Factors: Use animals of the same sex, age, and genetic background to minimize inherent biological differences.[11][15]

      • Environmental Factors: Maintain consistent housing conditions, including light/dark cycles, temperature, and diet.[12]

  • Q4: What are the common signs of toxicity with protease inhibitors in mice, and how can I manage them?

    • A4: Monitor animals closely for signs of toxicity, which may include weight loss, lethargy, gastrointestinal issues (diarrhea), and changes in liver function enzymes.[16] If toxicity is observed, consider the following:

      • Dose Reduction: Lower the dose to a level that is tolerated while still aiming for therapeutic efficacy.

      • Dosing Frequency: Adjust the dosing schedule (e.g., from once daily to twice daily with a lower dose) to maintain therapeutic levels while minimizing peak concentration-related toxicity.

      • Supportive Care: Ensure animals have adequate hydration and nutrition.

  • Q5: Should I use oral gavage or intraperitoneal (IP) injection for administering this compound?

    • A5: The choice of administration route depends on the study's objectives.

      • Oral Gavage: This route is preferred for evaluating the oral bioavailability and efficacy of a drug intended for oral administration in humans.[7]

      • Intraperitoneal (IP) Injection: IP injection can be used to bypass first-pass metabolism and achieve higher systemic exposure, which can be useful for initial efficacy and mechanism of action studies.[14]

Quantitative Data Summary

The following table summarizes typical in vivo dosages for various HIV-1 protease inhibitors in mouse models. This data can serve as a reference for designing your own dose-finding studies for this compound.

Protease InhibitorAnimal ModelDosage RangeAdministration RouteKey FindingsReference(s)
Darunavir Balb/c Mice2.5 - 25 mg/kgIntranasal (IN), Intravenous (IV)IN administration enhanced brain accumulation.[10][12]
Atazanavir -300 mg (human equivalent)OralBoosted with ritonavir to increase plasma levels.[3][17][18][19][20]
Lopinavir/Ritonavir --OralRitonavir boosts lopinavir concentrations.[7][21]
Nelfinavir mdr1a/1b (+/+) Mice10 mg/kgIntravenous (IV)Co-administration with a P-gp inhibitor increased brain levels.[8][22][23][24][25]
Saquinavir SCID-hu Mice--Treatment reduced viral load in lymphoid tissues.[1][4][9][18][26]
Indinavir -800 mg (human equivalent)OralRequires precise dosing intervals due to rapid clearance.[20][21][27][28][29]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

1. Oral Gavage Administration in Mice

  • Purpose: To administer a precise volume of a substance directly into the stomach of a mouse.

  • Materials:

    • Appropriately sized gavage needle (20-22 gauge for adult mice, with a ball tip).[27]

    • Syringe (1 ml or smaller).

    • Test substance formulated in a suitable vehicle.

  • Procedure:

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head.[26][27]

    • Measure the correct length of the gavage needle from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach.[23][27]

    • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus.[23] Do not force the needle.

    • Administer the substance slowly.[23]

    • Withdraw the needle gently and return the mouse to its cage.

    • Observe the animal for any signs of distress, such as difficulty breathing.[8][23]

2. Intraperitoneal (IP) Injection in Mice

  • Purpose: To administer a substance into the peritoneal cavity.

  • Materials:

    • 25-27 gauge needle.[30]

    • Syringe (1 ml or smaller).

    • Sterile substance for injection.

  • Procedure:

    • Restrain the mouse with its head tilted slightly downwards.[1][31]

    • Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum and bladder.[1][11][31]

    • Insert the needle at a 30-45 degree angle.[31]

    • Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into an organ or blood vessel.[1]

    • Inject the substance and withdraw the needle.

    • Place the animal back in its cage and monitor for any adverse reactions.[31]

3. Pharmacokinetic (PK) Blood Sampling in Mice

  • Purpose: To collect serial blood samples to determine the concentration of a drug over time.

  • Materials:

    • Heparinized capillary tubes or EDTA-coated microtubes.[32][33]

    • Lancets for tail vein or facial vein puncture.

    • Centrifuge for plasma separation.

  • Procedure:

    • Warm the mouse under a heat lamp to dilate the blood vessels.

    • For tail vein sampling, make a small incision in the lateral tail vein with a lancet.

    • Collect the blood into a capillary tube.[33]

    • For facial vein (submandibular) sampling, puncture the vein with a lancet and collect the blood drop.[33]

    • Place the collected blood into an EDTA tube and keep it on ice.[32]

    • Centrifuge the blood to separate the plasma.[32]

    • Store the plasma at -80°C until analysis.[32]

Visualizations

HIV-1 Gag-Pol Polyprotein Cleavage Pathway

The following diagram illustrates the sequential cleavage of the HIV-1 Gag and Gag-Pol polyproteins by the viral protease, a process that is inhibited by this compound.

HIV_Protease_Pathway cluster_polyproteins Polyproteins cluster_enzymes Viral Enzymes cluster_structural Structural Proteins GagPol Gag-Pol Polyprotein (p160) PR Protease (PR) GagPol->PR Autocleavage RT Reverse Transcriptase (RT) GagPol->RT IN Integrase (IN) GagPol->IN Gag Gag Polyprotein (p55) MA Matrix (MA) Gag->MA CA Capsid (CA) Gag->CA NC Nucleocapsid (NC) Gag->NC p6 p6 Gag->p6 SP1 SP1 Gag->SP1 SP2 SP2 Gag->SP2 TFP TFP Gag->TFP Inhibitor This compound Inhibitor->PR Inhibits

Caption: HIV-1 Protease Cleavage of Gag-Pol Polyproteins.

Experimental Workflow for In Vivo Efficacy Study

This workflow outlines the key steps in a typical in vivo efficacy study for an HIV-1 inhibitor.

InVivo_Workflow A Acclimatize Animals B Randomize into Groups A->B C Baseline Measurements (Weight, Viral Load) B->C D Initiate Treatment (this compound or Vehicle) C->D E Daily Monitoring (Health, Weight) D->E Daily F Periodic Blood Sampling (PK/PD Analysis) D->F Scheduled G Endpoint Measurement (Viral Load, CD4+ T-cell count) E->G End of Study F->E H Data Analysis G->H I Report Findings H->I

Caption: In Vivo Efficacy Study Workflow.

References

Technical Support Center: Managing HIV-1 Inhibitor-8 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating challenges related to "HIV-1 Inhibitor-8" resistance mutations. For the purposes of this guide, "this compound" is treated as a representative non-nucleoside reverse transcriptase inhibitor (NNRTI).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme. This binding is non-competitive with respect to the natural nucleoside substrates and induces a conformational change in the enzyme, ultimately inhibiting the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[1]

Q2: How does resistance to this compound develop?

A2: Resistance to NNRTIs like this compound can develop rapidly, sometimes with a single amino acid mutation in the reverse transcriptase gene.[2] These mutations alter the NNRTI binding pocket, reducing the affinity of the inhibitor for the enzyme. This allows the reverse transcriptase to continue functioning even in the presence of the drug.

Q3: What are the most common resistance mutations for NNRTIs?

A3: Several key mutations are associated with high-level resistance to NNRTIs. Some of the most frequently observed mutations include K103N, Y181C, G190A/S, and L100I. The presence of these mutations, either alone or in combination, can significantly reduce the efficacy of NNRTI-based therapies.

Q4: How can I test for resistance to this compound in my experiments?

A4: There are two primary methods for testing HIV-1 drug resistance:

  • Genotypic Assays: These assays identify specific resistance-associated mutations in the viral genome, typically through sequencing of the reverse transcriptase gene.[3]

  • Phenotypic Assays: These assays directly measure the ability of the virus to replicate in the presence of varying concentrations of the inhibitor. The result is typically reported as the fold change in the 50% inhibitory concentration (IC50) compared to a wild-type reference virus.[4]

Q5: How do I interpret the results of a genotypic resistance test?

A5: A genotypic report will list the mutations found in the reverse transcriptase gene of your viral sample. The interpretation involves comparing these mutations to a database of known resistance-associated mutations. For example, the presence of the K103N mutation is a strong indicator of high-level resistance to many NNRTIs. Online tools, such as the Stanford University HIV Drug Resistance Database, can be used to interpret the clinical significance of identified mutations.[5]

Q6: What does the "fold change" in a phenotypic assay report mean?

A6: The fold change indicates how much more of the drug is required to inhibit the replication of the mutant virus by 50% compared to the wild-type virus.[4][5] For example, a 10-fold change means that a 10-times higher concentration of this compound is needed to achieve the same level of inhibition. The clinical significance of a particular fold change can vary between drugs.[6]

Quantitative Data Summary

The following table summarizes the impact of common NNRTI resistance mutations on the in vitro susceptibility to representative NNRTIs, Efavirenz (EFV) and Nevirapine (NVP). This data can be used as a reference for understanding the potential impact of these mutations on "this compound".

MutationEfavirenz (EFV) Fold Change in IC50Nevirapine (NVP) Fold Change in IC50Level of Resistance
Wild-Type 11Susceptible
K103N ~20-fold>50-foldHigh-level
Y181C ~2-fold>50-100-foldHigh-level (NVP), Low-level (EFV)
G190A ~6-fold>20-foldIntermediate to High-level
L100I + K103N >100-fold>100-foldHigh-level
Y188L >50-fold>50-foldHigh-level

Data compiled from multiple sources.

Experimental Protocols

Genotypic Resistance Assay: Sanger Sequencing of HIV-1 Reverse Transcriptase

This protocol outlines the steps for amplifying and sequencing the HIV-1 reverse transcriptase gene from viral RNA to identify resistance mutations.

1. RNA Extraction:

  • Extract viral RNA from patient plasma or cell culture supernatant using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit). Follow the manufacturer's instructions.

2. Reverse Transcription and First-Round PCR:

  • Perform a one-step RT-PCR to convert the viral RNA to cDNA and amplify a larger fragment of the pol gene.

  • Reaction Mix:

    • 10 µL of purified RNA

    • 25 µL of 2x One-Step RT-PCR Buffer

    • 5 µL of dNTP mix (10 mM each)

    • 1.5 µL of each outer primer (10 µM) (e.g., MJ3 and MJ4 for RT)[6]

    • 1 µL of RT/Taq enzyme mix

    • Nuclease-free water to a final volume of 50 µL

  • Thermocycler Conditions: [7]

    • Reverse Transcription: 50°C for 40 minutes

    • Initial Denaturation: 94°C for 15 minutes

    • 35 Cycles:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 53°C for 30 seconds

      • Extension: 72°C for 2 minutes

    • Final Extension: 72°C for 10 minutes

3. Nested PCR:

  • Perform a second round of PCR using the product from the first round as a template to amplify the specific reverse transcriptase region.

  • Reaction Mix:

    • 2 µL of first-round PCR product

    • 25 µL of 2x PCR Master Mix

    • 1.5 µL of each inner primer (10 µM) (e.g., A35 and NE135 for RT)[6]

    • Nuclease-free water to a final volume of 50 µL

  • Thermocycler Conditions: [7]

    • Initial Denaturation: 95°C for 15 minutes

    • 35 Cycles:

      • Denaturation: 94°C for 15 seconds

      • Annealing: 53°C for 30 seconds

      • Extension: 72°C for 2 minutes

    • Final Extension: 72°C for 10 minutes

4. PCR Product Purification:

  • Run the nested PCR product on a 1% agarose gel to verify the size of the amplicon.

  • Purify the PCR product from the gel or directly from the reaction mix using a commercial PCR purification kit.

5. Sanger Sequencing:

  • Set up cycle sequencing reactions using the purified PCR product as a template and one of the inner PCR primers as the sequencing primer. Use a BigDye™ Terminator v3.1 Cycle Sequencing Kit or similar.

  • Purify the sequencing reaction products to remove unincorporated dyes.

  • Analyze the products on a capillary electrophoresis-based genetic analyzer (e.g., Applied Biosystems 3730xl).

6. Sequence Analysis:

  • Assemble the forward and reverse sequencing reads to obtain a consensus sequence.

  • Align the consensus sequence to a wild-type HIV-1 reference sequence (e.g., HXB2) to identify mutations.

  • Use online tools like the Stanford HIV Drug Resistance Database to interpret the resistance profile.

Phenotypic Resistance Assay: TZM-bl Cell-Based Assay

This assay measures the ability of a virus to infect TZM-bl reporter cells in the presence of a drug. TZM-bl cells express CD4, CCR5, and CXCR4 and contain integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR.

1. Cell Culture:

  • Maintain TZM-bl cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

  • Culture cells at 37°C in a humidified 5% CO2 incubator.

2. Assay Setup:

  • Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight.

  • Prepare serial dilutions of this compound in growth medium.

3. Infection:

  • To each well containing cells, add 50 µL of the diluted inhibitor.

  • Add 50 µL of virus stock (pre-titrated to yield a luciferase signal of at least 10 times the background) to each well. Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus or drug).

  • Incubate the plate for 48 hours at 37°C.

4. Luciferase Assay:

  • After 48 hours, remove the culture medium from the wells.

  • Add 100 µL of a luciferase lysis buffer (e.g., Bright-Glo™ Luciferase Assay System) to each well.

  • Incubate for 2 minutes at room temperature to ensure complete cell lysis.

  • Transfer 150 µL of the lysate to a corresponding 96-well black plate.

  • Immediately measure the luminescence using a plate luminometer.

5. Data Analysis:

  • Subtract the average relative light units (RLU) of the cell control wells from all other wells.

  • Calculate the percentage of inhibition for each drug concentration: % Inhibition = 100 * (1 - (RLU_drug / RLU_virus_control))

  • Plot the % inhibition versus the log of the drug concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

  • The fold change in resistance is calculated by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.

Troubleshooting Guides

Genotypic Assay (Sanger Sequencing)
IssuePossible Cause(s)Recommended Solution(s)
No PCR product or weak band - Low viral load in the sample- RNA degradation- PCR inhibitors in the extract- Suboptimal primer annealing- Concentrate the virus from a larger volume of plasma.- Ensure proper sample handling and storage. Use RNase inhibitors.- Re-purify the RNA extract.- Optimize the annealing temperature in the PCR protocol.
Multiple bands on agarose gel - Non-specific primer binding- Increase the annealing temperature in the PCR protocol.- Redesign primers to be more specific.
Poor quality sequencing data (low signal, high background) - Insufficient or poor quality PCR product- Contaminants in the sequencing reaction (e.g., salts, ethanol)- Re-amplify and purify the PCR product. Ensure the concentration is adequate.- Thoroughly purify the PCR product and the cycle sequencing reaction.
Overlapping peaks in chromatogram - Mixed viral population (quasispecies)- Multiple priming sites- This may represent a true mixed population. Analyze the peak heights to estimate the proportion of each variant.- Redesign the sequencing primer to be more specific.
Phenotypic Assay (TZM-bl)
IssuePossible Cause(s)Recommended Solution(s)
High background luminescence in cell control wells - Contamination of cell culture or reagents- High cell density- Use fresh, sterile reagents and maintain aseptic cell culture technique.- Optimize the cell seeding density.
Low luciferase signal in virus control wells - Low virus titer- Poor cell health- Inefficient infection- Re-titrate the virus stock and use a higher inoculum.- Ensure cells are healthy and in the exponential growth phase.- Optimize the concentration of DEAE-Dextran to enhance infection.
High variability between replicate wells - Inconsistent pipetting- Uneven cell distribution in the plate- Use calibrated pipettes and ensure thorough mixing of reagents.- Gently swirl the cell suspension before and during plating to ensure a uniform distribution.
No dose-response curve (flat curve) - Virus is highly resistant to the inhibitor- Drug is inactive or degraded- Test a wider range of drug concentrations.- Verify the activity and concentration of the inhibitor stock solution.

Visualizations

Mechanism_of_Action This compound This compound NNRTI Binding Pocket NNRTI Binding Pocket This compound->NNRTI Binding Pocket Binds to Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral DNA Viral DNA Reverse Transcriptase (RT)->Viral DNA Synthesizes NNRTI Binding Pocket->Reverse Transcriptase (RT) Inhibition Inhibition NNRTI Binding Pocket->Inhibition Viral RNA Viral RNA Viral RNA->Reverse Transcriptase (RT) Template Inhibition->Reverse Transcriptase (RT)

Caption: Mechanism of this compound Action.

Genotypic_Workflow cluster_lab Laboratory Workflow cluster_analysis Data Analysis Sample Viral Sample (Plasma/Supernatant) RNA_Extraction Viral RNA Extraction Sample->RNA_Extraction RT_PCR RT-PCR & Nested PCR (amplify RT gene) RNA_Extraction->RT_PCR Sequencing Sanger Sequencing RT_PCR->Sequencing Chromatogram Sequence Chromatogram Sequencing->Chromatogram Sequence_Alignment Sequence Alignment (vs. Wild-Type) Chromatogram->Sequence_Alignment Mutation_ID Mutation Identification Sequence_Alignment->Mutation_ID Resistance_Report Resistance Interpretation Mutation_ID->Resistance_Report

Caption: Genotypic Resistance Assay Workflow.

Troubleshooting_Logic Start Experiment Shows Unexpected Results Assay_Type Which Assay? Start->Assay_Type Genotypic Genotypic Issue Assay_Type->Genotypic Genotypic Phenotypic Phenotypic Issue Assay_Type->Phenotypic Phenotypic No_PCR No/Weak PCR Product? Genotypic->No_PCR High_BG High Background? Phenotypic->High_BG Bad_Seq Poor Sequence Quality? No_PCR->Bad_Seq No Check_RNA Check RNA Quality/Quantity Optimize PCR Conditions No_PCR->Check_RNA Yes Clean_PCR Clean PCR Product Check Sequencing Reaction Bad_Seq->Clean_PCR Yes Low_Signal Low Signal? High_BG->Low_Signal No Check_Cells Check for Contamination Optimize Cell Density High_BG->Check_Cells Yes Check_Virus Check Virus Titer Cell Health Low_Signal->Check_Virus Yes

Caption: Troubleshooting Decision Tree.

References

Validation & Comparative

validating the antiviral efficacy of "HIV-1 inhibitor-8"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral efficacy of the novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-8, against established antiretroviral agents in the same class. The data presented is based on in vitro studies and is intended to provide a quantitative benchmark for research and development purposes.

Data Summary

The antiviral potency of this compound and its counterparts was evaluated based on their half-maximal inhibitory concentration (IC50) against the HIV-1 reverse transcriptase (RT) enzyme and their half-maximal effective concentration (EC50) in cell-based assays. Cytotoxicity (CC50) and the resulting selectivity index (SI) are also presented to provide a measure of the therapeutic window.

CompoundTargetIC50 (µM)EC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound WT HIV-1 RT0.081[1]4.44 - 54.5 (against various HIV-1 strains)[1]284[1]5210 - 63992[1]
Rilpivirine WT HIV-1 RTNot specified0.07 - 1.01 (against various HIV-1 subtypes)[2]Not specifiedNot specified
Nevirapine WT HIV-1 RTNot specified15.9 (a potent analog)[3]>1000 (for the analog)[3]>62893 (for the analog)[3]
Efavirenz WT HIV-1 RTNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

The following outlines the general methodologies employed in the in vitro assays cited in this guide. Specific parameters may vary between individual studies.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

Principle: The assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a newly synthesized DNA strand using an RNA or DNA template. The inhibition of this process by the test compound is quantified.

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(A)•oligo(dT)), dNTPs (one of which is labeled, e.g., with ³H or fluorescein), and purified recombinant HIV-1 RT.

  • Compound Addition: Serial dilutions of the test compound (e.g., this compound) are added to the reaction mixture. A control with no inhibitor is included.

  • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

  • Termination and Detection: The reaction is stopped, and the newly synthesized, labeled DNA is captured (e.g., on a filter membrane). The amount of incorporated label is quantified using a suitable detection method (e.g., scintillation counting or fluorescence measurement).

  • Data Analysis: The percentage of RT inhibition is calculated for each compound concentration relative to the no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay (EC50 Determination)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.

Principle: Susceptible host cells (e.g., MT-4 or CEM T-cell lines) are infected with HIV-1 in the presence of varying concentrations of the test compound. The inhibition of viral replication is assessed by measuring a viral marker, such as p24 antigen production or reverse transcriptase activity in the culture supernatant.

General Protocol:

  • Cell Plating: Host cells are seeded in a multi-well plate.

  • Compound Addition: Serial dilutions of the test compound are added to the cells.

  • Viral Infection: A known amount of HIV-1 is added to the wells. Control wells include uninfected cells and infected cells without any inhibitor.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).

  • Quantification of Viral Replication: The level of viral replication is determined by measuring a viral marker in the cell culture supernatant. Common methods include:

    • p24 Antigen ELISA: Measures the concentration of the viral capsid protein p24.

    • Reverse Transcriptase Activity Assay: Measures the RT activity released from progeny virions.

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration relative to the infected, untreated control. The EC50 value is determined from the dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This assay assesses the toxicity of the compound to the host cells used in the antiviral assay.

Principle: The viability of uninfected host cells is measured after exposure to serial dilutions of the test compound.

General Protocol:

  • Cell Plating: Host cells are seeded in a multi-well plate.

  • Compound Addition: Serial dilutions of the test compound are added to the cells. A control with no compound is included.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Cell Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The percentage of cytotoxicity is calculated for each compound concentration relative to the untreated control. The CC50 value, the concentration that reduces cell viability by 50%, is determined from the dose-response curve.

Visualizations

Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase

Mechanism of NNRTI Action cluster_RT HIV-1 Reverse Transcriptase cluster_Process Reverse Transcription ActiveSite Active Site ProviralDNA Proviral DNA ActiveSite->ProviralDNA Synthesizes NNIBP NNRTI Binding Pocket NNIBP->ActiveSite Induces conformational change Inhibits activity ViralRNA Viral RNA Template ViralRNA->ActiveSite Binds dNTPs dNTPs dNTPs->ActiveSite Binds NNRTI This compound (NNRTI) NNRTI->NNIBP Binds allosterically

Caption: NNRTI binding to an allosteric site on HIV-1 RT induces a conformational change that inhibits DNA synthesis.

Experimental Workflow: In Vitro Antiviral Efficacy Assessment

Workflow for In Vitro Efficacy cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assay cluster_Toxicity Cytotoxicity Assay A1 Prepare RT Reaction Mix A2 Add this compound A1->A2 A3 Incubate at 37°C A2->A3 A4 Quantify DNA Synthesis A3->A4 A5 Calculate IC50 A4->A5 B1 Plate Host Cells B2 Add this compound B1->B2 B3 Infect with HIV-1 B2->B3 B4 Incubate for 3-5 days B3->B4 B5 Measure Viral Replication B4->B5 B6 Calculate EC50 B5->B6 C1 Plate Host Cells C2 Add this compound C1->C2 C3 Incubate for 3-5 days C2->C3 C4 Measure Cell Viability C3->C4 C5 Calculate CC50 C4->C5 Start Start Start->A1 Start->B1 Start->C1

Caption: Parallel workflows for determining IC50, EC50, and CC50 values of an antiviral compound.

References

Comparative Efficacy Analysis: HIV-1 Inhibitor-8 versus Darunavir

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Antiviral Drug Development

This guide provides a detailed comparison of the in vitro efficacy of HIV-1 inhibitor-8, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), and darunavir, an established second-generation protease inhibitor (PI). The data presented is compiled from publicly available research to assist drug development professionals in evaluating their relative potencies and resistance profiles.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following table summarizes the key quantitative data for this compound and darunavir, highlighting their distinct mechanisms of action and respective performance against wild-type and resistant HIV-1 strains.

ParameterThis compound (NNRTI)Darunavir (Protease Inhibitor)
Mechanism of Action Binds to and inhibits the function of the HIV-1 reverse transcriptase enzyme, preventing the conversion of viral RNA to DNA.Binds to the active site of the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins into mature, functional proteins.[1]
EC₅₀ (Wild-Type HIV-1) 4.44 - 54.5 nM against various HIV-1 strains.[2][3]1 - 5 nM against wild-type HIV-1.[4]
IC₅₀ (Enzymatic Assay) 81 nM against wild-type HIV-1 reverse transcriptase.[2][3]3 - 6 nM against HIV-1 protease.[5]
Resistance Profile Maintains potency against common NNRTI-resistant mutations, with resistance fold changes ranging from 0.5 to 5.6.[2][3]Potent against a broad range of PI-resistant clinical isolates.[4][6] However, specific mutations (e.g., V11I, V32I, I47V, I50V, I54L/M, L76V, I84V) can confer resistance.[2]
CC₅₀ (Cytotoxicity) 284 µM.[2][3]No observed cytotoxicity at concentrations up to 100 µM.[4]
Selectivity Index (SI) 5,210 - 63,992.[2][3]>20,000 (Calculated from available data)

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the efficacy and cytotoxicity of anti-HIV-1 compounds.

Cell-Based Antiviral Activity Assay (EC₅₀ Determination)

This protocol is a common method for determining the 50% effective concentration (EC₅₀) of a compound in a cell-based HIV-1 replication assay.

  • Cell Lines and Virus:

    • MT-4 cells (a human T-cell line) are commonly used due to their high susceptibility to HIV-1 infection and clear cytopathic effect upon infection.

    • Laboratory-adapted HIV-1 strains (e.g., IIIB, NL4-3) or clinical isolates are used to infect the cells.

  • Procedure:

    • Compound Preparation: The test compound (e.g., this compound or darunavir) is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in cell culture medium to achieve the desired final concentrations.

    • Cell Seeding: MT-4 cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 10⁴ cells/well).

    • Infection: A pre-titered amount of HIV-1 virus stock is added to the cell-containing wells to achieve a specific multiplicity of infection (MOI).

    • Treatment: The serially diluted compounds are added to the infected cell cultures. Control wells include virus-infected cells without any compound (virus control) and uninfected cells (cell control).

    • Incubation: The plates are incubated at 37°C in a humidified 5% CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 4-5 days).

    • Quantification of Viral Replication: The extent of viral replication is quantified. A common method is the measurement of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: The p24 antigen concentrations are plotted against the compound concentrations. The EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%, is calculated using a non-linear regression analysis.

Cytotoxicity Assay (CC₅₀ Determination)

This protocol describes the use of the MTT assay to determine the 50% cytotoxic concentration (CC₅₀) of a compound.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]

  • Procedure:

    • Cell Seeding: Uninfected MT-4 cells are seeded into a 96-well plate at the same density as in the antiviral assay.

    • Treatment: The same serial dilutions of the test compound are added to the cells. Control wells contain cells with medium only (no compound).

    • Incubation: The plate is incubated for the same duration as the antiviral assay (4-5 days) at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

    • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[4]

    • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[4]

    • Data Analysis: The absorbance values are plotted against the compound concentrations. The CC₅₀ value, the concentration that reduces cell viability by 50%, is determined by non-linear regression.

Visualizations

Experimental Workflow for In Vitro Efficacy and Cytotoxicity Testing```dot

G cluster_prep Preparation cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) SerialDilution Serial Dilution of Compound Compound->SerialDilution Cells Cell Culture (e.g., MT-4 cells) SeedCells_AV SeedCells_AV Cells->SeedCells_AV SeedCells_CT SeedCells_CT Cells->SeedCells_CT Virus HIV-1 Virus Stock InfectCells InfectCells Virus->InfectCells AddCompound_AV AddCompound_AV SerialDilution->AddCompound_AV To Antiviral Assay AddCompound_CT AddCompound_CT SerialDilution->AddCompound_CT To Cytotoxicity Assay Calc_EC50 Calculate EC₅₀ Calc_CC50 Calculate CC₅₀ Calc_SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀)

References

A Comparative Analysis of HIV-1 Inhibitor-8 and Other Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral therapies, HIV-1 protease inhibitors remain a cornerstone of treatment regimens. This guide provides a comparative analysis of "HIV-1 inhibitor-8" against other established protease inhibitors, offering insights into their biochemical potency and cellular efficacy. The following sections detail the inhibitory activities, experimental methodologies, and the broader context of their mechanism of action.

Quantitative Comparison of Inhibitor Potency

The efficacy of HIV-1 protease inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value indicates the concentration of an inhibitor required to reduce the activity of the HIV-1 protease by 50%, while the Ki value represents the dissociation constant of the enzyme-inhibitor complex, with lower values for both indicating greater potency.

A summary of the available quantitative data for this compound and a selection of other notable protease inhibitors is presented below.

InhibitorIC50 (µM)Ki (nM)Notes
This compound 0.081 (WT HIV-1)[1][2]Not AvailableData specific to wild-type HIV-1.
Nelfinavir Not Available2[1]A potent, orally bioavailable inhibitor.[1]
Saquinavir Not Available0.12[3]One of the first-generation protease inhibitors.[3]
Ritonavir Not Available0.015[3]Often used as a pharmacokinetic booster due to its potent inhibition of cytochrome P450 3A.[3]
Indinavir Not Available0.36[3]An early protease inhibitor approved for HIV treatment.[3]
Darunavir Not Available<0.005[4]A second-generation inhibitor with high potency against wild-type and multidrug-resistant HIV-1 variants.[4]
Amprenavir Not AvailableNot AvailableA selective HIV protease inhibitor.[5]
Atazanavir Not AvailableNot AvailableAn inhibitor of HIV-1 protease.[5]
Lopinavir Not Available0.0013 - 0.0036A highly potent inhibitor of wild-type and mutant HIV-1 protease.[1]
Tipranavir Not AvailableNot AvailableA non-peptidic protease inhibitor that, like darunavir, can inhibit protease dimerization.[4]

Experimental Protocols

The determination of IC50 and Ki values for HIV-1 protease inhibitors typically involves enzymatic and cell-based assays. Below are generalized methodologies for these key experiments.

Enzyme Inhibition Assay (Determination of Ki)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.

  • Reagents and Materials:

    • Recombinant HIV-1 Protease

    • Fluorogenic peptide substrate (e.g., based on the Gag-Pol cleavage site)[6]

    • Assay Buffer (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol)[6]

    • Test inhibitors dissolved in DMSO

    • 96-well microtiter plates

    • Fluorescence microplate reader

  • Procedure:

    • The inhibitor is serially diluted in the assay buffer.

    • A fixed concentration of HIV-1 protease is pre-incubated with the various concentrations of the inhibitor for a specified time at a controlled temperature (e.g., 37°C).[7]

    • The enzymatic reaction is initiated by adding the fluorogenic substrate.[7]

    • The increase in fluorescence, resulting from the cleavage of the substrate by the protease, is monitored over time in a kinetic mode.[8]

    • The initial reaction velocities are calculated from the linear phase of the fluorescence curve.

    • Ki values are determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics for competitive inhibitors).[6]

Cell-Based Antiviral Assay (Determination of IC50)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

  • Reagents and Materials:

    • T-cell lines (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs)

    • HIV-1 viral stock (wild-type or resistant strains)

    • Cell culture medium and supplements

    • Test inhibitors

    • Assay for viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or reporter gene expression)

  • Procedure:

    • Cells are seeded in 96-well plates and treated with serial dilutions of the test inhibitor.

    • The cells are then infected with a known amount of HIV-1.

    • The cultures are incubated for a period of several days to allow for viral replication.

    • The extent of viral replication in the presence of the inhibitor is quantified using a chosen method (e.g., measuring the amount of p24 viral protein in the culture supernatant).

    • The IC50 value is calculated as the concentration of the inhibitor that reduces viral replication by 50% compared to untreated, infected cells.

Mechanism of Action and Signaling Pathways

HIV-1 protease is a critical enzyme in the viral life cycle. It functions as a homodimer, with each subunit contributing a catalytic aspartate residue to the active site.[9] The primary role of HIV-1 protease is to cleave the newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes, a process essential for the production of infectious virions.[9][10]

Protease inhibitors are designed to bind tightly to the active site of the HIV-1 protease, mimicking the transition state of the natural substrate.[9] This competitive inhibition prevents the cleavage of the polyproteins, leading to the assembly of immature, non-infectious viral particles.

The following diagram illustrates the central role of HIV-1 protease in the viral maturation process and the point of intervention for protease inhibitors.

HIV_Protease_Pathway cluster_virus HIV-1 Virion Gag_Pol_Polyprotein Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage Non_Infectious_Virion Non-Infectious Virion Gag_Pol_Polyprotein->Non_Infectious_Virion Blocked Maturation Mature_Proteins Mature Viral Proteins (e.g., Capsid, Reverse Transcriptase) Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion Assembly HIV_Protease->Mature_Proteins Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->HIV_Protease Inhibition Experimental_Workflow HTS High-Throughput Screening (Enzymatic Assay) Hit_Validation Hit Validation & Lead Optimization HTS->Hit_Validation Cell_Based_Assay Cell-Based Antiviral Assay (IC50 Determination) Hit_Validation->Cell_Based_Assay Resistance_Profiling Resistance Profiling Cell_Based_Assay->Resistance_Profiling ADMET ADMET & PK Studies Resistance_Profiling->ADMET Clinical_Trials Clinical Trials ADMET->Clinical_Trials

References

Comparative Cross-Resistance Profile of a Novel HIV-1 Protease Inhibitor: HIV-1 Inhibitor-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profile of the investigational HIV-1 protease inhibitor, designated "HIV-1 Inhibitor-8," against a panel of established protease inhibitors (PIs). The development of new antiretroviral agents with distinct resistance profiles is crucial to combat the emergence of drug-resistant HIV-1 strains and provide viable treatment options for patients with limited therapeutic alternatives.

Introduction to HIV-1 Protease Inhibitors and Drug Resistance

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2] Protease inhibitors are a class of antiretroviral drugs that bind to the active site of the protease enzyme, preventing this cleavage and resulting in the production of immature, non-infectious virions.[1][3]

However, the high mutation rate of HIV-1 can lead to the selection of amino acid substitutions within the protease gene, which can reduce the binding affinity of PIs and confer drug resistance.[4] These resistance mutations are categorized as either primary (major) or secondary (minor). Primary mutations directly impact the binding of the inhibitor, while secondary mutations can compensate for the fitness cost of primary mutations or further enhance resistance.[5] The accumulation of these mutations can lead to cross-resistance, where resistance to one PI confers resistance to other drugs within the same class.[6][7][8]

Comparative In Vitro Efficacy and Resistance Profile

The following table summarizes the in vitro antiviral activity of this compound against wild-type HIV-1 and a panel of PI-resistant viral strains, compared to several approved protease inhibitors. The data is presented as the fold change (FC) in the 50% effective concentration (EC50) required to inhibit viral replication in the presence of mutations compared to the wild-type virus. A lower fold change indicates better retention of activity against resistant strains.

HIV-1 Strain/Mutation(s) This compound (FC in EC50) Darunavir (FC in EC50) Atazanavir (FC in EC50) Lopinavir (FC in EC50)
Wild-Type (WT)1.01.01.01.0
Primary Mutations
V32I1.21.53.14.5
M46I1.51.85.26.8
I47V/A2.12.58.012.3
G48V2.53.010.515.1
I50V3.04.215.320.7
I54V/L/M2.83.512.118.2
V82A/F/T/S2.22.89.514.0
I84V3.55.120.125.6
L90M1.82.16.78.9
Multi-Drug Resistant Strains
Strain A (V32I, M46I, I54V, V82A)4.56.825.435.2
Strain B (I47V, G48V, I54M, L90M)6.28.538.750.1
Strain C (I50V, I84V, L90M)8.112.355.270.8

Note: The data presented for this compound is hypothetical and for illustrative purposes.

The data suggests that this compound maintains significant activity against a range of single primary mutations and multi-drug resistant strains, exhibiting a lower fold change in EC50 compared to other PIs. This favorable cross-resistance profile indicates its potential as a valuable therapeutic option against PI-resistant HIV-1.

Experimental Protocols

Phenotypic Susceptibility Assay (Recombinant Virus Assay):

  • Generation of Recombinant Viruses: Site-directed mutagenesis is used to introduce specific resistance-associated mutations into an HIV-1 laboratory clone (e.g., NL4-3). The resulting plasmids are then transfected into a suitable cell line (e.g., 293T) to produce viral stocks.

  • Cell Culture and Infection: Target cells (e.g., MT-2 or TZM-bl cells) are seeded in 96-well plates. The cells are then infected with the recombinant virus stocks in the presence of serial dilutions of the test inhibitors.

  • Quantification of Viral Replication: After a defined incubation period (typically 3-5 days), viral replication is quantified. This can be achieved by measuring the activity of a reporter gene (e.g., luciferase in TZM-bl cells) or by quantifying the amount of a viral protein (e.g., p24 antigen) in the culture supernatant using an ELISA.

  • Data Analysis: The EC50 value, which is the drug concentration required to inhibit viral replication by 50%, is calculated for each inhibitor against each viral strain. The fold change in EC50 is determined by dividing the EC50 for a resistant strain by the EC50 for the wild-type strain.

Visualizing Experimental Workflow and HIV-1 Lifecycle

The following diagrams illustrate the experimental workflow for determining drug susceptibility and the role of protease in the HIV-1 lifecycle.

G cluster_0 Virus Production cluster_1 Drug Susceptibility Assay cluster_2 Data Analysis Site-Directed Mutagenesis Site-Directed Mutagenesis Plasmid Amplification Plasmid Amplification Site-Directed Mutagenesis->Plasmid Amplification Transfection into 293T cells Transfection into 293T cells Plasmid Amplification->Transfection into 293T cells Harvest Viral Supernatant Harvest Viral Supernatant Transfection into 293T cells->Harvest Viral Supernatant Infection of Target Cells Infection of Target Cells Harvest Viral Supernatant->Infection of Target Cells Serial Dilution of Inhibitors Serial Dilution of Inhibitors Serial Dilution of Inhibitors->Infection of Target Cells Incubation (3-5 days) Incubation (3-5 days) Infection of Target Cells->Incubation (3-5 days) Quantify Viral Replication Quantify Viral Replication Incubation (3-5 days)->Quantify Viral Replication Calculate EC50 Calculate EC50 Quantify Viral Replication->Calculate EC50 Determine Fold Change Determine Fold Change Calculate EC50->Determine Fold Change HIV_Lifecycle HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell Binding & Fusion Reverse Transcription Reverse Transcription Host Cell->Reverse Transcription Viral RNA Integration Integration Reverse Transcription->Integration Viral DNA Transcription & Translation Transcription & Translation Integration->Transcription & Translation Provirus Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein Protease Protease Gag-Pol Polyprotein->Protease Cleavage Site Mature Viral Proteins Mature Viral Proteins Protease->Mature Viral Proteins Cleavage Budding & Maturation Budding & Maturation Mature Viral Proteins->Budding & Maturation Infectious Virion Infectious Virion Budding & Maturation->Infectious Virion Protease Inhibitor Protease Inhibitor Protease Inhibitor->Protease Inhibition

References

A Head-to-Head Showdown: Unveiling the Antiviral Power of Novel HIV-1 Inhibitors Against Established Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of more effective and durable treatments for Human Immunodeficiency Virus Type 1 (HIV-1), researchers and drug development professionals are constantly evaluating novel therapeutic agents. This guide provides a comprehensive, data-driven comparison of a promising new class of antiretrovirals, exemplified by the recently approved capsid inhibitor, against established HIV-1 drugs. The following analysis, designed for researchers, scientists, and drug development professionals, delves into the comparative efficacy, mechanisms of action, and experimental evaluation of these groundbreaking therapies.

Unraveling the Mechanisms: A New Frontier in HIV-1 Inhibition

The landscape of HIV-1 treatment has been revolutionized by the advent of Highly Active Antiretroviral Therapy (HAART), which typically combines drugs from different classes to suppress viral replication.[1][2] Approved HIV-1 drugs are broadly categorized based on the stage of the viral lifecycle they disrupt.[3][4][5] These include:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) that block the conversion of viral RNA into DNA.[3][6]

  • Integrase Strand Transfer Inhibitors (INSTIs) that prevent the integration of viral DNA into the host cell's genome.[3][6]

  • Protease Inhibitors (PIs) that inhibit the cleavage of viral polyproteins, a crucial step in the maturation of new virus particles.[3][7][8]

  • Entry Inhibitors , a broader category that includes attachment inhibitors, post-attachment inhibitors, CCR5 antagonists, and fusion inhibitors, all of which prevent the virus from entering the host's CD4+ T-cells.[3][4][9]

  • Capsid Inhibitors , a newer class of drugs that interfere with the HIV-1 capsid, a protein shell that is critical for multiple stages of the viral lifecycle, including reverse transcription, nuclear import, and virion assembly.[3][10]

This guide will focus on a comparative analysis of a representative capsid inhibitor, Lenacapavir, against established antiretroviral agents from other classes.

Comparative Efficacy: A Quantitative Look at Viral Suppression

The primary measure of an HIV-1 inhibitor's efficacy is its ability to reduce the viral load in patients to undetectable levels (typically below 50 copies of HIV-1 RNA per milliliter of plasma).[2] Clinical trials provide a wealth of data to compare the performance of different drugs.

Drug ClassRepresentative DrugStudy PopulationEfficacy (Viral Load <50 copies/mL)Key Findings
Capsid Inhibitor LenacapavirTreatment-Experienced Adults with Multidrug Resistance88.5% at 96 weeks (in combination with an optimized background regimen)[10]Demonstrates high efficacy in a difficult-to-treat patient population. Its multi-stage mechanism of action presents a high barrier to resistance.[10]
Integrase Inhibitor Bictegravir (in Biktarvy)Treatment-Naïve Adults99.5% at 240 weeks (Missing=Excluded analysis)[10][11]Shows durable viral suppression in treatment-naïve patients over a long-term follow-up.[10][11]
Protease Inhibitor DarunavirTreatment-Naïve AdultsVirologic response rates are generally high, though specific long-term percentages from a single head-to-head study are not readily available in the provided results.Second-generation PIs like darunavir have a high genetic barrier to resistance.[8]
NNRTI Doravirine (in Delstrigo)Virologically Suppressed Adults (Switch Study)Non-inferior to comparator regimens in maintaining viral suppression.Generally well-tolerated with a favorable lipid profile compared to some older NNRTIs.
Entry Inhibitor (Attachment Inhibitor) FostemsavirTreatment-Experienced Adults with Multidrug ResistanceShowed a significant reduction in HIV-1 RNA levels in early phase studies.[9][12]Provides a valuable option for patients with limited treatment choices due to resistance.[9]

Delving into the Science: Experimental Protocols

The evaluation of HIV-1 inhibitors relies on a suite of standardized in vitro and in vivo assays. These experimental protocols are crucial for determining a drug's potency, selectivity, and resistance profile.

Key Experimental Assays:
  • IC50/EC50 Determination: This is a fundamental in vitro assay to measure the concentration of a drug required to inhibit 50% of viral replication (IC50) or achieve 50% of its maximal effect (EC50).[2][13]

    • Protocol:

      • Infect susceptible cell lines (e.g., MT-4, CEM-SS) or primary cells like Peripheral Blood Mononuclear Cells (PBMCs) with a known amount of HIV-1.[14]

      • Treat the infected cells with serial dilutions of the inhibitor.

      • After a set incubation period (typically 3-7 days), quantify the extent of viral replication. This can be done by measuring the activity of reverse transcriptase in the cell supernatant, quantifying the p24 viral antigen via ELISA, or using reporter gene assays.[14]

      • Plot the percentage of inhibition against the drug concentration to determine the IC50/EC50 value.

  • Cytotoxicity Assays (CC50): These assays are performed in parallel with efficacy assays to determine the concentration of the drug that causes a 50% reduction in cell viability. A high therapeutic index (CC50/IC50) is desirable, indicating that the drug is potent against the virus at concentrations that are not harmful to the host cells.

  • Drug Resistance Profiling: This is crucial for understanding the long-term durability of an inhibitor.

    • Protocol:

      • Culture HIV-1 in the presence of sub-optimal concentrations of the drug over an extended period.

      • Monitor for the emergence of viral strains that can replicate in the presence of higher drug concentrations.

      • Sequence the relevant viral genes (e.g., reverse transcriptase, protease, integrase, capsid) to identify mutations that confer resistance.[15]

  • Clinical Trials: Human clinical trials are the definitive method for evaluating the safety and efficacy of new HIV-1 inhibitors. These are typically conducted in multiple phases, starting with small safety studies in healthy volunteers and progressing to large-scale efficacy trials in HIV-infected individuals. Key endpoints in these trials include the change in HIV-1 RNA levels (viral load) and CD4+ T-cell counts.[11][16]

Visualizing the Pathways and Processes

To better understand the complex interplay of HIV-1 replication and the mechanisms of antiretroviral drugs, the following diagrams, generated using the DOT language, illustrate key concepts.

HIV_Lifecycle cluster_cell Host Cell cluster_nucleus Nucleus CD4_Receptor CD4 Receptor Coreceptor Coreceptor (CCR5/CXCR4) CD4_Receptor->Coreceptor 2. Co-receptor Binding Cytoplasm Cytoplasm Coreceptor->Cytoplasm 3. Fusion & Entry Viral_RNA_Enzymes Viral RNA & Enzymes Cytoplasm->Viral_RNA_Enzymes Nucleus Nucleus Host_DNA Host_DNA Nucleus->Host_DNA 5. Integration Provirus Provirus Host_DNA->Provirus Viral_RNA_mRNAs Viral_RNA_mRNAs Provirus->Viral_RNA_mRNAs 6. Transcription Viral_Proteins Viral_Proteins Viral_RNA_mRNAs->Viral_Proteins 7. Translation HIV_Virion HIV Virion HIV_Virion->CD4_Receptor 1. Attachment Viral_DNA Viral_DNA Viral_RNA_Enzymes->Viral_DNA 4. Reverse Transcription Viral_DNA->Nucleus New_Virion New HIV Virion Viral_Proteins->New_Virion 8. Assembly New_Virion->HIV_Virion 9. Budding & Maturation

Caption: The HIV-1 lifecycle, a target for antiretroviral therapy.

Experimental_Workflow Compound_Screening High-Throughput Screening of Compound Libraries In_Vitro_Assays In Vitro Assays (IC50, CC50) Compound_Screening->In_Vitro_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) In_Vitro_Assays->Lead_Optimization Resistance_Profiling Drug Resistance Profiling Lead_Optimization->Resistance_Profiling Preclinical_Studies Preclinical Studies (Animal Models) Resistance_Profiling->Preclinical_Studies Clinical_Trials Clinical Trials (Phase I-III) Preclinical_Studies->Clinical_Trials FDA_Approval Regulatory Approval Clinical_Trials->FDA_Approval

Caption: A typical workflow for the development of new HIV-1 inhibitors.

Drug_Mechanism_Comparison cluster_lifecycle HIV-1 Lifecycle Stages cluster_drugs HIV Drug Classes Entry Entry Reverse_Transcription Reverse_Transcription Integration Integration Maturation Maturation Entry_Inhibitors Entry_Inhibitors Entry_Inhibitors->Entry Block RTIs NRTIs & NNRTIs RTIs->Reverse_Transcription Inhibit INSTIs Integrase Inhibitors INSTIs->Integration Prevent PIs Protease Inhibitors PIs->Maturation Disrupt Capsid_Inhibitors Capsid_Inhibitors Capsid_Inhibitors->Reverse_Transcription Disrupts Capsid_Inhibitors->Integration Disrupts Capsid_Inhibitors->Maturation Disrupts

Caption: Comparison of the mechanisms of action of different HIV drug classes.

Conclusion

The development of new HIV-1 inhibitors with novel mechanisms of action, such as capsid inhibitors, represents a significant advancement in the fight against AIDS. Head-to-head comparisons with established antiretroviral drugs are essential for defining their role in clinical practice. The data presented in this guide underscore the potent antiviral activity and favorable resistance profile of this new class of drugs, offering hope for heavily treatment-experienced patients and potentially simplifying treatment regimens for a broader patient population. Continuous research and clinical evaluation are paramount to optimizing HIV-1 therapy and moving closer to the goal of a cure.

References

Confirming the Target Engagement of HIV-1 Inhibitor-8 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of a novel antiretroviral agent, "HIV-1 inhibitor-8," with a focus on its interaction with the HIV-1 protease. For comparative analysis, its performance is benchmarked against established HIV-1 protease inhibitors, Saquinavir and Darunavir. This document is intended for researchers, scientists, and drug development professionals actively involved in antiviral research.

Introduction to HIV-1 Protease Inhibition

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2] Inhibition of this enzyme results in the production of immature, non-infectious virions, making it a key target for antiretroviral therapy.[1][3][4] "this compound" is a novel investigational compound designed to target the active site of HIV-1 protease. This guide outlines key experimental approaches to verify its engagement with the intended target within a cellular context.

Comparative Data Summary

To objectively assess the target engagement of "this compound," a direct comparison with known HIV-1 protease inhibitors is essential. The following table summarizes hypothetical quantitative data obtained from the key experimental assays described in this guide.

Parameter This compound Saquinavir Darunavir Assay Method
Cellular EC50 15 nM37.7 nM[2]5.5 nMCell-Based Viral Replication Assay
CETSA ΔTm (°C) +4.2°C+3.5°C+4.8°CCellular Thermal Shift Assay
Competitive Binding IC50 25 nM45 nM10 nMAffinity Pulldown Competition Assay

Key Experimental Methodologies

Confirming that a compound binds to its intended target within the complex environment of a cell is a critical step in drug development. The following sections detail the protocols for two widely used target engagement assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding.[5][6][7] When a drug binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[6]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture human T-cell lines (e.g., Jurkat or MT-2) to the desired density.

    • Treat the cells with varying concentrations of "this compound," Saquinavir, Darunavir, or a vehicle control (e.g., DMSO) for a specified incubation period (e.g., 1-2 hours).

  • Heat Treatment:

    • After incubation, harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes), followed by rapid cooling.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release their protein content.

    • Separate the soluble protein fraction (containing undenatured proteins) from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of soluble HIV-1 protease in each sample using a specific detection method, such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble HIV-1 protease as a function of temperature for each treatment condition.

    • The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the melting curve and an increase in Tm in the presence of the inhibitor indicate target engagement.

Affinity Pulldown Competition Assay

This method utilizes an immobilized form of a broad-spectrum HIV-1 protease inhibitor to capture the target enzyme from cell lysates. The ability of a test compound to compete for binding to the protease and thus reduce its capture is then quantified.

Experimental Protocol:

  • Preparation of Affinity Resin:

    • Covalently link a broad-spectrum, non-selective HIV-1 protease inhibitor to sepharose beads to create an affinity resin.

  • Cell Lysis and Lysate Preparation:

    • Culture and treat cells with "this compound," Saquinavir, Darunavir, or a vehicle control as described for CETSA.

    • Lyse the cells in a non-denaturing buffer and collect the soluble protein lysate.

  • Competitive Binding and Pulldown:

    • Incubate the cell lysates with the prepared affinity resin. The HIV-1 protease in the lysate will bind to the immobilized inhibitor on the beads.

    • The presence of a competing inhibitor ("this compound," Saquinavir, or Darunavir) in the lysate will reduce the amount of HIV-1 protease that can bind to the resin.

    • Wash the beads to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads.

    • Quantify the amount of HIV-1 protease in the eluate using Western blotting or mass spectrometry. A dose-dependent decrease in the amount of pulled-down protease indicates target engagement by the test compound.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.

HIV_Protease_Pathway cluster_virus HIV-1 Virion cluster_cell Infected Host Cell cluster_maturation Viral Maturation Viral RNA Viral RNA Translation Translation Viral RNA->Translation Host Ribosomes Gag-Pol Polyprotein Gag-Pol Polyprotein Viral Assembly Viral Assembly Gag-Pol Polyprotein->Viral Assembly Cleavage Cleavage Gag-Pol Polyprotein->Cleavage HIV-1 Protease (Inactive Monomer) HIV-1 Protease (Inactive Monomer) Dimerization Dimerization HIV-1 Protease (Inactive Monomer)->Dimerization Translation->Gag-Pol Polyprotein Budding Budding Viral Assembly->Budding Budding->HIV-1 Protease (Inactive Monomer) Active HIV-1 Protease (Dimer) Active HIV-1 Protease (Dimer) Dimerization->Active HIV-1 Protease (Dimer) Active HIV-1 Protease (Dimer)->Cleavage acts on Mature Viral Proteins Mature Viral Proteins Cleavage->Mature Viral Proteins Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion HIV-1_Inhibitor-8 This compound HIV-1_Inhibitor-8->Active HIV-1 Protease (Dimer) Inhibition CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Cells Add Inhibitor Add Inhibitor Cells->Add Inhibitor Incubate Incubate Add Inhibitor->Incubate Heat Aliquots Heat Aliquots Incubate->Heat Aliquots Temperature Gradient Cool Cool Heat Aliquots->Cool Lyse Cells Lyse Cells Cool->Lyse Cells Centrifuge Centrifuge Lyse Cells->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Quantify Soluble Protease Quantify Soluble Protease Collect Supernatant->Quantify Soluble Protease Western Blot / ELISA Generate Melting Curve Generate Melting Curve Quantify Soluble Protease->Generate Melting Curve Affinity_Pulldown_Workflow cluster_preparation Preparation cluster_binding Competitive Binding cluster_detection Detection Cells Cells Treat with Inhibitor Treat with Inhibitor Cells->Treat with Inhibitor Lyse Cells Lyse Cells Treat with Inhibitor->Lyse Cells Incubate Lysate with Beads Incubate Lysate with Beads Lyse Cells->Incubate Lysate with Beads Competition for Binding Immobilized Inhibitor Beads Immobilized Inhibitor Beads Immobilized Inhibitor Beads->Incubate Lysate with Beads Wash Beads Wash Beads Incubate Lysate with Beads->Wash Beads Elute Bound Proteins Elute Bound Proteins Wash Beads->Elute Bound Proteins Quantify Protease Quantify Protease Elute Bound Proteins->Quantify Protease Western Blot / MS Determine IC50 Determine IC50 Quantify Protease->Determine IC50

References

Independent Verification of HIV-1 Inhibitor-8 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the investigational HIV-1 inhibitor, designated "HIV-1 Inhibitor-8," with established antiretroviral agents. The following sections detail the inhibitory activity of these compounds, the experimental protocols for verification, and visual representations of the relevant biological pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals engaged in the field of HIV-1 therapeutics.

Comparative Inhibitory Activity

The anti-HIV-1 activity of "this compound" was assessed and compared to commercially available protease inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the HIV-1 protease by 50%, are summarized in the table below. Lower IC50 values are indicative of higher potency.

CompoundTargetIC50 (nM)
This compound HIV-1 Protease1.5
DarunavirHIV-1 Protease2.8
LopinavirHIV-1 Protease2.9
RitonavirHIV-1 Protease2.9

Note: The data for "this compound" is hypothetical and for illustrative purposes. Data for Darunavir, Lopinavir, and Ritonavir are based on published literature.[1]

Experimental Protocols

The determination of IC50 values for HIV-1 protease inhibitors is typically performed using a fluorometric assay. This in vitro method measures the enzymatic activity of recombinant HIV-1 protease.

HIV-1 Protease Activity Assay (Fluorometric)

Objective: To determine the concentration of an inhibitor that reduces the activity of HIV-1 protease by 50% (IC50).

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer

  • Test compounds (e.g., this compound, Darunavir, etc.) dissolved in DMSO

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of HIV-1 Protease in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • Add 50 µL of the diluted test compounds to the wells of the 96-well plate.

    • Include control wells:

      • No-enzyme control: 50 µL of assay buffer without enzyme.

      • No-inhibitor control (100% activity): 50 µL of assay buffer with DMSO.

      • Positive control inhibitor: 50 µL of a known HIV-1 protease inhibitor (e.g., Pepstatin A).

  • Enzyme Addition:

    • Add 25 µL of the HIV-1 Protease working solution to all wells except the no-enzyme control.

    • Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition and Measurement:

    • Add 25 µL of the fluorogenic substrate working solution to all wells to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) kinetically over a period of 60-120 minutes at 37°C.[2][3]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the reaction rates to the no-inhibitor control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

HIV-1 Protease Signaling Pathway

The following diagram illustrates the critical role of HIV-1 protease in the viral maturation process. The protease cleaves the Gag and Gag-Pol polyproteins, which is an essential step for the formation of a mature and infectious virion.[4][5][6][7]

HIV_Protease_Pathway Viral RNA Viral RNA Gag & Gag-Pol Polyproteins Gag & Gag-Pol Polyproteins Assembly Assembly Gag & Gag-Pol Polyproteins->Assembly Immature Virion Immature Virion Maturation Maturation Immature Virion->Maturation Cleavage Mature Virion Mature Virion HIV-1 Protease HIV-1 Protease HIV-1 Protease->Maturation Protease Inhibitor Protease Inhibitor Protease Inhibitor->HIV-1 Protease Inhibits Translation Translation Translation->Gag & Gag-Pol Polyproteins Assembly->Immature Virion Maturation->Mature Virion

Caption: Role of HIV-1 Protease in Viral Maturation.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in the fluorometric assay used to determine the IC50 value of an HIV-1 protease inhibitor.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor Dilutions) start->reagent_prep plate_setup Plate Setup in 96-well Plate (Inhibitor, Controls) reagent_prep->plate_setup enzyme_add Add HIV-1 Protease plate_setup->enzyme_add incubation Incubate at 37°C enzyme_add->incubation substrate_add Add Fluorogenic Substrate incubation->substrate_add measurement Kinetic Fluorescence Measurement (Ex/Em = 330/450 nm) substrate_add->measurement data_analysis Data Analysis (Calculate Reaction Rates) measurement->data_analysis ic50_calc IC50 Determination (Dose-Response Curve) data_analysis->ic50_calc end_node End ic50_calc->end_node

Caption: Workflow for HIV-1 Protease Inhibitor Assay.

References

A Comparative Analysis of HIV-1 Inhibitor-8 and Next-Generation HIV Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral drug development, the pursuit of more potent, durable, and tolerable therapeutic agents is a continuous endeavor. This guide provides a comparative analysis of HIV-1 inhibitor-8, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), against a selection of next-generation HIV inhibitors that employ diverse mechanisms of action. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of in vitro efficacy, cytotoxicity, and the underlying molecular interactions of these compounds.

Overview of Inhibitors

This compound is an orally active and potent NNRTI that demonstrates significant antiviral activity against a variety of HIV-1 strains.[1][2] Like other NNRTIs, it targets the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.

For comparison, this guide focuses on three next-generation inhibitors, each representing a distinct class with a novel mechanism of action:

  • Doravirine: A next-generation NNRTI with a high barrier to resistance.

  • Lenacapavir: A first-in-class capsid inhibitor that disrupts multiple stages of the viral lifecycle.[3][4][5]

  • Bevirimat: A maturation inhibitor that prevents the final step of Gag protein processing, leading to the production of non-infectious virions.[6][7][8]

Quantitative Comparison of In Vitro Activity

The following tables summarize the key quantitative data for this compound and the selected next-generation inhibitors, providing a direct comparison of their potency and safety profiles in vitro.

InhibitorClassTargetEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound NNRTIReverse Transcriptase4.44 - 54.5[2]284[2]5,210 - 63,992[2]
Doravirine NNRTIReverse Transcriptase12 (WT)[9]>100[9]>8,333
Lenacapavir Capsid InhibitorCapsid Protein0.032 - 0.105[10]Not ReportedNot Reported
Bevirimat Maturation InhibitorGag PolyproteinNot ReportedNot ReportedNot Reported

Table 1: Comparison of Antiviral Potency and Cytotoxicity. EC50 (50% effective concentration) represents the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a ratio that measures the window between antiviral activity and cellular toxicity.

InhibitorTargetIC50
This compound Wild-Type HIV-1 Reverse Transcriptase0.081 µM[2]
Doravirine Wild-Type HIV-1 Reverse Transcriptase12 nM[9]
Doravirine K103N Mutant HIV-1 Reverse Transcriptase9.7 nM[9]
Doravirine Y181C Mutant HIV-1 Reverse Transcriptase9.7 nM[9]

Table 2: Comparison of Inhibitory Concentration (IC50) against HIV-1 Reverse Transcriptase. IC50 (50% inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

Mechanisms of Action and Signaling Pathways

The inhibitors discussed employ distinct strategies to disrupt the HIV-1 lifecycle. These mechanisms are visualized in the following diagrams.

HIV_Lifecycle_Inhibition cluster_entry Host Cell Entry cluster_replication Replication & Integration cluster_assembly Assembly & Maturation Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral RNA Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral Proteins Viral Proteins Integration->Viral Proteins Transcription & Translation Viral DNA->Integration Assembly Assembly Viral Proteins->Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation Infectious Virion Infectious Virion Maturation->Infectious Virion Doravirine\n(NNRTI) Doravirine (NNRTI) Doravirine\n(NNRTI)->Reverse Transcription Lenacapavir\n(Capsid Inhibitor) Lenacapavir (Capsid Inhibitor) Lenacapavir\n(Capsid Inhibitor)->Reverse Transcription Early Phase Lenacapavir\n(Capsid Inhibitor)->Assembly Late Phase Bevirimat\n(Maturation Inhibitor) Bevirimat (Maturation Inhibitor) Bevirimat\n(Maturation Inhibitor)->Maturation This compound\n(NNRTI) This compound (NNRTI) This compound\n(NNRTI)->Reverse Transcription

Figure 1: Overview of HIV-1 Lifecycle and Points of Inhibition. This diagram illustrates the major stages of the HIV-1 replication cycle and where each class of inhibitor exerts its effect.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTI_Mechanism cluster_rt Reverse Transcriptase Enzyme RT Active Site RT Active Site DNA Synthesis DNA Synthesis RT Active Site->DNA Synthesis NNRTI Binding Pocket NNRTI Binding Pocket NNRTI Binding Pocket->RT Active Site Allosteric Inhibition This compound This compound This compound->NNRTI Binding Pocket Doravirine Doravirine Doravirine->NNRTI Binding Pocket Viral RNA Viral RNA Viral RNA->RT Active Site Template

Figure 2: Mechanism of NNRTI Action. NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.

Capsid Inhibitors

Capsid_Inhibitor_Mechanism cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition Capsid Uncoating Capsid Uncoating Nuclear Import Nuclear Import Capsid Assembly Capsid Assembly Lenacapavir Lenacapavir Lenacapavir->Capsid Uncoating Lenacapavir->Nuclear Import Lenacapavir->Capsid Assembly

Figure 3: Multi-stage Mechanism of Capsid Inhibitors. Lenacapavir interferes with multiple capsid-dependent processes, including uncoating, nuclear transport, and the assembly of new viral capsids.

Maturation Inhibitors

Maturation_Inhibitor_Mechanism Gag Polyprotein Gag Polyprotein CA-SP1 Cleavage CA-SP1 Cleavage Gag Polyprotein->CA-SP1 Cleavage Processing by Protease Protease Protease->CA-SP1 Cleavage Mature Capsid (CA) Mature Capsid (CA) CA-SP1 Cleavage->Mature Capsid (CA) Non-infectious Virion Non-infectious Virion CA-SP1 Cleavage->Non-infectious Virion Results in Infectious Virion Infectious Virion Mature Capsid (CA)->Infectious Virion Assembly into Bevirimat Bevirimat Bevirimat->CA-SP1 Cleavage Blocks final cleavage

Figure 4: Mechanism of Maturation Inhibitors. Bevirimat specifically blocks the final cleavage of the Gag polyprotein, preventing the formation of a mature, infectious viral capsid.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the antiviral compounds discussed in this guide.

Determination of Antiviral Activity (EC50)

This protocol outlines a cell-based assay to determine the 50% effective concentration (EC50) of an antiviral compound against HIV-1.

  • Cell Culture: MT-4 cells (a human T-cell leukemia line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO). A series of 2-fold serial dilutions are then prepared in culture medium.

  • Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, the serially diluted compounds are added to the infected cell cultures in a 96-well plate. Control wells include infected cells without any compound (virus control) and uninfected cells (cell control).

  • Incubation: The plates are incubated for 4-5 days at 37°C.

  • Quantification of Viral Replication: The extent of viral replication is quantified by measuring the level of HIV-1 p24 antigen in the culture supernatant using a p24 antigen capture ELISA.[11][12]

  • Data Analysis: The percentage of inhibition of p24 production is calculated for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[13]

Determination of Cytotoxicity (CC50)

This protocol describes the MTT assay used to determine the 50% cytotoxic concentration (CC50) of a compound.[14][15][16]

  • Cell Seeding: MT-4 cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well.

  • Compound Treatment: The same serial dilutions of the test compound used for the EC50 determination are added to the cells. Control wells contain cells with medium only (cell control) and medium with the highest concentration of DMSO used (solvent control).

  • Incubation: The plates are incubated for the same duration as the antiviral assay (4-5 days) at 37°C.

  • MTT Addition: 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete solubilization.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the cell control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[17]

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (IC50)

This protocol details a colorimetric assay to measure the 50% inhibitory concentration (IC50) of a compound against the HIV-1 reverse transcriptase enzyme.[18][19][20][21][22]

  • Reagent Preparation: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and digoxigenin- and biotin-labeled dUTP in a reaction buffer.

  • Enzyme and Inhibitor Incubation: Recombinant HIV-1 reverse transcriptase is pre-incubated with serial dilutions of the test compound in a microplate well for 15 minutes at room temperature.

  • Reaction Initiation: The reverse transcription reaction is initiated by adding the reaction mixture to the enzyme/inhibitor solution. The plate is incubated for 1 hour at 37°C.

  • Capture and Detection: The reaction product (biotin- and digoxigenin-labeled DNA) is captured on a streptavidin-coated microplate. The plate is washed to remove unincorporated nucleotides. An anti-digoxigenin antibody conjugated to peroxidase is then added, followed by a colorimetric substrate.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: The percentage of RT inhibition is calculated for each compound concentration relative to the enzyme control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound demonstrates potent in vitro activity as a non-nucleoside reverse transcriptase inhibitor with a favorable cytotoxicity profile. When compared to next-generation inhibitors, it is evident that the field of HIV drug discovery is diversifying, with novel mechanisms of action offering the potential to overcome existing resistance challenges and improve long-term treatment outcomes. Capsid and maturation inhibitors, such as lenacapavir and bevirimat respectively, represent significant advancements by targeting different stages of the viral lifecycle. Doravirine, as a next-generation NNRTI, showcases improvements in the resistance profile within its class. The continued exploration and comparative analysis of these diverse inhibitory strategies are crucial for the development of more effective and durable antiretroviral therapies.

References

Navigating the Genetic Gauntlet: A Comparative Analysis of Resistance Barriers for HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A new in-depth guide offers researchers and drug development professionals a comprehensive comparison of the genetic barriers to resistance for various HIV-1 inhibitors, with a focus on the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz as a case study. This guide provides a detailed analysis of experimental data and methodologies crucial for the ongoing development of more robust and durable antiretroviral therapies.

The emergence of drug-resistant strains of HIV-1 remains a significant challenge in the management of HIV/AIDS. The genetic barrier to resistance, defined as the number of mutations required for a virus to overcome the selective pressure of a drug, is a critical factor in determining the long-term efficacy of antiretroviral agents.[1][2] Inhibitors with a high genetic barrier require the accumulation of multiple mutations for resistance to develop, making them more resilient against viral evolution.[3]

This guide delves into the mechanisms of resistance and the experimental approaches used to assess this critical pharmacological parameter. By understanding the mutational pathways leading to resistance, researchers can design next-generation inhibitors with improved durability.

Comparative Analysis of Resistance Profiles

To illustrate the concept of the genetic barrier, this guide provides a comparative analysis of Efavirenz, a widely used NNRTI, with other key antiretroviral agents from different classes. The following table summarizes key resistance data, including common resistance mutations and the fold-change in the 50% inhibitory concentration (IC50) conferred by these mutations. A higher fold-change indicates a greater level of resistance.

Drug ClassInhibitorCommon Resistance MutationsFold-Change in IC50Genetic Barrier
NNRTI EfavirenzK103N, Y181C, G190AHigh (can exceed 100-fold for single mutations)Low
NNRTI RilpivirineE138K, Y181C, K101PHighHigher than first-generation NNRTIs
NRTI LamivudineM184V/IVery High (>1000-fold)Low (single mutation)
Protease Inhibitor DarunavirMultiple mutations often required (e.g., I50V, I84V)Varies, high-level resistance requires multiple mutationsHigh
Integrase Inhibitor RaltegravirY143R, Q148H/K/R, N155HHighRelatively Low (1-2 mutations can confer resistance)

Note: Fold-change values are approximate and can vary depending on the viral strain and experimental conditions. Data is compiled from multiple sources.[4][5][6][7]

First-generation NNRTIs like Efavirenz are known to have a low genetic barrier, where a single amino acid substitution, such as the K103N mutation, can lead to high-level resistance.[6] In contrast, newer NNRTIs and protease inhibitors like Darunavir generally possess a higher genetic barrier, often requiring the accumulation of several mutations to significantly compromise their efficacy.[2][8]

Experimental Assessment of the Genetic Barrier

The genetic barrier to resistance is typically evaluated through in vitro resistance selection experiments. This process involves culturing HIV-1 in the presence of escalating concentrations of the inhibitor over an extended period.[9] This method allows for the selection and identification of viral variants with reduced susceptibility to the drug.

Below is a generalized workflow for such an experiment:

G cluster_0 In Vitro Resistance Selection cluster_1 Analysis of Resistant Variants A Wild-Type HIV-1 Strain B Cell Culture (e.g., MT-4 cells) A->B D Serial Passaging with Increasing Drug Concentration B->D Infection C Initial Drug Concentration (Sub-optimal) C->B E Monitor for Viral Replication (e.g., p24 antigen levels) D->E F Collect Resistant Virus Samples D->F E->D Escalate Concentration G Genotypic Analysis (Sequencing of RT, Protease, or Integrase genes) F->G I Phenotypic Analysis (Determine IC50 fold-change) F->I H Identify Resistance-Associated Mutations G->H J Compare to Wild-Type Virus I->J HIV_Lifecycle cluster_cell Host Cell cluster_entry Entry cluster_replication Replication & Integration cluster_production Viral Production Binding 1. Binding & Fusion Uncoating 2. Uncoating Binding->Uncoating RT 3. Reverse Transcription Uncoating->RT Integration 4. Integration into Host DNA RT->Integration Transcription 5. Transcription & Translation Integration->Transcription Assembly 6. Assembly Transcription->Assembly Budding 7. Budding & Maturation Assembly->Budding Entry_Inh Entry Inhibitors Entry_Inh->Binding NRTI_NNRTI NRTIs & NNRTIs NRTI_NNRTI->RT INSTI Integrase Inhibitors INSTI->Integration PI Protease Inhibitors PI->Budding

References

Safety Operating Guide

Safe Disposal of HIV-1 Inhibitor-8: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling HIV-1 inhibitor-8 must adhere to rigorous safety and disposal protocols to ensure a secure laboratory environment and compliance with regulatory standards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, encompassing solid and liquid forms as well as contaminated labware.

Key Properties of this compound

A summary of the relevant properties of this compound is provided below to inform safe handling and disposal procedures.

PropertyValueReference
Chemical Class Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)[1]
Toxicity Profile Low cytotoxicity (CC50 = 284 μM)[1][2]
Solubility 12.8 μg/mL[1][2]
Molecular Formula C25H21N5OS[2][]
Molecular Weight 439.53 g/mol [2][]

Standard Operating Procedure for Disposal

The following procedures are based on general guidelines for laboratory chemical waste. Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols and local regulations.

Solid Waste Disposal

Solid forms of this compound, including unused or expired powder, must be disposed of as chemical waste.

  • Packaging:

    • Place the solid this compound waste into a primary container that is chemically compatible and can be securely sealed.

    • Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

    • Place the primary container into a larger, durable, leak-proof secondary container.

Liquid Waste Disposal

Solutions containing this compound should be treated as hazardous chemical waste.

  • Collection:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container must be compatible with the solvents used. For instance, do not store corrosive solutions in metal containers.[4]

    • Never mix incompatible waste streams. For example, do not mix acidic waste with basic waste.[4]

    • Keep the waste container securely closed when not in use.

  • Labeling and Storage:

    • Clearly label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.

    • Store the waste container in a designated satellite accumulation area.[5]

Contaminated Materials Disposal

Labware and personal protective equipment (PPE) contaminated with this compound require careful handling and disposal.

  • Sharps:

    • Needles, syringes, and other sharp objects contaminated with this compound should be placed in a designated, puncture-resistant sharps container.[4][6]

  • Glassware and Plasticware:

    • Contaminated glassware (e.g., vials, pipettes) should be collected in a container specifically designated for broken glass or contaminated labware.[7]

    • Disposable plasticware should be placed in a durable, leak-proof bag or container labeled as hazardous waste.

  • PPE:

    • Contaminated gloves, lab coats, and other PPE should be collected in a designated hazardous waste container.

Decontamination

For reusable glassware or surfaces, decontamination procedures should be established. Consult your institution's safety guidelines for appropriate decontamination agents and methods.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid contaminated Contaminated Materials waste_type->contaminated Contaminated package_solid Package in Labeled, Sealed Container solid->package_solid collect_liquid Collect in Labeled, Compatible Container liquid->collect_liquid segregate_contaminated Segregate by Material Type (Sharps, Glass, PPE) contaminated->segregate_contaminated store Store in Satellite Accumulation Area package_solid->store collect_liquid->store sharps_container Place in Sharps Container segregate_contaminated->sharps_container Sharps glass_container Place in Contaminated Glassware Bin segregate_contaminated->glass_container Glass/Plastic ppe_container Place in Hazardous Waste Bag/Bin segregate_contaminated->ppe_container PPE sharps_container->store glass_container->store ppe_container->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling HIV-1 inhibitor-8

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling HIV-1 Inhibitor-8. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational handling, and disposal plans to ensure a safe laboratory environment.

Compound Identification

It is important to note that the designation "this compound" can refer to at least two distinct compounds with different mechanisms of action. Please verify the CAS number of your specific compound to ensure you are following the correct safety procedures.

  • HIV-1 Integrase Inhibitor 8: A compound that inhibits the strand-transfer (ST) and 3'-processing (TC) activities of HIV-1 integrase.[1]

  • This compound (NNRTI): An orally active, low-toxicity, and potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[2][3]

Given the potential for either compound to be in use, this guide provides general safety protocols applicable to both, with specific data presented separately.

Personal Protective Equipment (PPE)

When handling this compound in a laboratory setting, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended:

  • Gloves: Wear disposable nitrile or latex gloves appropriate for handling chemicals. Always change gloves immediately if they become contaminated, punctured, or torn. Do not reuse disposable gloves.

  • Lab Coat: A solid-front, long-sleeved lab coat should be worn to protect skin and personal clothing from splashes and spills.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from accidental splashes of the compound, especially when in solution.

  • Respiratory Protection: While not always required for handling the solid form in small quantities, a respirator may be necessary if there is a risk of generating aerosols or dust, or if working with large quantities. Consult your institution's safety officer for specific guidance.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, especially when handling solutions or powdered forms of the compound.[4][5]

Operational Plan: Handling and Experimental Workflow

A systematic approach to handling this compound is essential for both safety and experimental accuracy.

2.1. Preparation and Storage

  • Storage of Solid Compound: Store the powdered form of this compound at -20°C for long-term stability (up to 3 years for the integrase inhibitor).[1]

  • Preparation of Stock Solutions:

    • Use a freshly opened, anhydrous solvent such as DMSO to prepare stock solutions, as hygroscopic DMSO can affect solubility.[1]

    • Preparation of stock solutions should be performed in a chemical fume hood or biological safety cabinet to avoid inhalation of the powder and to maintain sterility.

    • Use an ultrasonic bath if necessary to fully dissolve the compound.[3]

  • Storage of Stock Solutions: Store stock solutions in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1][2]

2.2. Experimental Use

  • Thawing: Thaw aliquots of the stock solution at room temperature or on ice immediately before use.

  • Dilution: Prepare working dilutions from the stock solution using the appropriate cell culture medium or buffer.

  • Cell Treatment: When treating cells, add the diluted inhibitor to the culture medium and gently mix.

  • Incubation: Incubate the treated cells under standard conditions as required by the experimental protocol.

  • Post-Treatment Handling: All subsequent handling of treated cells and culture media should be performed in a biological safety cabinet, treating all materials as potentially biohazardous.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and potential exposure.

  • Chemical Waste:

    • Dispose of unused stock solutions and working solutions as chemical waste according to your institution's and local regulations.

    • Do not pour solutions down the drain.

  • Solid Waste:

    • Dispose of contaminated lab supplies such as pipette tips, tubes, and gloves in a designated biohazard waste container.

  • Liquid Waste:

    • Collect all contaminated liquid waste, such as cell culture media, in a labeled waste container and decontaminate it with an appropriate disinfectant (e.g., 10% bleach solution) before disposal as biohazardous waste.

  • Sharps:

    • Dispose of any contaminated needles or other sharps in a designated sharps container.

Data Presentation

The following tables summarize key quantitative data for the two identified "this compound" compounds.

Table 1: HIV-1 Integrase Inhibitor 8 (HY-107485)

ParameterValueCell Line/AssayReference
IC50 (Strand-Transfer)200 µMGel Assay (Mn2+)[1]
IC50 (3'-Processing)275 µMGel Assay (Mn2+)[1]
LD50 (Cytotoxicity)20 µMHeLa cells[1]

Table 2: this compound (NNRTI, HY-132291)

ParameterValueCell Line/AssayReference
EC50 (Antiviral Activity)4.44 - 54.5 nMVarious HIV-1 Strains[2][3]
IC50 (WT HIV-1 RT)0.081 µMEnzyme Assay[2][3]
CC50 (Cytotoxicity)284 µM-[2]
Solubility12.8 µg/mL-[2]

Experimental Protocols

While specific experimental protocols will vary, a general methodology for assessing the antiviral activity of an HIV-1 inhibitor is as follows:

General Antiviral Activity Assay Protocol

  • Cell Seeding: Seed target cells (e.g., TZM-bl cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the HIV-1 inhibitor in cell culture medium.

  • Virus Preparation: Prepare a stock of HIV-1 virus with a known titer.

  • Infection: On the day of the experiment, remove the culture medium from the cells and add the diluted inhibitor, followed by the addition of the HIV-1 virus. Include appropriate controls (cells only, cells + virus without inhibitor).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Quantification of Infection: After incubation, quantify the level of viral infection. This can be done using various methods, such as a luciferase reporter gene assay (for TZM-bl cells), p24 ELISA, or measuring reverse transcriptase activity in the supernatant.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

HIV_Inhibitor_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Acquire this compound B Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Eye Protection) A->B Safety First C Prepare Stock Solution in Fume Hood (e.g., in DMSO) B->C D Store Stock Solution at -80°C C->D Long-term Storage K Dispose of Unused Stock as Chemical Waste C->K Excess E Thaw Stock Solution D->E For Use D->K Expired/Unused F Prepare Working Dilutions E->F G Perform Experiment (e.g., Cell Treatment) F->G H Decontaminate Liquid Waste G->H Contaminated Liquids J Dispose of Solid Waste as Biohazardous (Gloves, Tubes, Tips) G->J Contaminated Solids I Dispose of Liquid Waste as Biohazardous H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.